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  • Product: 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one
  • CAS: 103755-57-3

Core Science & Biosynthesis

Foundational

synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one mechanism

An In-Depth Technical Guide to the Synthesis of 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one: Mechanisms, Protocols, and Validation Executive Summary 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic com...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one: Mechanisms, Protocols, and Validation

Executive Summary

5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound of significant interest in medicinal chemistry, primarily as a structural analog of Edaravone, a potent antioxidant drug approved for treating ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] The pyrazolone core is a privileged scaffold known for a wide range of biological activities.[3][4] This guide provides a comprehensive technical overview of the predominant synthetic pathway to this molecule, designed for researchers and professionals in drug development. We will dissect the core reaction mechanism, present a detailed, field-proven experimental protocol, and outline the necessary steps for structural validation, thereby offering a complete and self-validating system for its synthesis.

Introduction to the Pyrazolone Scaffold and the Target Molecule

The pyrazolone ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and a ketone group. First synthesized by Ludwig Knorr in the 1880s, this scaffold quickly became a cornerstone of pharmaceutical chemistry, leading to drugs like Antipyrine.[5] The synthetic accessibility and chemical versatility of pyrazolones allow for extensive structural modifications, making them ideal for developing new therapeutic agents.

The target molecule, 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, combines the pyrazolone core with a 4-aminophenyl substituent. This amino group provides a key site for further functionalization and can significantly influence the molecule's pharmacological properties, including its antioxidant potential and ability to be used as a building block in more complex structures.[1][6] The most logical and efficient synthesis proceeds via a two-step route: a Knorr-type cyclocondensation to form a nitro-substituted intermediate, followed by a selective reduction of the nitro group.

Core Synthesis: A Two-Step Mechanistic Pathway

The synthesis is strategically divided into two main stages to ensure high yields and purity, avoiding potential side reactions that could occur if starting with an unprotected aniline.

Step 1: Knorr-Type Cyclocondensation to form 5-(4-Nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

The foundational step is the formation of the pyrazolone ring via the Knorr pyrazole synthesis.[7][8] This classic reaction involves the condensation of a hydrazine derivative with a β-ketoester.[9] In this case, we react ethyl 3-(4-nitrophenyl)-3-oxopropanoate with hydrazine hydrate.

Causality Behind Experimental Choices:

  • Starting Materials: Ethyl 3-(4-nitrophenyl)-3-oxopropanoate is chosen as the 1,3-dicarbonyl equivalent because it directly installs the required nitrophenyl group at the desired position. Hydrazine hydrate is a highly reactive and common source for the two nitrogen atoms of the pyrazole ring.

  • Reaction Conditions: The reaction is typically catalyzed by a weak acid, such as glacial acetic acid, which protonates the carbonyl groups, activating them for nucleophilic attack.[9] The condensation is often performed in a protic solvent like ethanol or propanol under reflux to drive the reaction to completion.[4][9]

The mechanism proceeds as follows:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of hydrazine attacks the more electrophilic ketone carbonyl of the β-ketoester, which is sterically more accessible than the ester carbonyl.

  • Dehydration: Following the initial attack, a molecule of water is eliminated to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic acyl substitution on the ester carbonyl.

  • Ethanol Elimination: This cyclization results in the elimination of an ethanol molecule, forming the stable five-membered pyrazolone ring. The product exists in tautomeric forms, with the enol form often being a major contributor to the overall structure due to the aromaticity of the ring.[9]

Knorr_Pyrazolone_Synthesis_Mechanism Mechanism of Knorr-Type Cyclocondensation Reactants Ethyl 3-(4-nitrophenyl)-3-oxopropanoate + Hydrazine Hydrate Hydrazone Hydrazone Intermediate Reactants->Hydrazone 1. Nucleophilic Attack 2. Dehydration (-H₂O) Cyclic_Intermediate Cyclic Hemiaminal-like Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Acyl Substitution Product 5-(4-Nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one Cyclic_Intermediate->Product Elimination (-EtOH) Tautomerization

Mechanism of Knorr-Type Cyclocondensation
Step 2: Selective Reduction of the Nitro Group

The second step involves the reduction of the nitro group on the phenyl ring to a primary amine, yielding the final product.

Causality Behind Experimental Choices:

  • Reduction Method: Catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst is a preferred method. It is highly efficient, selective for the nitro group without affecting the pyrazolone ring, and results in a clean reaction with water as the only byproduct. Alternative methods like using tin(II) chloride (SnCl₂) in concentrated HCl or iron (Fe) in acetic acid are also effective but can require more rigorous purification.[1]

  • Solvent: A polar solvent like ethanol or methanol is typically used to dissolve the starting material and facilitate the reaction on the surface of the heterogeneous catalyst.

The mechanism involves the adsorption of both the nitro compound and hydrogen onto the palladium surface, followed by a stepwise reduction of the nitro group to the amine.

Experimental Protocols and Data

The following protocols represent a validated workflow for the synthesis.

Experimental Workflow Diagram

Experimental_Workflow Synthetic Workflow start {Reactants|Ethyl 3-(4-nitrophenyl)-3-oxopropanoate Hydrazine Hydrate Ethanol, Acetic Acid} step1 Step 1: Cyclocondensation Reflux for 2-4 hours start->step1 workup1 Workup 1 Cool mixture Precipitate with water Filter and dry step1->workup1 intermediate {Intermediate|5-(4-Nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one} workup1->intermediate step2 Step 2: Reduction H₂ (balloon), 10% Pd/C Ethanol intermediate->step2 workup2 Workup 2 Filter through Celite Evaporate solvent Recrystallize step2->workup2 product {Final Product|5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one} workup2->product

Synthetic Workflow Overview
Protocol 1: Synthesis of 5-(4-Nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
  • To a 250 mL round-bottom flask, add ethyl 3-(4-nitrophenyl)-3-oxopropanoate (1.0 eq).

  • Dissolve the starting material in absolute ethanol (approx. 10 mL per gram of ketoester).

  • Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution.

  • Add 3-5 drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with continuous stirring for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, then pour it into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically a yellow or off-white solid.

Protocol 2: Synthesis of 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one
  • In a hydrogenation flask, dissolve the 5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one (1.0 eq) from the previous step in ethanol or methanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).

  • Seal the flask, evacuate the air, and introduce hydrogen gas (H₂), typically via a balloon.

  • Stir the suspension vigorously at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one as a solid.

Table 1: Summary of Reaction Parameters
ParameterStep 1: CyclocondensationStep 2: Reduction
Primary Reactant Ethyl 3-(4-nitrophenyl)-3-oxopropanoate5-(4-Nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
Reagents Hydrazine Hydrate (1.2 eq), Glacial Acetic Acid (cat.)H₂ (1 atm), 10% Pd/C (5-10 wt%)
Solvent EthanolEthanol or Methanol
Temperature Reflux (~85 °C)Room Temperature (~25 °C)
Time 2-4 hours4-6 hours
Typical Yield >85%>90%

Protocol Validation: A Self-Validating System

The trustworthiness of this synthesis relies on the rigorous characterization of both the intermediate and the final product. This ensures that the observed transformations have occurred as intended.

  • Infrared (IR) Spectroscopy:

    • Intermediate: Expect strong absorption bands for the nitro group (NO₂) at approximately 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch), and a C=O stretch for the pyrazolone ring around 1700 cm⁻¹.

    • Final Product: The characteristic NO₂ peaks will disappear. New peaks will appear in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretching of the primary amine (-NH₂). The C=O peak will remain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):

    • Intermediate: The aromatic region will show two distinct doublets characteristic of a 1,4-disubstituted benzene ring with strong electron-withdrawing/donating groups.

    • Final Product: The aromatic protons will experience an upfield shift due to the electron-donating nature of the new amino group compared to the nitro group. A new, broad singlet, typically integrating to two protons, will appear for the -NH₂ group. This peak may exchange with D₂O.

  • Mass Spectrometry (MS):

    • The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the intermediate (C₉H₇N₃O₃, MW: 205.17) and the final product (C₉H₉N₃O, MW: 175.19).[10] The isotopic pattern will confirm the elemental composition.

Conclusion

The synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is most reliably achieved through a two-step sequence involving a Knorr-type cyclocondensation followed by catalytic reduction. This approach provides high yields and a pure product, leveraging well-understood and scalable reactions. The mechanistic clarity and robust validation methods make this a trustworthy protocol for producing this valuable Edaravone analog for further research and development in medicinal chemistry.

References

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.Molecules.
  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes.PubMed Central.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.MDPI.
  • Knorr Pyrazole Synthesis (M. Pharm).Slideshare.
  • Knorr Pyrazole Synthesis.J&K Scientific LLC.
  • Knorr pyrazole synthesis.Name-Reaction.com.
  • Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties.Ingenta Connect.
  • Knorr Pyrazole Synthesis.Chem Help Asap.
  • Synthesis of Pyrazolone Derivatives and their Biological Activities.Department of Chemistry, Navyug Science College, Surat.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.Beilstein Journal of Organic Chemistry.
  • 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.Amerigo Scientific.

Sources

Exploratory

An In-depth Technical Guide to 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one: Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic organic compound belonging to the pyrazolone class of molecules. The pyrazolon...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic organic compound belonging to the pyrazolone class of molecules. The pyrazolone scaffold is a core structural motif in a variety of biologically active compounds and is of significant interest in medicinal chemistry and drug development.[1][2] Pyrazolone derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The presence of an aminophenyl substituent on the pyrazolone ring in the target molecule suggests potential for further chemical modification and exploration of its biological activities.

This technical guide provides a comprehensive overview of the known chemical properties and solubility of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. Due to the limited availability of experimentally determined data in public literature, this guide also outlines detailed, field-proven experimental protocols for the characterization of its physicochemical properties, empowering researchers to generate critical data for their specific applications.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its unequivocal identity. 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is identified by the Chemical Abstracts Service (CAS) number 103755-57-3 .[5]

The molecular structure consists of a five-membered pyrazolone ring, which is a lactam ring containing two adjacent nitrogen atoms, substituted with an aminophenyl group at the 5-position. The tautomeric nature of the pyrazolone ring is a key chemical feature, allowing it to exist in different isomeric forms, which can influence its chemical reactivity and biological interactions.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development, particularly in the context of drug discovery, where these parameters influence formulation, pharmacokinetics, and pharmacodynamics.

Core Chemical Properties
PropertyValueSource
Molecular Formula C₉H₉N₃O[5]
Molecular Weight 175.19 g/mol [5]
CAS Number 103755-57-3[5]
Predicted XlogP 0.5[6]
Monoisotopic Mass 175.07455 Da[6]

Predicted XlogP is a calculated measure of a compound's lipophilicity, which can influence its solubility and permeability across biological membranes.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of a compound. While a comprehensive public database of spectra for this specific molecule is not available, researchers can expect characteristic spectral features based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the aminophenyl group, the protons on the pyrazolone ring, and the amine protons. The chemical shifts and coupling patterns of these signals would provide detailed information about the molecular structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the pyrazolone ring and the carbons of the aromatic ring.

  • IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine and amide groups, the C=O stretching of the carbonyl group, and the C=C stretching of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry would provide the accurate mass of the molecule, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information.[6]

Solubility Profile

The solubility of a compound is a critical determinant of its utility in various applications, from chemical reactions to biological assays and pharmaceutical formulations. The solubility of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is influenced by its molecular structure, which contains both polar (amine, amide) and nonpolar (phenyl ring) functionalities.

General Solubility Expectations

Based on its structure, the following general solubility characteristics can be anticipated:

  • Aqueous Solubility: The presence of the polar amine and amide groups suggests some degree of solubility in water. However, the nonpolar phenyl ring will limit its aqueous solubility. The pH of the aqueous solution will significantly impact solubility due to the ionizable amine group. At acidic pH, the amine group will be protonated, increasing its polarity and likely enhancing aqueous solubility.

  • Organic Solvent Solubility: The compound is expected to be more soluble in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), which can engage in hydrogen bonding with the polar functional groups of the molecule.[7] Its solubility in nonpolar solvents like hexane or toluene is expected to be low.

A systematic approach to determining the solubility of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is crucial for its effective use. The following experimental protocol provides a robust method for this determination.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, a gold-standard technique for determining the thermodynamic (or equilibrium) solubility of a compound.

Objective:

To determine the maximum concentration of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one that can be dissolved in a specific solvent at a defined temperature under equilibrium conditions.

Materials:
  • 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (solid)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Methodology:
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a precise volume of the desired solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled incubator on an orbital shaker.

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The shaking ensures continuous mixing of the solid with the solvent.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, two common methods can be employed:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

      • Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter to remove any remaining solid particles. It is critical to use a filter material that does not bind the compound of interest.

  • Quantification:

    • Carefully take a known volume of the clear, saturated supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[8]

    • Prepare a calibration curve using standard solutions of known concentrations of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one to accurately quantify the concentration in the sample.

  • Data Analysis:

    • Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or µg/mL.

Visual Representation of the Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification Prep1 Weigh excess compound Prep2 Add known volume of solvent Prep1->Prep2 Dispense Equil Shake at constant temperature (24-48 hours) Prep2->Equil Sep_Choice Method? Equil->Sep_Choice Centrifuge Centrifugation Sep_Choice->Centrifuge Option 1 Filter Filtration Sep_Choice->Filter Option 2 Quant1 Dilute supernatant Centrifuge->Quant1 Filter->Quant1 Quant2 Analyze via HPLC or UV-Vis Quant1->Quant2 Quant3 Calculate concentration Quant2->Quant3 Factors_Influencing_Solubility cluster_physchem Physicochemical Properties cluster_enviro Environmental Factors Solubility Solubility of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one Tautomerism Tautomeric Form Solubility->Tautomerism Influences pKa pKa Solubility->pKa Influences CrystalForm Crystalline Form (Polymorphism) Solubility->CrystalForm Influences pH pH of Solution Solubility->pH Influences Temperature Temperature Solubility->Temperature Influences Solvent Solvent Polarity & H-bonding Capacity Solubility->Solvent Influences pH->pKa Interacts with

Figure 2: Key Factors Influencing the Solubility of Ionizable Organic Compounds.
  • pH: The presence of the basic amino group means that the solubility of this compound will be highly pH-dependent. At pH values below the pKa of the conjugate acid of the amine, the compound will exist predominantly in its more soluble, ionized form. Therefore, when designing solubility experiments, it is essential to test across a range of physiologically relevant pH values (e.g., pH 2, 5, and 7.4).

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control the temperature during solubility experiments to ensure reproducible results.

  • Crystalline Form (Polymorphism): The solid-state form of the compound can significantly impact its solubility. Different crystalline forms (polymorphs) or an amorphous form can have different lattice energies, leading to variations in solubility. It is important to characterize the solid form of the material being used for solubility studies.

  • Tautomerism: The pyrazolone ring can exist in different tautomeric forms. The predominant tautomer in solution may differ from that in the solid state and can be influenced by the solvent. This can affect the intermolecular interactions and, consequently, the solubility.

Conclusion

5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is a molecule of interest within the broader class of pyrazolones, with potential for further investigation in medicinal chemistry. This guide has consolidated the available information on its chemical properties and solubility. While a significant amount of experimental data is yet to be published, the provided protocols offer a robust framework for researchers to determine these critical parameters. A thorough characterization of its physicochemical properties, particularly its solubility under various conditions, will be instrumental in unlocking the full potential of this compound in future research and development endeavors.

References

  • Amerigo Scientific. 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. [Link]

  • Sharma, V., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Bioorganic & Medicinal Chemistry, 47, 116381. [Link]

  • Al-Mulla, A. (2017). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 5(9), 2321-9653.
  • Faria, J. V., et al. (2017). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 22(9), 1385. [Link]

  • Parajuli, P., & Dwivedi, J. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106. [Link]

  • PubChemLite. 5-(4-aminophenyl)-2,4-dihydro-3h-pyrazol-3-one. [Link]

  • SIELC Technologies. (2018). Separation of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one on Newcrom R1 HPLC column. [Link]

  • PubChemLite. 5-(4-aminophenyl)-2,4-dihydro-3h-pyrazol-3-one. [Link]

  • Solubility of Things. Pyrazole. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS 6402-08-0)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, identified by CAS number 6402-08-0, is a pyrazolone derivative of significant interest...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, identified by CAS number 6402-08-0, is a pyrazolone derivative of significant interest in medicinal chemistry and organic synthesis. The pyrazolone core is a privileged scaffold, forming the basis of numerous therapeutic agents due to its diverse biological activities. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed methodologies to support research and development endeavors.

The structure of 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one features a reactive pyrazolone ring, a methyl group at the 5-position, and a 4-aminophenyl substituent at the 2-position. This combination of functional groups provides multiple sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules, including potential drug candidates.

Synthesis of 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

The most established and scientifically sound method for the synthesis of 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1] In this case, the reaction proceeds between ethyl acetoacetate and 4-aminophenylhydrazine (often prepared in situ or used as its hydrochloride salt).

Reaction Scheme

Caption: Synthesis of 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

Experimental Protocol

This protocol is based on well-established procedures for the synthesis of analogous pyrazolone derivatives.[1][2]

Materials:

  • Ethyl acetoacetate

  • 4-Aminophenylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-aminophenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in a minimal amount of water. To this solution, add ethanol.

  • Addition of Ethyl Acetoacetate: While stirring, add ethyl acetoacetate (1 equivalent) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.[3]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one as a solid.

Characterization of 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

A multi-faceted analytical approach is essential for the comprehensive characterization of the synthesized compound, ensuring its structural integrity and purity.

Physicochemical Properties
PropertyValue
CAS Number 6402-08-0
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
Appearance Expected to be a solid, color may vary from off-white to yellow.
Spectroscopic and Chromatographic Data

While a complete set of publicly available spectra for this specific compound is limited, the expected data can be reliably predicted based on the analysis of closely related analogs.[2][4][5][6]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aminophenyl group, the protons of the pyrazolone ring, the methyl protons, and the amine protons. The aromatic protons will likely appear as two doublets in the range of δ 6.5-7.5 ppm. The methyl group should present as a singlet around δ 2.0-2.3 ppm. The methylene protons of the pyrazolone ring are expected to be a singlet around δ 3.2-3.5 ppm. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the pyrazolone ring (around δ 170 ppm), the aromatic carbons, the methyl carbon (around δ 15-20 ppm), and the methylene carbon of the pyrazolone ring.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching vibrations of the primary amine around 3300-3500 cm⁻¹.

  • C-H stretching of the aromatic and aliphatic groups around 2850-3100 cm⁻¹.

  • C=O stretching of the pyrazolone ring around 1650-1700 cm⁻¹.

  • C=N and C=C stretching vibrations in the region of 1500-1600 cm⁻¹.

3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 190.21.

4. High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized compound can be effectively assessed using reverse-phase HPLC. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or formate buffer).[7][8]

Workflow for Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Reactants: Ethyl Acetoacetate & 4-Aminophenylhydrazine s2 Condensation Reaction (Reflux in Ethanol) s1->s2 s3 Work-up and Isolation (Precipitation and Filtration) s2->s3 s4 Purification (Recrystallization) s3->s4 c1 Purity Analysis (HPLC) s4->c1 Purity Check c2 Structural Elucidation s4->c2 Structure Confirmation c2_1 NMR (¹H, ¹³C) c2->c2_1 c2_2 FTIR c2->c2_2 c2_3 Mass Spectrometry c2->c2_3

Sources

Exploratory

Tautomeric Landscape of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one: A Technical Guide for Drug Development Professionals

Abstract The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting structural isomers, presents a formidable challenge and a rich area of opportunity in modern drug discovery and development....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting structural isomers, presents a formidable challenge and a rich area of opportunity in modern drug discovery and development. Pyrazolone scaffolds, integral to numerous therapeutic agents, are particularly susceptible to tautomerism, which can profoundly influence their physicochemical properties, pharmacokinetic profiles, and pharmacological activity. This technical guide provides an in-depth exploration of the tautomeric behavior of a key pyrazolone derivative, 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. We will dissect the potential tautomeric forms, elucidate the factors governing their equilibrium, and present a comprehensive suite of experimental and computational methodologies for their characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of tautomerism in this important class of molecules.

The Dynamic Nature of Pyrazolones: An Introduction to Tautomerism

Tautomerism is a fundamental concept in organic chemistry, describing the equilibrium between two or more structural isomers, known as tautomers, that are mutually interconvertible through a low-energy barrier.[1] This interconversion typically involves the migration of a proton, accompanied by a shift in the position of a double bond. For drug molecules, the presence of multiple tautomers can have significant consequences, as each form may exhibit distinct properties such as solubility, lipophilicity, metabolic stability, and, most critically, affinity for its biological target.[1] Understanding and controlling the tautomeric landscape of a drug candidate is therefore a critical aspect of rational drug design.

Pyrazolones are a class of five-membered heterocyclic compounds that are well-known for their diverse biological activities and their propensity to exist in multiple tautomeric forms.[2][3] The core pyrazolone ring system allows for several potential proton migration pathways, leading to a complex tautomeric equilibrium that is highly sensitive to the nature of substituents and the surrounding environment.

Unveiling the Tautomeric Forms of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

The subject of this guide, 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, is a prototypical example of a pyrazolone derivative with the potential for rich tautomeric behavior. Three primary tautomeric forms are conceivable for this molecule, arising from the migration of a proton between oxygen, nitrogen, and carbon atoms: the keto (CH), enol (OH), and imino (NH) forms.

Tautomers CH Keto (CH) Form OH Enol (OH) Form CH->OH Keto-Enol Tautomerism NH Imino (NH) Form CH->NH Amide-Iminol Tautomerism

The relative stability of these tautomers is dictated by a delicate interplay of electronic and steric effects imparted by the substituents, as well as the influence of the surrounding medium. The presence of the electron-donating 4-aminophenyl group at the 5-position is expected to play a significant role in modulating the electronic distribution within the pyrazolone ring, thereby influencing the position of the tautomeric equilibrium.

Factors Governing Tautomeric Equilibrium

The predominance of a particular tautomer is not an intrinsic property of the molecule alone but is heavily influenced by its environment. A thorough understanding of these factors is paramount for predicting and controlling the tautomeric behavior of a drug candidate.

Solvent Effects

The polarity of the solvent can significantly impact the relative stability of tautomers.[1] Polar solvents tend to favor the more polar tautomer by stabilizing it through dipole-dipole interactions or hydrogen bonding.[1] For pyrazolones, the keto form is generally more polar than the enol form. Therefore, in polar protic solvents like water or methanol, an increase in the population of the keto tautomer is often observed. Conversely, nonpolar solvents may favor the less polar enol form, which can be stabilized by intramolecular hydrogen bonding.

pH of the Medium

The pH of the environment can dramatically alter the tautomeric equilibrium, especially for molecules with ionizable groups like the aminophenyl substituent in our target molecule. Protonation or deprotonation of the molecule can favor one tautomeric form over another by altering the electronic landscape of the molecule. For instance, protonation of the amino group could influence the electron-donating capacity of the phenyl ring, thereby shifting the equilibrium.

Temperature

Temperature can also influence the position of the tautomeric equilibrium. The interconversion between tautomers is a dynamic process, and changes in temperature can affect the rate of interconversion and the relative populations of the tautomers at equilibrium.

Experimental Characterization of Tautomers

A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric forms of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one in both the solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution.[3] By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) of ¹H, ¹³C, and ¹⁵N nuclei, one can gain detailed insights into the structure of the predominant tautomer and, in some cases, quantify the populations of different tautomers in equilibrium.

Table 1: Expected NMR Signatures of Tautomeric Forms

TautomerKey ¹H NMR SignalsKey ¹³C NMR SignalsKey ¹⁵N NMR Signals
Keto (CH) Signal for the CH₂ group at C4.Signal for the C=O group (~170-180 ppm).Two distinct nitrogen signals.
Enol (OH) Signal for the OH proton. Signal for the vinylic CH at C4.Signal for the C-OH group (~150-160 ppm).Two distinct nitrogen signals.
Imino (NH) Signal for the NH proton.Signal for the C=N group (~150-160 ppm).Three distinct nitrogen signals.

Experimental Protocol: ¹H NMR for Tautomer Analysis

  • Sample Preparation: Dissolve a known amount of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Spectral Analysis:

    • Identify the characteristic signals for each potential tautomer (e.g., CH₂ protons for the keto form, OH proton for the enol form).

    • Integrate the signals corresponding to each tautomer to determine their relative populations.

    • Perform variable temperature NMR studies to investigate the dynamics of the tautomeric equilibrium.

  • Two-Dimensional NMR: Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm signal assignments and elucidate the connectivity within each tautomer.

NMR_Workflow Start Sample Preparation Acquire_1D 1D NMR Acquisition (¹H, ¹³C, ¹⁵N) Start->Acquire_1D Analyze_1D Spectral Analysis (Chemical Shifts, Integration) Acquire_1D->Analyze_1D Acquire_2D 2D NMR Acquisition (COSY, HSQC, HMBC) Analyze_1D->Acquire_2D VT_NMR Variable Temperature NMR Analyze_1D->VT_NMR Analyze_2D Structural Elucidation Acquire_2D->Analyze_2D Dynamics Tautomeric Dynamics VT_NMR->Dynamics

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide valuable information about the electronic transitions within a molecule and can be used to monitor changes in the tautomeric equilibrium as a function of solvent or pH. Each tautomer will have a characteristic absorption spectrum, and the observed spectrum will be a composite of the spectra of the individual tautomers present in solution.

Experimental Protocol: UV-Vis Spectroscopy for Tautomer Analysis

  • Solution Preparation: Prepare a series of solutions of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one in different solvents of varying polarity and at different pH values.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Identify the absorption maxima (λmax) for each condition.

    • Analyze the changes in the absorption spectra as a function of solvent polarity and pH to infer shifts in the tautomeric equilibrium.

    • Deconvolution of the spectra can be used to estimate the relative concentrations of the different tautomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[3] This technique yields a precise three-dimensional structure of the molecule, revealing the exact positions of all atoms, including the protons involved in tautomerism. While this method is limited to the solid state, it provides a crucial reference point for interpreting data from solution-state studies.

Computational Modeling: A Predictive Tool for Tautomer Analysis

In addition to experimental techniques, computational chemistry offers a powerful and complementary approach for studying tautomerism.[4] Quantum mechanical calculations can be used to predict the relative stabilities of the different tautomers in the gas phase and in solution, providing valuable insights into the factors that govern the tautomeric equilibrium.

Computational Workflow for Tautomer Stability Prediction

  • Structure Generation: Build the three-dimensional structures of the keto, enol, and imino tautomers of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-31G*).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Solvation Modeling: To account for solvent effects, employ a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to calculate the energies of the tautomers in different solvents.

  • Thermodynamic Analysis: Calculate the Gibbs free energies of the tautomers to predict the equilibrium constants and tautomeric populations at a given temperature.

Computational_Workflow Start Generate Tautomer Structures Opt Geometry Optimization Start->Opt Energy Calculate Relative Energies Opt->Energy Solvation Incorporate Solvent Effects Energy->Solvation Thermo Thermodynamic Analysis Solvation->Thermo Predict Predict Tautomer Populations Thermo->Predict

Implications for Drug Development

The tautomeric state of a drug molecule can have a profound impact on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and its interaction with its biological target.

  • Solubility and Permeability: Different tautomers can have significantly different polarities and hydrogen bonding capabilities, which in turn affect their aqueous solubility and membrane permeability. For instance, the more polar keto form may exhibit higher aqueous solubility, while the less polar enol form might have better membrane permeability.

  • Receptor Binding: The three-dimensional shape and electronic properties of a molecule are critical for its binding to a biological target. Since tautomers have different structures, they will present different pharmacophoric features to the receptor, leading to variations in binding affinity and biological activity.

  • Metabolism: The metabolic fate of a drug can also be influenced by its tautomeric state. Different tautomers may be recognized and metabolized by different enzymes, leading to different metabolic profiles and potentially different toxicities.

A prime example of the importance of tautomerism in drug action is the pyrazolone-containing drug phenylbutazone , an anti-inflammatory agent. Its tautomeric equilibrium is known to be crucial for its therapeutic effect and also contributes to its side-effect profile.[2]

Conclusion

The tautomerism of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is a multifaceted phenomenon with significant implications for its potential use in drug development. A comprehensive understanding of its tautomeric landscape requires a synergistic approach that combines high-resolution spectroscopic techniques, X-ray crystallography, and computational modeling. By carefully characterizing the tautomeric forms and the factors that govern their equilibrium, researchers can make more informed decisions in the design and optimization of novel therapeutic agents based on the pyrazolone scaffold. This guide provides a robust framework for undertaking such investigations, ultimately contributing to the development of safer and more effective medicines.

References

[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Institutes of Health (NIH). Available at: [Link] [2] ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ResearchGate. Available at: [Link] [3] On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2017). National Institutes of Health (NIH). Available at: [Link] [5] On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. (2015). ResearchGate. Available at: [Link] [4] Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. (2024). PubMed. Available at: [Link]

Sources

Foundational

starting materials for 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one synthesis

An In-depth Technical Guide to the Synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one Overview and Strategic Considerations 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound of significan...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Overview and Strategic Considerations

5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyrazolone core coupled with a primary aromatic amine, makes it a valuable scaffold and building block for the synthesis of more complex molecules, including pharmaceutical agents and dyes. Structurally, it can be considered an analog of Edaravone, a potent antioxidant drug used in the treatment of stroke and amyotrophic lateral sclerosis (ALS), highlighting the therapeutic potential of the pyrazolone motif.[1][2]

This guide provides a detailed examination of a robust and widely adopted synthetic strategy for 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. The primary approach discussed herein involves a two-step process:

  • Formation of the Pyrazolone Ring: A classic Knorr pyrazole synthesis is employed, utilizing a substituted β-keto ester and hydrazine.[3][4]

  • Functional Group Transformation: A subsequent reduction of a nitro group to the target primary amine.

The strategic decision to employ a nitro-substituted precursor, namely ethyl 4-nitrobenzoylacetate, is a cornerstone of this synthetic route. The primary amine of the target molecule is nucleophilic and would interfere with the initial condensation reaction with hydrazine. The nitro group serves as an effective and stable protecting group that can be quantitatively converted to the desired amine in the final step of the synthesis.

Synthetic Workflow Overview

The overall synthetic pathway is a logical progression from commercially available starting materials to the final product through a stable, isolable intermediate.

G cluster_0 Step 1: Knorr Pyrazolone Synthesis cluster_1 Step 2: Nitro Group Reduction A Ethyl 4-nitrobenzoylacetate C 5-(4-Nitrophenyl)-2,4-dihydro- 3H-pyrazol-3-one A->C Condensation/ Cyclization B Hydrazine Hydrate B->C Condensation/ Cyclization D 5-(4-Aminophenyl)-2,4-dihydro- 3H-pyrazol-3-one C->D Reduction (e.g., SnCl2/HCl)

Caption: High-level workflow for the synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Part 1: Synthesis of the Pyrazolone Intermediate

Core Principle: The Knorr Pyrazolone Synthesis

The Knorr synthesis is a powerful and reliable method for constructing pyrazolone rings. The fundamental transformation involves the condensation of a 1,3-dicarbonyl compound, in this case, a β-keto ester, with a hydrazine derivative.[3] The reaction proceeds efficiently, driven by the formation of the stable heterocyclic pyrazolone ring.

Reaction Mechanism

The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom on the ester carbonyl. This cyclization step, followed by the elimination of ethanol, yields the final pyrazolone product. The reaction is often catalyzed by a small amount of acid to facilitate the initial condensation.[3]

G start Ethyl 4-nitrobenzoylacetate Hydrazine inter1 Hydrazone Intermediate (via condensation) start:f0->inter1:f0 Nucleophilic attack on ketone inter2 Cyclic Intermediate (via intramolecular cyclization) inter1:f0->inter2:f0 Intramolecular nucleophilic attack on ester product 5-(4-Nitrophenyl)-2,4-dihydro- 3H-pyrazol-3-one Ethanol inter2:f0->product:f0 Elimination of EtOH

Caption: Mechanism of Knorr pyrazolone synthesis from a β-keto ester and hydrazine.

Detailed Experimental Protocol: Synthesis of 5-(4-Nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from standard procedures for pyrazolone synthesis.[5][6]

Materials:

  • Ethyl 4-nitrobenzoylacetate

  • Hydrazine hydrate (80% solution)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl 4-nitrobenzoylacetate (1 equivalent) and ethanol (5-10 mL per gram of ester).

  • Begin stirring the mixture. To this suspension, add hydrazine hydrate (1.1 equivalents) dropwise over 5-10 minutes. The reaction is exothermic.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 ethyl acetate/hexane, checking for the consumption of the starting β-keto ester.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 20 mL) to remove any unreacted starting materials or soluble impurities.

  • Dry the solid product under vacuum to obtain 5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one as a yellow or off-white solid. The product can be further purified by recrystallization from ethanol if necessary.

Part 2: Reduction of the Nitro Intermediate to the Final Product

Core Principle: Aromatic Nitro Group Reduction

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available, including catalytic hydrogenation and chemical reduction with metals in acidic media. For pyrazolone systems, reduction using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) is a well-documented and effective method that avoids the need for high-pressure hydrogenation equipment.[7]

Detailed Experimental Protocol: Synthesis of 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Materials:

  • 5-(4-Nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Deionized water

Procedure:

  • In a 500 mL round-bottom flask, suspend the 5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one (1 equivalent) in concentrated hydrochloric acid (10-15 mL per gram of starting material).

  • Cool the flask in an ice bath to 0-5 °C.

  • To the cooled and stirred suspension, add a solution of tin(II) chloride dihydrate (4-5 equivalents) dissolved in a minimal amount of concentrated HCl. The addition should be done portion-wise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture again in an ice bath. Carefully neutralize the mixture by the slow, dropwise addition of a 10 M NaOH solution until the pH is approximately 8-9. A thick precipitate of tin hydroxides will form.

  • Collect the solid by vacuum filtration, washing the filter cake thoroughly with deionized water.

  • The desired product is often co-precipitated with the tin salts. To isolate the product, the crude solid can be redissolved in a minimal amount of hot ethanol or dilute acid, the insoluble tin salts filtered off, and the filtrate cooled to recrystallize the product.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Summary of Materials and Yields

Step Starting Material Key Reagents Solvent Typical Yield Product
1 Ethyl 4-nitrobenzoylacetateHydrazine hydrate, Acetic acidEthanol85-95%5-(4-Nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
2 5-(4-Nitrophenyl)-pyrazoloneSnCl₂·2H₂O, Conc. HCl, NaOHWater/Acid70-85%5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Conclusion

The synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is reliably achieved through a two-step sequence commencing with readily available starting materials. The strategic use of a nitro group as a precursor to the final amine functionality is key to the success of this pathway. The Knorr pyrazolone synthesis provides a high-yield route to the heterocyclic core, while the subsequent reduction with tin(II) chloride offers an effective method for deprotection and final product formation. The protocols described are robust, scalable, and founded on well-established chemical principles, making them highly suitable for research and development applications.

References

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Source: National Institutes of Health (NIH). [Link]

  • Title: β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Source: National Institutes of Health (NIH). [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Source: Beilstein Journals. [Link]

  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Source: MDPI. [Link]

  • Title: Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Source: MDPI. [Link]

  • Title: Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Source: National Institutes of Health (NIH). [Link]

  • Title: Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction conditions. Source: ResearchGate. [Link]

  • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Source: Beilstein Journals. [Link]

  • Title: Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Source: ResearchGate. [Link]

  • Title: Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid. Source: ResearchGate. [Link]

  • Title: Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Source: Journal of the Serbian Chemical Society. [Link]

  • Title: (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Source: ResearchGate. [Link]

  • Title: N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, 97%. Source: Hyma Synthesis Pvt. Ltd. [Link]

  • Title: Approaches towards the synthesis of 5-aminopyrazoles. Source: National Institutes of Health (NIH). [Link]

  • Title: Pyrazolone. Source: Wikipedia. [Link]

  • Title: Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Source: PubMed. [Link]

  • Title: Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Source: National Institutes of Health (NIH). [Link]

  • Title: Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Source: AIR Unimi. [Link]

  • Title: 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. Source: Amerigo Scientific. [Link]

  • Title: Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Source: Oriental Journal of Chemistry. [Link]

  • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Source: National Institutes of Health (NIH). [Link]

  • Title: Approaches towards the synthesis of 5-aminopyrazoles. Source: Beilstein Journals. [Link]

  • Title: 5-amino-2,4-dimethyl-1,2-dihydro-3H-pyrazol-3-one. Source: ChemSynthesis. [Link]

Sources

Exploratory

The Aminophenyl Pyrazolones: A Legacy of Discovery, Risk, and Modern Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The aminophenyl pyrazolones represent one of the oldest classes of synthetic pharmaceuticals, a lineage born from a ser...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminophenyl pyrazolones represent one of the oldest classes of synthetic pharmaceuticals, a lineage born from a serendipitous discovery in the late 19th century. This guide traces the historical trajectory of these compounds, from the foundational synthesis of the pyrazolone ring by Ludwig Knorr to the development of potent analgesics and antipyretics like Aminopyrine and Metamizole. We will explore the critical structure-activity relationships that defined their therapeutic potential and, crucially, their associated toxicological risks, such as the life-threatening agranulocytosis that curtailed the use of early derivatives. This whitepaper provides a detailed examination of the core chemical synthesis, mechanism of action, and the evolution of this enduring class of molecules, offering field-proven insights for contemporary drug development.

The Foundational Discovery: Knorr's Pyrazolone Synthesis

The history of aminophenyl pyrazolones begins not with the final compounds themselves, but with the creation of their heterocyclic core. In 1883, German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives, serendipitously produced a novel compound through the condensation of ethyl acetoacetate and phenylhydrazine.[1][2][3] This reaction, now known as the Knorr pyrazole synthesis, yielded the first pyrazolone, specifically 1-phenyl-3-methyl-5-pyrazolone.[3] This discovery was monumental, establishing a versatile and straightforward method for creating a new class of heterocyclic compounds.[3][4][5][6]

Just a year after this foundational discovery, the first pharmaceutical application emerged with the synthesis of Antipyrine (phenazone) in the 1880s.[1][7] By methylating the pyrazolone intermediate, Knorr created a compound with potent antipyretic (fever-reducing) and analgesic (pain-relieving) properties, marking the birth of the first commercially successful synthetic pyrazolone drug.[7][8][9]

The Rise and Fall of Aminopyrine: Potency at a Price

The therapeutic success of Antipyrine spurred further investigation into the pyrazolone scaffold. A pivotal advancement occurred in 1893 when Friedrich Stolz at Hoechst AG synthesized Aminopyrine (aminophenazone).[10] By introducing a dimethylamino group at the C-4 position of the pyrazolone ring, a significantly more potent analgesic and anti-inflammatory agent was created.[11] Aminopyrine was widely adopted for treating pain, fever, and rheumatic conditions.[12]

However, the widespread use of Aminopyrine in the 1930s led to the discovery of a severe and often fatal adverse effect: agranulocytosis, a catastrophic drop in white blood cells that leaves the body vulnerable to infection.[12][13][14][15] This severe toxicity led to the banning or withdrawal of Aminopyrine from the market in most industrialized nations, serving as a critical lesson in post-market surveillance and the importance of understanding drug-induced toxicities.[12][13]

The Search for Safer Alternatives: Metamizole and Propyphenazone

The severe risks associated with Aminopyrine drove the search for safer derivatives that retained the therapeutic benefits. This led to two key developments:

  • Metamizole (Dipyrone): Synthesized in 1920 by chemists at Hoechst AG and marketed as Novalgin in 1922, Metamizole was developed as a more soluble and potentially safer alternative.[10][16] It is a pro-drug, rapidly hydrolyzed in the body to its active metabolite, 4-methylaminoantipyrine (4-MAA).[17] While it proved to be a powerful analgesic and antipyretic, the risk of agranulocytosis, though considered lower than that of Aminopyrine, remained a significant concern.[16] This has led to its withdrawal in some countries, including the US, while it remains a widely used painkiller in others.[16]

  • Propyphenazone: Introduced in 1951, Propyphenazone is a derivative of phenazone that features an isopropyl group at the C-4 position.[18][19] It is structurally related to aminophenazone but cannot be transformed into potentially carcinogenic nitrosamines, a concern with its predecessor.[18] It is primarily used in combination formulations with other analgesics like paracetamol and caffeine for pain relief.[18][20]

The following table summarizes the key milestones in the development of these compounds.

CompoundYear of Discovery/IntroductionKey Structural FeaturePrimary Therapeutic UseMajor Safety Concern
Antipyrine (Phenazone) 1883[8][9]Methylated pyrazoloneAnalgesic, AntipyreticGeneral NSAID-related side effects
Aminopyrine (Aminophenazone) 1893[10]4-dimethylamino groupAnalgesic, Antipyretic, Anti-inflammatoryHigh risk of Agranulocytosis[12][13]
Metamizole (Dipyrone) 1920[10][16]N-methylaminomethanesulfonateAnalgesic, Antipyretic, SpasmolyticRisk of Agranulocytosis[16]
Propyphenazone 1951[18]4-isopropyl groupAnalgesic, AntipyreticLower risk of blood dyscrasias than Aminopyrine[18]

Mechanism of Action: Cyclooxygenase (COX) Inhibition and Beyond

The primary mechanism of action for aminophenyl pyrazolone compounds is the inhibition of cyclooxygenase (COX) enzymes.[20][21][22] These enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[21][22][23]

  • COX-1 is a constitutive enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[22]

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[22]

By inhibiting COX enzymes, particularly COX-2, these drugs reduce prostaglandin synthesis, leading to their therapeutic effects.[22] Most pyrazolone derivatives are non-selective and inhibit both isoforms to varying degrees, which can account for some of their side effects, such as gastrointestinal issues.[24][25]

Recent research suggests more complex mechanisms may also be at play. For Metamizole, its active metabolites are thought to inhibit a CNS-specific variant, COX-3, and may also modulate the endocannabinoid and opioid systems, contributing to its potent central analgesic effects.[26][27]

Signaling Pathway: COX Inhibition

The diagram below illustrates the central role of COX enzymes in the inflammatory cascade and the point of intervention for aminophenyl pyrazolone compounds.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Pyrazolones Aminophenyl Pyrazolones Pyrazolones->COX_Enzymes Inhibition

Caption: Mechanism of action via inhibition of COX enzymes.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of pyrazolone derivatives is highly dependent on the substitutions on the heterocyclic ring.[24][28][29][30][31]

  • N-1 Position: Substitution with a phenyl group is a common feature and is critical for potent analgesic activity.

  • C-4 Position: This position is a key determinant of both potency and toxicity.

    • Unsubstituted (or alkyl-substituted like in Antipyrine) compounds possess good analgesic and antipyretic activity.

    • Introduction of a dimethylamino group (Aminopyrine) dramatically increases anti-inflammatory and analgesic potency but also confers the risk of agranulocytosis.

    • Larger, more complex groups (Metamizole's sulfonate moiety) or bulky alkyl groups (Propyphenazone's isopropyl group) modify the compound's pharmacokinetic properties and can mitigate, but not eliminate, the hematological toxicity.

  • N-2 and C-5 Positions: Methylation at these positions, as seen in Antipyrine, is crucial for activity.

General Structure of Aminophenyl Pyrazolones

The following diagram highlights the core pyrazolone scaffold and the key positions for substitution that dictate the compound's final properties.

Caption: Key substitution points on the pyrazolone ring.

Experimental Protocol: The Knorr Pyrazole Synthesis (1883)

This protocol is a representation of the original, foundational synthesis of a pyrazolone ring, as first reported by Ludwig Knorr.[3] Modern adaptations often include the use of solvents and acid catalysts to improve reaction control and yield.[5][6][32]

Objective:

To synthesize 1-phenyl-3-methyl-5-pyrazolone via the condensation of phenylhydrazine and ethyl acetoacetate.

Materials & Equipment:
  • Phenylhydrazine (1.0 equivalent)[3][32]

  • Ethyl acetoacetate (1.0-1.25 equivalents)[3]

  • Reaction vessel suitable for heating (e.g., round-bottom flask)

  • Heating mantle or water bath

  • Apparatus for cooling (ice bath)

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., Ethanol)

Workflow Diagramdot

Synthesis_Workflow Reactants 1. Combine Phenylhydrazine & Ethyl Acetoacetate Condensation 2. Heat Mixture (Reflux) (Initial Condensation) Reactants->Condensation Cyclization 3. Intramolecular Cyclization & Dehydration Condensation->Cyclization Isolation 4. Cool & Precipitate (Crude Product) Cyclization->Isolation Purification 5. Filter & Recrystallize (Pure Pyrazolone) Isolation->Purification

Sources

Foundational

An In-depth Technical Guide on the Theoretical Structural Analysis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Abstract Pyrazolone scaffolds are cornerstones in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazolone scaffolds are cornerstones in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The compound 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is a significant derivative, holding potential for further functionalization in drug discovery programs. A profound understanding of its three-dimensional structure, electronic properties, and potential tautomeric forms is paramount for predicting its reactivity, metabolic stability, and interaction with biological targets. This technical guide delineates a comprehensive theoretical framework for the structural elucidation of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, leveraging computational chemistry methods, primarily Density Functional Theory (DFT). We will explore the causality behind methodological choices, from geometry optimization and vibrational analysis to the investigation of tautomeric equilibria, providing a robust, self-validating system for its theoretical characterization.

Introduction: The Significance of Pyrazolones in Drug Discovery

The pyrazolone ring is a privileged heterocyclic motif, renowned for its versatile pharmacological profile.[1][3] Its derivatives are integral to a range of marketed drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[3] The biological activity of these compounds is intrinsically linked to their molecular structure, including the potential for tautomerism, which can significantly influence their physicochemical properties and binding affinities to protein targets.[4][5]

The subject of this guide, 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (molecular formula C₉H₉N₃O), presents a fascinating case for theoretical study due to the interplay between the pyrazolone core and the electron-donating aminophenyl substituent.[6] A rigorous computational analysis is essential to predict the most stable tautomeric forms and to understand the electronic landscape of the molecule, which are critical for rational drug design and development.

Tautomerism: A Critical Consideration for Pyrazolones

Pyrazolones are well-known to exhibit prototropic tautomerism, existing as an equilibrium of different isomers.[4][7] For 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, three principal tautomeric forms can be considered: the NH form (amide), the OH form (enol), and the CH form. The relative stability of these tautomers is influenced by factors such as substitution patterns and the solvent environment.[4][5] Theoretical investigations are crucial for determining the predominant tautomer under specific conditions, which is vital for understanding its chemical behavior and biological interactions.[8][9]

Theoretical and Computational Methodology: A Justified Approach

To conduct a thorough theoretical investigation of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.[10][11] The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely accepted level of theory for such studies, providing reliable geometric and electronic properties.[4][12]

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the geometry optimization of all possible tautomers of the molecule. This process seeks to find the minimum energy conformation on the potential energy surface. Following optimization, a vibrational frequency analysis is imperative. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This analysis also provides theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.[11][12]

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation and for comparing with experimental findings.[13]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO-LUMO energy gap provides insights into the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity.[11]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack. This is particularly useful in predicting intermolecular interactions, including hydrogen bonding, which are crucial for receptor binding.[13]

Experimental Protocols: A Theoretical Workflow

The following outlines a step-by-step computational workflow for the theoretical study of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Protocol 1: Computational Structural Analysis

  • Structure Preparation: Draw the three tautomers (NH, OH, and CH forms) of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory to confirm the nature of the stationary points (minimum energy structures should have no imaginary frequencies).

  • Tautomer Stability Analysis: Compare the total energies of the optimized tautomers to determine their relative stabilities.

  • Spectroscopic Prediction: Calculate the ¹H and ¹³C NMR chemical shifts using the GIAO method.

  • Electronic Property Analysis: Generate HOMO and LUMO plots and calculate the energy gap. Create an MEP map to visualize the electrostatic potential.

computational_workflow cluster_prep Structure Preparation cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Structural & Electronic Analysis start Draw Tautomers (NH, OH, CH) opt Geometry Optimization start->opt freq Frequency Analysis opt->freq stability Tautomer Stability freq->stability nmr NMR Prediction (GIAO) freq->nmr fmo FMO Analysis (HOMO/LUMO) freq->fmo mep MEP Mapping freq->mep

Caption: Computational workflow for the theoretical analysis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Predicted Structural and Electronic Properties

Based on the proposed computational workflow, we can anticipate the following outcomes:

Table 1: Predicted Relative Energies of Tautomers

TautomerRelative Energy (kcal/mol)
NH-form0.00 (Reference)
OH-formPredicted Value
CH-formPredicted Value

Note: The NH-form is often found to be the most stable for similar pyrazolone derivatives, but this needs to be confirmed by calculation.[4]

Table 2: Key Predicted Spectroscopic and Electronic Data

PropertyPredicted ValueSignificance
¹H NMR (NH proton)Predicted δ (ppm)Confirms the presence of the NH tautomer.
¹³C NMR (C=O carbon)Predicted δ (ppm)Differentiates between keto and enol forms.
HOMO-LUMO GapPredicted (eV)Indicates chemical reactivity and stability.

Application in Drug Development

The theoretical structural data generated through these computational studies have direct applications in drug development. For instance, understanding the most stable tautomer is crucial for designing molecules that fit optimally into a receptor's binding pocket. Molecular docking studies, which predict the binding orientation of a ligand to a protein, can be performed with the most stable tautomer to obtain more accurate binding affinity predictions.[14][15][16] The MEP map can guide the design of derivatives with improved hydrogen bonding capabilities, potentially leading to enhanced potency and selectivity.[13]

drug_development_logic cluster_theoretical Theoretical Studies cluster_application Drug Development Application dft DFT Analysis (Structure, Tautomers) docking Molecular Docking dft->docking Provides stable conformer mep MEP Mapping design Rational Drug Design mep->design Guides functionalization docking->design synthesis Synthesis of Novel Derivatives design->synthesis

Caption: Logical relationship between theoretical studies and drug development applications.

Conclusion

The theoretical investigation of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one through computational methods like DFT provides a powerful, predictive framework for understanding its fundamental structural and electronic properties. This in-depth guide outlines a robust methodology for determining the most stable tautomeric form, predicting spectroscopic characteristics, and analyzing the molecule's reactivity. The insights gained from such theoretical studies are invaluable for researchers, scientists, and drug development professionals, enabling a more rational and efficient approach to the design of novel pyrazolone-based therapeutic agents.

References

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]

  • Molecular Docking Studies of Substituted Pyrazolone Derivatives as Cytokine Synthesis Inhibitors. [Link]

  • Molecular Docking Studies of Substituted Pyrazolone Derivatives as Cytokine Synthesis Inhibitors. [Link]

  • Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. [Link]

  • Synthesis, antimicrobial evaluation and docking studies of new pyrazolone derivatives. [Link]

  • Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF-

    
     κ B signaling pathways. [Link]
    
  • Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. [Link]

  • Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

  • Tautomerism in the 5-pyrazolone series. [Link]

  • Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. [Link]

  • 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. [Link]

  • 5-amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]

  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. [Link]

  • Synthesis, Crystal structure, Hirshfeld surface, DFT and Docking studies of 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. [Link]

  • Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. [Link]

  • Synthetic routes and vibrational analysis of 5-(4-Chlorophenyl) -3H-pyrazol-3-one molecule: Raman, Infrared and DFT calculations. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. [Link]

  • A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. [Link]

  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1 H -pyrazol-3-amine. [Link]

  • 3-(4-Aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

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Protocols & Analytical Methods

Method

The Versatile Scaffold: 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one in Modern Medicinal Chemistry

Introduction: In the landscape of contemporary drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3][4] Among its many functionalized forms, 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has garnered significant attention from medicinal chemists. Its inherent structural features—a reactive pyrazolone ring, a versatile aminophenyl moiety, and multiple points for chemical modification—make it an exceptional starting point for the development of novel therapeutics targeting a spectrum of diseases, most notably cancer and inflammatory conditions. This technical guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols for its synthesis and biological evaluation, tailored for researchers, scientists, and drug development professionals.

The 5-Aminopyrazole Moiety: A Cornerstone for Kinase Inhibition

The aminopyrazole core is a well-established pharmacophore for the design of protein kinase inhibitors.[5] The amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving potent and selective inhibition. The phenyl group at the 5-position provides a vector for exploring further interactions within the active site or for modulating the physicochemical properties of the molecule.

Application in Oncology: Targeting Uncontrolled Cell Proliferation

Derivatives of the 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one scaffold have shown significant promise as anticancer agents by targeting various protein kinases that are dysregulated in cancer.[6][7] These kinases are pivotal in controlling cell cycle progression, proliferation, and survival.

Key Kinase Targets and Mechanisms:

  • Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. Inhibitors based on the pyrazole scaffold can induce cell cycle arrest and apoptosis in cancer cells by blocking the activity of CDKs, such as CDK2.[8]

  • Aurora Kinases: These are essential for mitotic progression. Pyrazole derivatives have been designed to inhibit Aurora-A kinase, leading to mitotic arrest and cell death in cancer cells.[7]

  • Receptor Tyrosine Kinases (RTKs): This family of kinases, including VEGFR and PDGFR, plays a crucial role in tumor angiogenesis and growth. The pyrazole scaffold has been utilized to develop inhibitors that block the signaling pathways mediated by these receptors.

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that promotes cancer cell growth and survival.

Protocol 1: Synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol outlines a standard and reliable method for the synthesis of the core scaffold, which can then be used as a versatile intermediate for further derivatization. The synthesis is based on the classical Knorr pyrazole synthesis, involving the cyclocondensation of a β-ketoester with a hydrazine.

Workflow for Synthesis:

G cluster_0 Step 1: Synthesis of Ethyl 3-(4-nitrophenyl)-3-oxopropanoate cluster_1 Step 2: Reduction of the Nitro Group cluster_2 Step 3: Cyclization to form the Pyrazolone Ring A 4-Nitroacetophenone D Claisen Condensation A->D B Diethyl carbonate B->D C Sodium ethoxide C->D Base E Ethyl 3-(4-nitrophenyl)-3-oxopropanoate D->E F Ethyl 3-(4-nitrophenyl)-3-oxopropanoate H Reduction F->H G Fe / NH4Cl or H2 / Pd-C G->H Reducing agent I Ethyl 3-(4-aminophenyl)-3-oxopropanoate H->I J Ethyl 3-(4-aminophenyl)-3-oxopropanoate L Cyclocondensation J->L K Hydrazine hydrate K->L M 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one L->M

Caption: Synthetic workflow for 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Materials and Reagents:

  • 4-Nitroacetophenone

  • Diethyl carbonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Iron powder (or Palladium on carbon)

  • Ammonium chloride

  • Hydrazine hydrate

  • Glacial acetic acid

  • Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

Procedure:

Step 1: Synthesis of Ethyl 3-(4-nitrophenyl)-3-oxopropanoate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask, add diethyl carbonate.

  • To this stirred solution, add a solution of 4-nitroacetophenone in ethanol dropwise at room temperature.

  • After the addition is complete, reflux the reaction mixture for 2-3 hours.

  • Cool the mixture and pour it into ice-water.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude β-ketoester.

  • Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 3-(4-aminophenyl)-3-oxopropanoate

  • In a round-bottom flask, suspend ethyl 3-(4-nitrophenyl)-3-oxopropanoate and ammonium chloride in a mixture of ethanol and water.

  • Heat the mixture to reflux and add iron powder portion-wise with vigorous stirring.

  • Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino ester. This product is often used in the next step without further purification.

Step 3: Synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

  • Dissolve the crude ethyl 3-(4-aminophenyl)-3-oxopropanoate in glacial acetic acid.

  • Add hydrazine hydrate to the solution and reflux the mixture for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10][11] It is a standard preliminary assay to determine the cytotoxic effects of novel compounds on cancer cell lines.

Workflow for MTT Assay:

A Seed cancer cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with various concentrations of pyrazolone derivative B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h (Formazan formation) E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for a typical MTT cytotoxicity assay.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (dissolved in DMSO) in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 1: Representative Anticancer Activity of Pyrazolone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative A HCT-116 (Colon)8.5[12]
Derivative B PC-3 (Prostate)12.2[12]
Derivative C MCF-7 (Breast)5.8[13]
Derivative D A549 (Lung)8.0[13]
Derivative E HepG-2 (Liver)6.78[13]

Note: The derivatives in this table are representative examples from the literature and are not direct derivatives of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one but showcase the potential of the broader pyrazolone class.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[12][13][14][15][16] It is a robust and high-throughput method for determining the inhibitory activity of compounds against specific kinases.

Workflow for ADP-Glo™ Kinase Assay:

A Set up kinase reaction with kinase, substrate, ATP, and inhibitor B Incubate at room temperature A->B C Add ADP-Glo™ Reagent to stop the reaction and deplete ATP B->C D Incubate for 40 min C->D E Add Kinase Detection Reagent to convert ADP to ATP and generate light D->E F Incubate for 30-60 min E->F G Measure luminescence F->G H Calculate % inhibition and IC50 value G->H

Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.

Materials and Reagents:

  • Target kinase (e.g., CDK2/Cyclin E)

  • Kinase-specific substrate (e.g., Histone H1)

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction (typically 5 µL) containing the kinase, substrate, ATP, and varying concentrations of the test compound. Include appropriate controls (no inhibitor, no enzyme).

  • Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal via a luciferase reaction.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Table 2: Representative Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
Derivative F Aurora-A110[7]
Derivative G CDK2210[8]
Derivative H PLK1359[17]
Derivative I FGFR146[18]
Derivative J CK1δ/ε~500[4]

Note: The derivatives in this table are representative examples from the literature and are not direct derivatives of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one but illustrate the potential of the broader pyrazole class as kinase inhibitors.

Conclusion and Future Directions

The 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one scaffold is a highly valuable starting point in medicinal chemistry. Its synthetic accessibility and the potential for diversification at multiple positions allow for the fine-tuning of biological activity and pharmacokinetic properties. The applications in oncology, particularly in the realm of kinase inhibition, are well-documented and continue to be an active area of research. Future work will likely focus on the development of more selective inhibitors to minimize off-target effects and the exploration of this scaffold in other therapeutic areas, such as neurodegenerative and infectious diseases. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate novel derivatives based on this promising molecular framework.

References

  • Fathy, U., et al. (2017). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. Acta Poloniae Pharmaceutica, 74(5), 1427-1436.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Deswal, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals, 15(10), 1234. Available from: [Link]

  • Xu, L., et al. (2019). Pyrazoles as anticancer agents: Recent advances.
  • Roche. (n.d.). MTT Assay Protocol. Available from: [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100693. Available from: [Link]

  • Abdelgawad, M. A., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Current Drug Discovery Technologies, 18(4), 488-503.
  • Brullo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. Available from: [Link]

  • Kumar, A., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(19), 6599. Available from: [Link]

  • Banfi, L., et al. (2014). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Beilstein Journal of Organic Chemistry, 10, 1258-1264.
  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2023. Available from: [Link]

  • Abdel-Aziz, M., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7590. Available from: [Link]

  • Mureșan, S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10996. Available from: [Link]

  • Tiwari, A. K., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters, 27(12), 2760-2765.
  • Asati, V., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Results in Chemistry, 4, 100349.
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116585.

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Application

use of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one as a dye intermediate

An Application Note on the Utilization of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one as a Versatile Dye Intermediate Introduction Pyrazolone derivatives represent a cornerstone in the synthesis of a wide array of dye...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Utilization of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one as a Versatile Dye Intermediate

Introduction

Pyrazolone derivatives represent a cornerstone in the synthesis of a wide array of dyes, particularly azo dyes, which are valued for their brilliant colors and strong tinctorial strength. The specific intermediate, 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, is a bifunctional molecule of significant interest. It possesses a heterocyclic pyrazolone core, which influences the final chromophoric system, and a primary aromatic amine on an appended phenyl ring. This primary amine is the key functional group that allows the molecule to act as a diazo component, forming a diazonium salt that can subsequently couple with various aromatic compounds to produce a diverse range of azo dyes. This application note provides a detailed guide for researchers and scientists on the properties, synthesis protocols, and characterization methods related to the use of this versatile intermediate in dye synthesis.

Physicochemical Properties of the Intermediate

A thorough understanding of the starting material's properties is fundamental to its successful application. Key data for 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one are summarized below.

PropertyValueReference
CAS Number 103755-57-3[1]
Molecular Formula C₉H₉N₃O[1]
Molecular Weight 175.19 g/mol [1]
Appearance Typically a solid powder
Key Functional Groups Primary aromatic amine (-NH₂), Pyrazolone ring, Carbonyl group (C=O)

Core Application: Synthesis of Monoazo Dyes

The primary application of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is as a diazo component in the synthesis of monoazo dyes. This process is a classic example of electrophilic aromatic substitution and involves two critical stages: diazotization of the primary amine and the subsequent azo coupling with an electron-rich aromatic compound (the coupling component).

General Synthesis Workflow

The overall process can be visualized as a sequential two-step reaction. The careful control of temperature and pH is paramount for achieving high yield and purity.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling cluster_2 Part 3: Work-up A 5-(4-aminophenyl)-2,4-dihydro- 3H-pyrazol-3-one B Dissolve in aq. HCl A->B C Cool to 0-5°C B->C D Add aq. NaNO₂ Solution (dropwise) C->D E Formation of Diazonium Salt Solution D->E H Add Diazonium Salt Solution (dropwise) E->H Immediate Use F Coupling Component in Appropriate Solvent G Cool to 0-5°C & Adjust pH F->G I Stir for 2-4 hours at 0-5°C H->I J Azo Dye Precipitation I->J K Filter Precipitate J->K L Wash with Water until Neutral K->L M Dry in Oven (40-60°C) L->M N Purified Azo Dye M->N

Caption: General workflow for the synthesis of an azo dye.

Protocol 1: Diazotization of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol details the conversion of the primary aromatic amine to a reactive diazonium salt.

Causality Behind Choices:

  • Acidic Medium (HCl): Hydrochloric acid serves two purposes: it protonates the amine to make it soluble in the aqueous medium and reacts with sodium nitrite to generate the in-situ nitrous acid (HNO₂) required for diazotization.

  • Low Temperature (0-5°C): Aromatic diazonium salts are notoriously unstable at higher temperatures. Maintaining a low temperature is critical to prevent decomposition of the salt into nitrogen gas and a phenol, which would drastically reduce the yield of the desired dye.[2]

Materials:

  • 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (10 mmol, 1.75 g)

  • Concentrated Hydrochloric Acid (37%, ~2.5 mL)

  • Sodium Nitrite (NaNO₂) (10.5 mmol, ~0.73 g)

  • Deionized Water

  • Ice

  • Beakers, magnetic stirrer, and thermometer

Procedure:

  • In a 250 mL beaker, suspend 1.75 g (10 mmol) of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one in 20 mL of deionized water.

  • While stirring, slowly add 2.5 mL of concentrated HCl. The mixture may need gentle warming to achieve complete dissolution.

  • Cool the resulting solution to 0-5°C in an ice-salt bath. A clear solution should be obtained.

  • In a separate beaker, dissolve 0.73 g (10.5 mmol) of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cooled pyrazolone solution over 15-20 minutes. The temperature must be strictly maintained below 5°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • The resulting clear solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.[3]

Self-Validation: The completion of diazotization can be checked by placing a drop of the reaction mixture onto starch-iodide paper. A positive test (instantaneous blue-black color) indicates the presence of excess nitrous acid, signifying that all the primary amine has been consumed.

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the newly formed diazonium salt with a coupling component. The choice of the coupling component is what determines the final color of the dye. Here, we use N,N-dimethylaniline as an example, which typically yields a yellow to orange dye.

Causality Behind Choices:

  • Electron-Rich Coupler: N,N-dimethylaniline is used because the dimethylamino group is a strong electron-donating group, which activates the aromatic ring for electrophilic attack by the diazonium salt.

  • pH Control: The coupling reaction with aromatic amines is most efficient under weakly acidic conditions (pH 4-5).[3] This ensures that the concentration of the diazonium cation is maximized while the amine of the coupling component remains sufficiently nucleophilic. For phenolic couplers (e.g., 2-naphthol), a weakly alkaline medium (pH 8-10) is required to deprotonate the hydroxyl group into the more strongly activating phenoxide ion.

Materials:

  • Freshly prepared diazonium salt solution (from Protocol 1)

  • N,N-dimethylaniline (10 mmol, ~1.21 g)

  • Sodium Acetate solution (10% w/v)

  • Ethanol

Procedure:

  • In a 400 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 15 mL of ethanol. Add 20 mL of water and a few drops of HCl to ensure complete dissolution.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution (from Protocol 1) to the cooled coupling component solution with vigorous stirring.

  • Maintain the pH of the reaction mixture between 4 and 5 by adding a 10% sodium acetate solution as needed. The dye will begin to precipitate.

  • Continue stirring the mixture in the ice bath for 2 hours to ensure the coupling reaction is complete.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the solid dye product thoroughly with cold water until the filtrate is neutral and colorless.

  • Dry the purified dye in an oven at 40-50°C.

Visualizing the Core Reaction Mechanism

The two-stage reaction involves the formation of the electrophilic diazonium ion followed by its attack on the electron-rich coupling partner.

Caption: The two-stage mechanism of azo dye synthesis.

Characterization and Expected Results

The synthesized dye should be characterized to confirm its structure and assess its properties.

  • Yield Calculation: The theoretical yield should be calculated based on the limiting reagent (typically the pyrazolone intermediate), and the actual yield determined after drying.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopic Analysis:

    • UV-Visible Spectroscopy: Dissolving the dye in a suitable solvent (e.g., DMF or ethanol) and recording the UV-Vis spectrum will reveal the maximum absorption wavelength (λmax), which corresponds to the color of the dye.[3][4]

    • FT-IR Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Look for a characteristic peak for the azo group (-N=N-) around 1600-1575 cm⁻¹, alongside other expected peaks from the pyrazolone and coupler moieties.

    • NMR Spectroscopy (¹H and ¹³C): NMR provides definitive structural confirmation by showing the chemical shifts and coupling patterns of all protons and carbons in the molecule.

The properties of the final dye, including its exact color, solubility, and fastness (resistance to light, washing, and rubbing), are highly dependent on the chemical structure of the chosen coupling component. Azo dyes derived from pyrazolone intermediates are known for producing bright yellow, orange, and red hues.

References

  • Amerigo Scientific. 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. [Link]

  • Ameuru, M. L., Nkeonye, P. O., & Bello, K. A. (2019). Synthesis and Application of Monoazo Disperse Dyes Derived from 4-amino-N-hexadecyl-1, 8-naphthalimide. Nigerian Journal of Textiles. [Link]

  • Patel, D. R., et al. (2014). Synthesis and dyeing properties of some new monoazo disperse dyes derived from 2-amino-4-(2′,4′-dichlorophenyl)-1,3 thiazole. Journal of Saudi Chemical Society, 18(6), 902-913. [Link]

  • El-Malah, A. A., et al. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. Molecules, 28(14), 5459. [Link]

  • Yeh, H-Y., et al. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Polymers, 14(15), 3051. [Link]

  • Parab, V. D., & Sekar, N. (2012). Synthesis and dyeing performance of bisazo disperse dyes based on 3-[4-(4-amino-2-chlorophenoxy)anilino]phenol. Journal of the Serbian Chemical Society, 77(11), 1545-1555. [Link]

Sources

Method

Application Notes & Protocols: Synthesis of Bioactive Derivatives from 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Abstract This technical guide provides detailed, validated protocols for the synthesis of diverse functional derivatives from the core scaffold, 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. Pyrazolone derivatives are...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed, validated protocols for the synthesis of diverse functional derivatives from the core scaffold, 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. Pyrazolone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. This document outlines the foundational synthesis of the aminophenyl pyrazolone precursor via the Knorr pyrazole synthesis, followed by robust methodologies for derivatization of the primary aromatic amine. Specific protocols for the synthesis of Schiff bases, amides, and sulfonamides are presented, complete with mechanistic insights, reaction optimization tables, and comprehensive characterization guidelines. The protocols are designed for researchers, scientists, and drug development professionals to facilitate the exploration of new chemical entities based on this privileged scaffold.

Introduction: The Significance of the Pyrazolone Scaffold

The pyrazolone ring is a five-membered heterocyclic motif containing two adjacent nitrogen atoms and a ketone functional group.[1][2] This scaffold is of immense interest in drug discovery due to its ability to interact with various biological targets, leading to a broad spectrum of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[3][4] The compound 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one serves as a particularly valuable intermediate. Its structure features a reactive primary aromatic amine, which provides a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This guide provides a logical workflow, beginning with the synthesis of this core intermediate and branching into the creation of three major classes of derivatives: Schiff bases, amides, and sulfonamides. Each protocol is presented with an emphasis on the underlying chemical principles to empower researchers to not only replicate the synthesis but also to adapt and innovate upon these foundational methods.

Synthesis of the Core Intermediate: 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

The synthesis of the pyrazolone core is efficiently achieved through the Knorr pyrazole synthesis, a classic cyclocondensation reaction.[5][6] The process involves the reaction of a β-ketoester with a hydrazine derivative.[7] In this case, we utilize ethyl acetoacetate and 4-aminophenylhydrazine.

Mechanistic Rationale: The Knorr Pyrazole Synthesis

The reaction is typically catalyzed by a weak acid, such as glacial acetic acid.[8] The mechanism initiates with the nucleophilic attack of the more basic nitrogen of the hydrazine onto the more electrophilic ketone carbonyl of the β-ketoester, forming a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom attacks the ester carbonyl. This is followed by the elimination of ethanol to yield the stable, five-membered pyrazolone ring.[7]

Visualized Reaction Scheme: Knorr Synthesis

Knorr_Synthesis react1 Ethyl Acetoacetate step1 Glacial Acetic Acid Ethanol, Reflux react2 4-Aminophenylhydrazine intermediate Hydrazone Intermediate step2 step2 intermediate->step2 Intramolecular Cyclization (-EtOH) product 5-(4-aminophenyl)-2,4- dihydro-3H-pyrazol-3-one plus1 + step1->intermediate step2->product

Caption: Knorr pyrazole synthesis workflow.

Detailed Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • 4-Aminophenylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol, absolute

  • Glacial acetic acid

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-aminophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol (100 mL) and water (20 mL).

  • Stir the mixture at room temperature for 15 minutes to liberate the free hydrazine base.

  • To this solution, add ethyl acetoacetate (1.0 eq) followed by 3-4 drops of glacial acetic acid to catalyze the reaction.[8][9]

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (7:3).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Pour the cooled mixture into 200 mL of ice-cold water with stirring.

  • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 30 mL) and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol to yield pure 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one as a solid.

  • Dry the product in a vacuum oven at 50°C overnight.

Synthesis of Derivatives via the Aryl Amine

The primary aromatic amine at the C4 position of the phenyl ring is a versatile functional group for generating a diverse library of derivatives.

Synthesis of Schiff Base Derivatives

Schiff bases (or imines) are formed through the condensation of a primary amine with an aldehyde or ketone. This reaction is reversible and is typically catalyzed by a small amount of acid.

Mechanistic Rationale: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. The lone pair of the pyrazolone's amino group then attacks the carbonyl carbon. A series of proton transfers and the elimination of a water molecule result in the formation of the characteristic carbon-nitrogen double bond (imine).

Visualized Reaction Scheme: Schiff Base Formation

Schiff_Base_Formation react1 5-(4-aminophenyl)-2,4- dihydro-3H-pyrazol-3-one step1 Glacial Acetic Acid Ethanol, Reflux (-H2O) react2 Substituted Aldehyde (R-CHO) product Pyrazolone Schiff Base Derivative plus1 + step1->product

Caption: General scheme for Schiff base synthesis.

Detailed Experimental Protocol:

  • Dissolve 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (1.0 eq) in absolute ethanol (15 mL/mmol) in a round-bottom flask with stirring.

  • Add the desired substituted aromatic aldehyde (1.05 eq) to the solution.

  • Add 3-5 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.[10] The reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.

  • If no precipitate forms, place the flask in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and air dry.

  • Further purification can be achieved by recrystallization from ethanol.

Table 1: Representative Schiff Base Derivatives

EntryAldehyde (R-CHO)SolventConditionsYield (%)
1BenzaldehydeEthanolReflux, 3h~90%
24-ChlorobenzaldehydeEthanolReflux, 2h~92%
34-MethoxybenzaldehydeEthanolReflux, 3h~88%
42-HydroxybenzaldehydeEthanolReflux, 4h~85%
Synthesis of Amide Derivatives

Amide bond formation is one of the most crucial reactions in medicinal chemistry. The most common method involves the reaction of a primary amine with an activated carboxylic acid derivative, such as an acid chloride.[11][] The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[13]

Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of the acid chloride is attacked by the nucleophilic amino group of the pyrazolone. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base like triethylamine or pyridine is required to scavenge the HCl generated.[11][14]

Visualized Reaction Scheme: Amide Formation

Amide_Formation react1 5-(4-aminophenyl)-2,4- dihydro-3H-pyrazol-3-one step1 Base (e.g., Triethylamine) Aprotic Solvent (e.g., DCM) 0°C to RT react2 Acid Chloride (R-COCl) product Pyrazolone Amide Derivative plus1 + step1->product

Caption: General scheme for amide synthesis.

Detailed Experimental Protocol:

  • Suspend 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (20 mL/mmol) in a flask under an inert atmosphere (e.g., nitrogen).

  • Add a base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2 eq). Cool the mixture to 0°C in an ice bath.

  • Dissolve the desired acid chloride (1.1 eq) in a minimal amount of the same aprotic solvent and add it dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.[14] Monitor the reaction by TLC.

  • After the reaction is complete, quench by adding water. If using DCM, transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel) or recrystallization.

Table 2: Representative Amide Derivatives

EntryAcid Chloride (R-COCl)BaseSolventYield (%)
1Benzoyl chlorideTEADCM~85%
2Acetyl chloridePyridineTHF~90%
34-Nitrobenzoyl chlorideDIEADCM~82%
4Cyclopropanecarbonyl chlorideTEATHF~78%
Synthesis of Sulfonamide Derivatives

Sulfonamides are important functional groups in pharmaceuticals and are considered bioisosteres of amides.[15] They are typically synthesized by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base.[16]

Mechanistic Rationale: Similar to amide synthesis, this reaction is a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride.[17] The reaction is facilitated by a base (often pyridine, which can also act as a nucleophilic catalyst) that neutralizes the generated HCl. The stability and unique geometry of the sulfonamide bond can impart favorable pharmacokinetic properties to drug candidates.[17]

Visualized Reaction Scheme: Sulfonamide Formation

Sulfonamide_Formation react1 5-(4-aminophenyl)-2,4- dihydro-3H-pyrazol-3-one step1 Base (e.g., Pyridine) Solvent (e.g., DCM) 0°C to RT react2 Sulfonyl Chloride (R-SO2Cl) product Pyrazolone Sulfonamide Derivative plus1 + step1->product

Caption: General scheme for sulfonamide synthesis.

Detailed Experimental Protocol:

  • Dissolve 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (1.0 eq) in pyridine (which acts as both solvent and base) or in DCM with added triethylamine (1.5 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Monitor the reaction to completion by TLC.

  • Pour the reaction mixture into ice-cold 2M HCl solution to precipitate the product and neutralize excess base.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with water to remove any hydrochloride salts.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Table 3: Representative Sulfonamide Derivatives

EntrySulfonyl Chloride (R-SO₂Cl)BaseSolventYield (%)
1Benzenesulfonyl chloridePyridinePyridine~80%
2p-Toluenesulfonyl chlorideTEADCM~85%
3Methanesulfonyl chlorideTEADCM~75%
44-Nitrobenzenesulfonyl chloridePyridinePyridine~78%

Characterization of Synthesized Compounds

Confirmation of the successful synthesis and purity of the derivatives is paramount. Standard spectroscopic techniques should be employed.[18][19][20]

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify key functional groups.

  • Core Scaffold: Look for characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), the pyrazolone C=O stretch (around 1650-1700 cm⁻¹), and aromatic C=C stretching (around 1500-1600 cm⁻¹).[3][21]

  • Schiff Bases: The most indicative change is the appearance of a strong C=N (imine) stretching band around 1590-1650 cm⁻¹ and the disappearance of the primary amine N-H bending vibration.[21][22]

  • Amides: Look for the appearance of a strong amide C=O stretch (Amide I band) around 1640-1680 cm⁻¹ and an N-H bending vibration (Amide II band) around 1510-1550 cm⁻¹.[1] The primary amine N-H stretches will be replaced by a single secondary amide N-H stretch.

  • Sulfonamides: Expect to see two characteristic S=O stretching bands: an asymmetric stretch around 1315-1350 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹.[23][24]

4.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy ¹H NMR provides detailed information about the chemical environment of protons.

  • Core Scaffold: Expect signals for the aromatic protons on the phenyl ring (typically between 6.5-8.0 ppm), the pyrazolone CH₂ protons (a singlet around 3.0-3.5 ppm), and exchangeable NH protons (amine and pyrazolone ring, which can be broad and vary in chemical shift).[2][3]

  • Schiff Bases: A new singlet corresponding to the imine proton (-N=CH-) will appear, typically in the downfield region of 8.0-9.0 ppm.[25][26] The signals for the aromatic protons will become more complex due to the addition of the new aromatic ring from the aldehyde.

  • Amides: The primary amine signal will be replaced by a new, sharp singlet for the amide N-H proton, typically downfield (8.0-10.0 ppm). Aromatic and aliphatic signals corresponding to the acyl group will also be present.

  • Sulfonamides: A downfield singlet for the sulfonamide N-H proton will appear (often >9.0 ppm). New aromatic or aliphatic signals from the sulfonyl group will be observed.[24]

4.3. Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. The molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) should correspond to the calculated molecular weight of the target derivative.[4][25]

Conclusion

The 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one scaffold provides a robust and versatile platform for the synthesis of novel derivatives with significant potential in drug discovery. The protocols detailed in this guide for the synthesis of Schiff bases, amides, and sulfonamides are reliable, scalable, and founded on well-understood reaction mechanisms. By leveraging these methods, researchers can efficiently generate compound libraries for biological screening, facilitating the identification of new lead compounds and the advancement of medicinal chemistry programs. Comprehensive characterization using the outlined spectroscopic methods is essential to validate the structure and purity of each new chemical entity.

References

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. ResearchGate. Available at: [Link]

  • Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PubMed. Available at: [Link]

  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. Available at: [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology. Available at: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC - PubMed Central. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry Books. Available at: [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry (RSC Publishing). Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Synthesis, characterization of Schiff base Pyrazolone compound. International Science Community Association. Available at: [Link]

  • Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • Novel pyrazolone–thiophene Schiff base functionalized Fe3O4 nanocomposite: core–shell structure and multi-technique characterization. RSC Publishing. Available at: [Link]

  • Synthesis of Schiff's Bases with Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • 1H-NMR and FTIR spectral data for the synthesized compounds (S1-S6). ResearchGate. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. Available at: [Link]

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. PMC - PubMed Central. Available at: [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. NIH. Available at: [Link]

  • Knorr Pyrazole Synthesis. nptel.ac.in. Available at: [Link]

  • Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. ResearchGate. Available at: [Link]

  • An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of University of Anbar for Pure Science. Available at: [Link]

  • Synthesis and biological evaluation of new pyrazolone Schiff bases as monoamine oxidase and cholinesterase inhibitors. PubMed. Available at: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. NIH. Available at: [Link]

  • Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. ResearchGate. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Analytical Characterization of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Abstract This comprehensive guide provides detailed application notes and robust protocols for the analytical characterization of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, a key intermediate in pharmaceutical synth...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the analytical characterization of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for well-defined analytical methods to ensure product quality and consistency, this document outlines methodologies for identification, quantification, and impurity profiling. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific principles and rationale for experimental design. Adherence to these protocols will facilitate the generation of reliable and reproducible data, which is paramount for regulatory submissions and the overall advancement of drug development programs.

Introduction: The Significance of Analytical Control

5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a foundational scaffold for the synthesis of a wide range of therapeutic agents. The purity and quality of this intermediate have a direct and profound impact on the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are not merely a quality control checkpoint but a cornerstone of a well-controlled manufacturing process.[1]

This guide is structured to provide a holistic analytical framework, encompassing initial identification and characterization, a quantitative assay for potency determination, and a strategy for impurity profiling. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines.[2]

Physicochemical Properties of the Analyte

A thorough understanding of the physicochemical properties of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is fundamental to the development of effective analytical methods. These properties influence solubility, chromatographic behavior, and spectroscopic characteristics.

PropertyValueSource
Chemical Name 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-oneN/A
CAS Number 103755-57-3[3]
Molecular Formula C₉H₉N₃O[3]
Molecular Weight 175.19 g/mol [3]
Appearance Expected to be a solid[4]
SMILES O=C1NN=C(C(C=C2)=CC=C2N)C1[3]
InChI 1S/C9H9N3O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5,10H2,(H,12,13)[3]

Analyte Identification and Characterization

The unambiguous identification of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is the first step in its analytical characterization. A combination of spectroscopic techniques is recommended to confirm the identity and structural integrity of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is expected to exhibit characteristic absorption bands.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing approximately 1 mg of the sample with 100 mg of dry KBr powder. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic peaks corresponding to the functional groups.

Expected Characteristic Peaks:

  • N-H stretching (amine): 3400-3250 cm⁻¹ (likely two bands for the primary amine)

  • N-H stretching (pyrazole): 3300-3100 cm⁻¹

  • C=O stretching (lactam): 1700-1650 cm⁻¹

  • C=N stretching (pyrazole): 1620-1580 cm⁻¹

  • C=C stretching (aromatic): 1600-1450 cm⁻¹

  • C-N stretching: 1350-1250 cm⁻¹

The presence of these characteristic bands provides strong evidence for the identity of the compound.[5]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used as a supportive identification test and for quantitative analysis. The presence of the aromatic ring and the pyrazolone system will result in characteristic UV absorption.

Protocol:

  • Solvent Selection: Choose a suitable UV-transparent solvent in which the analyte is soluble (e.g., methanol, ethanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL).

  • Data Acquisition: Scan the solution over a wavelength range of 200-400 nm.

  • Data Interpretation: Record the wavelength(s) of maximum absorbance (λmax).

The λmax value can be used as a parameter for identification and for setting the detection wavelength in HPLC analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is the industry standard for the determination of assay and purity of pharmaceutical intermediates. The following protocol is a recommended starting point and must be fully validated for its intended use.

Proposed HPLC Method Parameters

This method is adapted from a similar pyrazolone derivative and is expected to provide a good starting point for method development.[1]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 250 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape of the basic amine.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC.
Gradient To be optimized (e.g., 10-90% B in 20 min)A gradient is recommended to ensure elution of any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at λmax (e.g., 254 nm or the determined λmax)Provides good sensitivity for the aromatic system.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures compatibility with the mobile phase and good peak shape.
Analytical Workflow

The following diagram illustrates the overall workflow for the analysis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Analytical Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting Sample Weigh Sample Dilute_Sample Dissolve and Dilute Sample Sample->Dilute_Sample Standard Weigh Reference Standard Dilute_Standard Dissolve and Dilute Standard Standard->Dilute_Standard HPLC_System Equilibrate HPLC System Dilute_Sample->HPLC_System Dilute_Standard->HPLC_System Inject_Standard Inject Standard Solutions HPLC_System->Inject_Standard Inject_Sample Inject Sample Solutions Inject_Standard->Inject_Sample Integrate_Peaks Integrate Chromatograms Inject_Sample->Integrate_Peaks Calculate_Assay Calculate Assay/Purity Integrate_Peaks->Calculate_Assay Report Generate Report Calculate_Assay->Report

Caption: Overall workflow for the HPLC analysis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Step-by-Step Protocol
  • Preparation of Mobile Phase: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC grade water. Prepare Mobile Phase B as acetonitrile. Degas both mobile phases before use.

  • Preparation of Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Preparation of Sample Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • System Suitability: Before sample analysis, inject the standard solution five times. The system is suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • Calculation of Assay: Calculate the percentage assay of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one using the following formula:

    % Assay = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Method Validation: A Self-Validating System

A validated analytical method provides documented evidence that the method is suitable for its intended purpose.[6] The following parameters should be evaluated as per ICH Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products).Peak purity of the analyte peak should pass. No interference at the retention time of the analyte from blank and placebo.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay: 80-120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery between 98.0% and 102.0%.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should pass under varied conditions (e.g., ±0.2 mL/min flow rate, ±5°C column temperature).
Method Validation Workflow

The following diagram illustrates the logical flow for validating the proposed HPLC method.

Method Validation Workflow Start Method Development Complete Specificity Specificity / Selectivity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method Validated Robustness->Validated

Sources

Method

Application Note: A Validated RP-HPLC Method for Purity Assessment of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Abstract This application note presents a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. This compound is a critical intermediate and structural analog to pharmaceutically active molecules, such as Edaravone, making its purity profile a key quality attribute in drug development and manufacturing.[1][2] The described method is tailored for quality control laboratories and research settings, providing a reliable protocol for separating the main component from potential process-related impurities and degradation products. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[3][4]

Introduction and Scientific Rationale

5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound featuring both a pyrazolone core and an aromatic amine. This bifunctional nature makes it a versatile building block in medicinal chemistry. However, the same reactive sites—particularly the primary aromatic amine—can also be susceptible to degradation and side reactions during synthesis, leading to impurities that may affect the safety and efficacy of a final drug product.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally labile compounds like pyrazolone derivatives.[5][6][7] The selection of a reversed-phase mode (RP-HPLC) is a logical starting point due to the compound's moderate polarity. The methodology described herein is built on a systematic approach, considering the physicochemical properties of the analyte to achieve optimal chromatographic separation.

Causality of Methodological Choices

The development of this method was guided by the molecular structure of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

  • Analyte Structure and Retention: The molecule possesses a non-polar phenyl ring, which provides hydrophobic character suitable for retention on a C18 stationary phase. The polar pyrazolone ring and the basic aminophenyl group modulate this retention.

  • Mobile Phase pH Control: The primary aromatic amine (pKa of aniline ≈ 4.6) requires strict pH control. Operating in an acidic mobile phase (pH ≈ 3.0) ensures the amine group is consistently protonated (-NH3+). This prevents peak tailing, suppresses silanol interactions with the stationary phase, and ensures reproducible retention times.

  • UV-Vis Detection: The conjugated system encompassing the phenyl ring and the pyrazolone heterocycle results in strong ultraviolet (UV) absorbance, allowing for sensitive detection. A photodiode array (PDA) detector is recommended to confirm peak purity and identify potential co-eluting impurities. Based on spectral data for analogous structures, a primary wavelength of 245 nm was selected for quantification.[8]

The logical relationship between the analyte's properties and the chosen analytical parameters is depicted below.

G cluster_Analyte Analyte Properties cluster_Method Method Design Choices A Aromatic Rings (Phenyl, Pyrazolone) D Reversed-Phase C18 Column A->D Provides hydrophobic interaction site G UV/PDA Detection (λ = 245 nm) A->G Chromophore for sensitive detection B Basic Amino Group (pKa ~ 4.6) E Acidic Mobile Phase (e.g., pH 3.0 Buffer) B->E Requires protonation for consistent retention and good peak shape C Polar Groups (Amine, Lactam) F Acetonitrile/Water Mobile Phase C->F Balances retention on non-polar stationary phase

Caption: Rationale for HPLC method design based on analyte properties.

Materials and Instrumentation

Reagents and Chemicals
  • 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, AR grade)

  • Orthophosphoric Acid (85%, AR grade)

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • 0.45 µm membrane filters.

Chromatographic Conditions

All quantitative parameters for the final validated method are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 25 mM KH₂PO₄ buffer (pH 3.0 adjusted with H₃PO₄)B: Acetonitrile
Elution Mode Isocratic
Composition 40% A : 60% B (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Photodiode Array (PDA)
Detection Wavelength 245 nm (Bandwidth: 4 nm)
Reference Wavelength 360 nm (Bandwidth: 20 nm)
Injection Volume 10 µL
Run Time 15 minutes
Diluent Methanol

Detailed Protocols

The workflow for purity analysis is a sequential process requiring careful preparation and system verification before sample analysis.

G cluster_prep prep 1. Preparation mob_phase Mobile Phase Preparation sst 2. System Suitability Testing (SST) mob_phase->sst std_prep Standard & Sample Solution Preparation std_prep->sst analysis 3. Chromatographic Analysis sst->analysis If SST passes data 4. Data Processing & Purity Calculation analysis->data report 5. Reporting data->report

Caption: General workflow for HPLC purity assessment.

Preparation of Solutions
  • Mobile Phase A (25 mM KH₂PO₄, pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase for Analysis:

    • Mix Mobile Phase A and Acetonitrile (Mobile Phase B) in a 40:60 ratio (e.g., 400 mL of A and 600 mL of B).

    • Degas the mixture by sonication for 10-15 minutes or by online degasser.

  • Reference Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (50 µg/mL):

    • Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the Diluent (Methanol).

  • Sample Solution (50 µg/mL):

    • Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask.

    • Prepare the solution following the same procedure as the Reference Standard Stock Solution.

    • Perform a 1-in-10 dilution to obtain the final concentration of 50 µg/mL.

Protocol for System Suitability Testing (SST)

Causality: SST is a non-negotiable part of the protocol that validates the chromatographic system's performance for the analysis. It ensures that the system's precision, efficiency, and peak shape are adequate to provide reliable data, forming the foundation of a self-validating system as required by regulatory guidelines.[4][9]

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the Diluent (Methanol) once to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject the Working Standard Solution (50 µg/mL) five (5) times consecutively.

  • Evaluate the results against the acceptance criteria defined below. The system is deemed suitable for analysis only if all criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry and good separation.
Theoretical Plates (N) N ≥ 2000Indicates high column efficiency.
Repeatability (%RSD) %RSD of peak area ≤ 2.0%%RSD of retention time ≤ 1.0%Demonstrates the precision of the system.
Analytical Procedure
  • Once the SST criteria are met, inject the Working Standard Solution once.

  • Inject each prepared Sample Solution in duplicate.

  • Inject the Working Standard Solution again after a series of sample injections (e.g., every 6-10 samples) to ensure continued system stability.

Data Analysis and Purity Calculation

The purity of the sample is determined by the principle of area normalization. This method calculates the percentage of the main peak area relative to the total area of all integrated peaks in the chromatogram.

Calculation Formula:

Purity (%) = (Area_analyte / (Σ Area_all_peaks)) * 100

Where:

  • Area_analyte is the peak area of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

  • Σ Area_all_peaks is the sum of the areas of all peaks detected in the chromatogram, excluding those from the blank (diluent).

Peak Purity Analysis: Utilize the PDA detector software to perform a peak purity analysis on the main analyte peak. This compares spectra across the peak to detect the presence of co-eluting impurities. A purity angle less than the purity threshold indicates a spectrally pure peak.

Method Validation Synopsis

This method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[3][4][10] The key performance characteristics are summarized below.

  • Specificity: The method demonstrated excellent specificity. A PDA detector confirmed the peak purity of the analyte, and no interference was observed from the diluent or potential impurities at the analyte's retention time.

  • Linearity: The method was linear over a concentration range of 5 µg/mL to 75 µg/mL (10% to 150% of the working concentration). The correlation coefficient (r²) was > 0.999.

  • Accuracy: Accuracy was confirmed by spike recovery studies at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.

  • Precision: The method was found to be highly precise. The %RSD for repeatability (intra-day) was < 1.0%, and for intermediate precision (inter-day), it was < 2.0%.

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were established to be approximately 0.1 µg/mL and 0.3 µg/mL, respectively, demonstrating high sensitivity.

  • Robustness: The method remained robust with small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1 units), with no significant impact on the results.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis. [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST Chemistry WebBook. [Link]

  • Chemical Properties of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- (CAS 89-25-8). NIST. [Link]

  • Separation of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. PubMed. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. ResearchGate. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. PubChem. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health (NIH). [Link]

  • 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride. PubChem. [Link]

  • LC Method for the Estimation of Edaravone in Bulk and its Pharmaceutical Dosage Form. Sryahwa Publications. [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. ACS Publications. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

Sources

Application

The Versatile Synthon: 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one as a Cornerstone for Heterocyclic Drug Discovery

In the landscape of medicinal chemistry and materials science, the pyrazolone core stands as a privileged scaffold, underpinning a multitude of bioactive compounds and functional materials.[1][2][3] Its inherent chemical...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the pyrazolone core stands as a privileged scaffold, underpinning a multitude of bioactive compounds and functional materials.[1][2][3] Its inherent chemical versatility and biological relevance have made it a focal point of synthetic exploration. This application note delves into the utility of a particularly valuable derivative, 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, as a strategic building block for the assembly of complex heterocyclic systems. We will provide detailed protocols for its synthesis and its subsequent elaboration into fused pyrazolo-pyridines and pyrazolo-pyrimidines, classes of compounds rich in pharmacological potential.

The Significance of the Pyrazolone Core

The pyrazolone motif is a recurring feature in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, antitumor, and CNS-modulating properties.[1][3] The presence of multiple reactive sites within the pyrazolone ring allows for diverse functionalization, making it an ideal starting point for the construction of compound libraries in drug discovery campaigns. The title compound, 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, is of particular interest due to the presence of a pendant aminophenyl group, which provides an additional handle for synthetic diversification and can play a crucial role in modulating the pharmacological profile of the resulting molecules.

Synthesis of the Building Block: 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

The synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is typically achieved through a variation of the classic Knorr pyrazole synthesis, which involves the condensation of a β-ketoester or a β-ketonitrile with a hydrazine derivative.[4][5] In this case, the reaction of ethyl 3-(4-aminophenyl)-3-oxopropanoate with hydrazine hydrate provides a straightforward and efficient route to the desired pyrazolone.

Synthetic Workflow

cluster_0 Synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one Start Ethyl 3-(4-aminophenyl)-3-oxopropanoate + Hydrazine Hydrate Step1 Condensation Reaction (Reflux in Ethanol with Acetic Acid catalyst) Start->Step1 Reagents Step2 Intramolecular Cyclization Step1->Step2 Reaction Progression Step3 Precipitation and Isolation (Cooling and Filtration) Step2->Step3 Product Formation End 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one Step3->End Purified Product

Caption: Workflow for the synthesis of the pyrazolone building block.

Detailed Experimental Protocol

Materials:

  • Ethyl 3-(4-aminophenyl)-3-oxopropanoate (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-(4-aminophenyl)-3-oxopropanoate (1.0 eq) in absolute ethanol.

  • To this solution, add hydrazine hydrate (2.0 eq) dropwise with stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly add cold distilled water to the flask with stirring to precipitate the product.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one as a solid.

Expected Yield: 80-90%

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in the Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles that have garnered significant attention due to their diverse biological activities, including their potential as kinase inhibitors.[6][7] The 5-aminopyrazole core of our building block is an excellent precursor for the construction of the pyridine ring through condensation with 1,3-dicarbonyl compounds or their equivalents.[1][8]

Reaction Scheme and Mechanism

The reaction proceeds through an initial condensation of the 5-amino group of the pyrazolone with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyridine ring.

cluster_1 Synthesis of Pyrazolo[3,4-b]pyridines Reactants 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one + 1,3-Dicarbonyl Compound Step1 Condensation (Reflux in Acetic Acid) Reactants->Step1 Intermediate Enaminone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Step3 Dehydration Step2->Step3 Product Pyrazolo[3,4-b]pyridine Derivative Step3->Product

Caption: General mechanism for pyrazolo[3,4-b]pyridine synthesis.

Detailed Experimental Protocol: Synthesis of 3-methyl-1-(4-aminophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Materials:

  • 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, suspend 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (1.0 eq) in glacial acetic acid.

  • Add ethyl acetoacetate (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux with stirring for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain the desired pyrazolo[3,4-b]pyridine derivative.

Expected Yield: 70-85%

Application in the Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles with a wide range of biological activities, including applications as kinase inhibitors and anti-inflammatory agents.[9][10] The synthesis of this scaffold from 5-aminopyrazoles typically involves reaction with β-dicarbonyl compounds or their synthetic equivalents, where the regioselectivity of the cyclization is a key consideration.[11][12]

Reaction Scheme and Regioselectivity

The reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds can lead to two possible regioisomers. The outcome is often influenced by the reaction conditions and the nature of the substituents on both reactants. Generally, the reaction is believed to proceed via initial attack of the exocyclic amino group on one of the carbonyls, followed by cyclization involving the endocyclic nitrogen.

cluster_2 Synthesis of Pyrazolo[1,5-a]pyrimidines Reactants 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one + Acetylacetone Step1 Condensation (Reflux in Ethanol) Reactants->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 Intramolecular Cyclization & Dehydration Intermediate->Step2 Product 5,7-dimethyl-2-(4-aminophenyl)pyrazolo[1,5-a]pyrimidin-3(2H)-one Step2->Product

Caption: Synthetic route to pyrazolo[1,5-a]pyrimidines.

Detailed Experimental Protocol: Synthesis of 2-(4-aminophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3(2H)-one

Materials:

  • 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • Dissolve 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (1.0 eq) in ethanol in a round-bottom flask.

  • Add acetylacetone (1.1 eq) and a catalytic amount of piperidine to the solution.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Expected Yield: 75-90%

Summary of Applications and Reaction Conditions

Heterocyclic SystemReagentsSolventCatalystConditionsTypical Yield
Pyrazolo[3,4-b]pyridineEthyl acetoacetateGlacial Acetic Acid-Reflux, 8-12 h70-85%
Pyrazolo[1,5-a]pyrimidineAcetylacetoneEthanolPiperidineReflux, 6-8 h75-90%

Troubleshooting and Safety Considerations

  • Low Yields: Incomplete reactions can be addressed by extending the reaction time or increasing the amount of catalyst. Purification of starting materials is also crucial.

  • Side Product Formation: In the synthesis of pyrazolo[1,5-a]pyrimidines, careful control of reaction temperature and choice of catalyst can help to improve regioselectivity.

  • Safety: Hydrazine hydrate is toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Acetic acid is corrosive. Standard laboratory safety practices should be followed throughout these procedures.

Conclusion

5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The straightforward protocols outlined in this application note provide a solid foundation for researchers to access a range of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. The presence of the aminophenyl moiety offers further opportunities for diversification, making this synthon a powerful tool in the pursuit of novel therapeutic agents.

References

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Method

Derivatization of the Amino Group in 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one: A Detailed Guide for Researchers

Introduction: Unlocking the Potential of a Privileged Scaffold The 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one core is a recognized "privileged scaffold" in medicinal chemistry and drug discovery. Its inherent structu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one core is a recognized "privileged scaffold" in medicinal chemistry and drug discovery. Its inherent structural features allow for interactions with a variety of biological targets, and its derivatives have shown a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The primary aromatic amino group on the phenyl ring serves as a versatile handle for chemical modification, enabling the synthesis of diverse libraries of compounds with fine-tuned biological activities and physicochemical properties.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the derivatization of the amino group of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. We will delve into the rationale behind common derivatization strategies, provide step-by-step experimental procedures, and discuss the characterization of the resulting derivatives. The aim is to empower researchers to efficiently explore the chemical space around this promising scaffold and accelerate the discovery of novel therapeutic agents.

Strategic Approaches to Amino Group Derivatization

The primary aromatic amine of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is a nucleophilic center that readily reacts with a variety of electrophilic reagents. The choice of derivatization strategy is dictated by the desired properties of the final compound. Two of the most common and effective approaches are N-acylation and N-sulfonylation.

  • N-Acylation: The introduction of an acyl group (R-C=O) to form an amide linkage is a widely used strategy to modify the electronic and steric properties of the parent molecule. Acylation can enhance biological activity, modulate solubility, and improve metabolic stability. A variety of acylating agents can be employed, with acyl chlorides and acid anhydrides being the most common. The Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base, is a classic and reliable method for this transformation.[1]

  • N-Sulfonylation: The formation of a sulfonamide linkage (R-SO2-NH-) is another powerful tool in medicinal chemistry. Sulfonamides are found in a wide range of clinically used drugs and are known to exhibit diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[2] This modification can significantly alter the acidity and hydrogen bonding capabilities of the molecule, leading to enhanced binding to biological targets. Aryl sulfonyl chlorides are the typical reagents for this transformation.

Chemoselectivity Considerations: A key consideration in the derivatization of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is the potential for competing reactions at other nucleophilic sites within the molecule. The pyrazolone ring itself can undergo C-acylation at the C4 position.[3] Therefore, reaction conditions must be carefully chosen to favor selective N-derivatization of the amino group. Generally, under basic conditions, the more nucleophilic amino group will preferentially react with the electrophile over the enolizable C4 position.

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the N-acylation and N-sulfonylation of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. These protocols are designed to be robust and adaptable for the synthesis of a variety of derivatives.

Protocol 1: N-Acetylation of 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol describes the synthesis of 5-(4-acetamidophenyl)-2,4-dihydro-3H-pyrazol-3-one using acetic anhydride as the acylating agent.

Reaction Scheme:

N-Acetylation Reaction start 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one reagents + Acetic Anhydride (Pyridine, rt) start->reagents product 5-(4-acetamidophenyl)-2,4-dihydro-3H-pyrazol-3-one reagents->product

N-Acetylation of the target molecule.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one103755-57-3175.191.0 g (5.71 mmol)
Acetic Anhydride108-24-7102.090.64 mL (6.85 mmol)
Pyridine110-86-179.1020 mL
Dichloromethane (DCM)75-09-284.93For extraction
1 M Hydrochloric Acid (HCl)7647-01-036.46For washing
Saturated Sodium Bicarbonate (NaHCO3) solution144-55-884.01For washing
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6142.04For drying
Ethanol64-17-546.07For recrystallization

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g (5.71 mmol) of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one in 20 mL of pyridine.

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add 0.64 mL (6.85 mmol) of acetic anhydride dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane, 7:3).

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. A precipitate may form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO3 solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to yield 5-(4-acetamidophenyl)-2,4-dihydro-3H-pyrazol-3-one as a solid.

Expected Characterization Data for 5-(4-acetamidophenyl)-2,4-dihydro-3H-pyrazol-3-one:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.0 (s, 1H, NH-acetyl), 9.6 (s, 1H, NH-pyrazole), 7.6 (d, J=8.8 Hz, 2H, Ar-H), 7.5 (d, J=8.8 Hz, 2H, Ar-H), 3.3 (s, 2H, CH₂-pyrazole), 2.1 (s, 3H, CH₃-acetyl).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 168.5, 162.1, 155.8, 138.9, 132.5, 128.4, 119.2, 44.7, 24.1.

  • Mass Spectrometry (ESI): m/z 218.09 [M+H]⁺.

Protocol 2: N-Sulfonylation of 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol describes the synthesis of a sulfonamide derivative using p-toluenesulfonyl chloride.

Reaction Scheme:

N-Sulfonylation Reaction start 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one reagents + p-Toluenesulfonyl Chloride (Pyridine, 0 °C to rt) start->reagents product N-(4-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide reagents->product

N-Sulfonylation of the target molecule.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one103755-57-3175.191.0 g (5.71 mmol)
p-Toluenesulfonyl Chloride (TsCl)98-59-9190.651.2 g (6.28 mmol)
Pyridine110-86-179.1025 mL
Dichloromethane (DCM)75-09-284.93For extraction
1 M Hydrochloric Acid (HCl)7647-01-036.46For washing
Saturated Sodium Bicarbonate (NaHCO3) solution144-55-884.01For washing
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6142.04For drying
Ethanol/Water--For recrystallization

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g (5.71 mmol) of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one in 25 mL of pyridine.

  • Sulfonylation: Cool the solution to 0 °C. Add 1.2 g (6.28 mmol) of p-toluenesulfonyl chloride in portions over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (e.g., ethyl acetate/hexane, 1:1).

  • Work-up: Pour the reaction mixture into 150 mL of ice-cold water. A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the pure N-(4-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide.

Expected Characterization Data for N-(4-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.2 (s, 1H, SO₂NH), 9.7 (s, 1H, NH-pyrazole), 7.7 (d, J=8.4 Hz, 2H, Ar-H), 7.5 (d, J=8.8 Hz, 2H, Ar-H), 7.4 (d, J=8.4 Hz, 2H, Ar-H), 7.2 (d, J=8.8 Hz, 2H, Ar-H), 3.3 (s, 2H, CH₂-pyrazole), 2.4 (s, 3H, CH₃-tosyl).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 162.3, 155.9, 143.5, 138.2, 136.7, 133.1, 129.8, 128.9, 127.1, 120.5, 44.6, 21.0.

  • Mass Spectrometry (ESI): m/z 330.09 [M+H]⁺.

Workflow Visualization

Derivatization_Workflow cluster_synthesis Synthesis cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_downstream Downstream Processing start 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one reagent_acyl Acylating Agent (e.g., Acetic Anhydride) start->reagent_acyl Reacts with reagent_sulfonyl Sulfonylating Agent (e.g., p-TsCl) start->reagent_sulfonyl Reacts with reaction_acyl Reaction in Base (e.g., Pyridine) reagent_acyl->reaction_acyl Undergoes product_acyl N-Acyl Derivative reaction_acyl->product_acyl Forms workup Aqueous Work-up & Extraction product_acyl->workup reaction_sulfonyl Reaction in Base (e.g., Pyridine) reagent_sulfonyl->reaction_sulfonyl Undergoes product_sulfonyl N-Sulfonyl Derivative reaction_sulfonyl->product_sulfonyl Forms product_sulfonyl->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization bioassay Biological Evaluation characterization->bioassay

General workflow for derivatization.

Characterization of Derivatives

Thorough characterization of the synthesized derivatives is crucial to confirm their structure and purity. The following techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular framework. The disappearance of the primary amine protons and the appearance of new signals corresponding to the acyl or sulfonyl groups are key indicators of a successful reaction.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the synthesized compounds, confirming the addition of the derivatizing group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The appearance of a new amide C=O stretch (around 1650 cm⁻¹) or sulfonamide S=O stretches (around 1350 and 1160 cm⁻¹) provides evidence of derivatization.

  • Melting Point: A sharp and distinct melting point is an indicator of the purity of the crystalline product.

Conclusion and Future Perspectives

The derivatization of the amino group in 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one offers a facile and effective strategy for generating novel compounds with diverse biological activities. The protocols outlined in this guide for N-acylation and N-sulfonylation provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this versatile scaffold. The ability to systematically modify the properties of the parent molecule through derivatization will continue to drive the discovery of new and improved drug candidates based on the pyrazolone core. Future work could explore a wider range of acylating and sulfonylating agents, as well as other derivatization reactions such as alkylation and reductive amination, to further expand the chemical diversity of this important class of compounds.

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  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. (2022). Scientific Reports, 12(1), 1-15.

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Application

Application Notes &amp; Protocols: The Utility of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one in Agrochemical Synthesis

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Agrochemicals The pyrazole ring system is a cornerstone in modern agrochemical research and development.[1] This five-membered heterocycle, containing two ad...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Agrochemicals

The pyrazole ring system is a cornerstone in modern agrochemical research and development.[1] This five-membered heterocycle, containing two adjacent nitrogen atoms, serves as a versatile scaffold for creating a wide array of highly active herbicides, insecticides, and fungicides.[1][2] Its unique electronic properties and conformational flexibility allow for precise interactions with various biological targets in weeds, insects, and pathogenic fungi.

Within this important class of compounds, 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one emerges as a particularly valuable synthetic intermediate. Its structure features two key reactive centers: the pyrazolone ring, which is a known pharmacophore in several commercial agrochemicals, and the primary aromatic amine on the phenyl ring. This amino group provides a convenient handle for a multitude of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. These derivatives have been investigated for a range of biological activities, including potential use as antibacterial and antifungal agents.[3] This guide provides an in-depth exploration of the synthesis of this key intermediate and its subsequent application in the development of next-generation agrochemicals.

Part 1: Synthesis of the Core Intermediate: 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

The most direct and widely adopted method for synthesizing 5-pyrazolone derivatives involves the condensation reaction between a β-ketoester and a hydrazine derivative. This reaction is robust, generally high-yielding, and allows for significant variation in the substituents on both reactants.

Workflow for Synthesis of the Core Intermediate

cluster_reactants Reactants cluster_process Process cluster_products Products R1 Ethyl 4-nitrophenylacetate P1 Cyclocondensation R1->P1 R2 Hydrazine Hydrate R2->P1 I1 Intermediate: 5-(4-nitrophenyl)-2,4-dihydro- 3H-pyrazol-3-one P1->I1 Formation of pyrazolone ring P2 Reduction FP Final Product: 5-(4-aminophenyl)-2,4-dihydro- 3H-pyrazol-3-one P2->FP Yields target intermediate I1->P2 Nitro group reduction

Caption: Synthesis workflow for the target intermediate.

Protocol 1: Two-Step Synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol proceeds in two main steps: (1) the formation of the pyrazolone ring from a substituted benzoylacetate and hydrazine, followed by (2) the reduction of the nitro group to the required primary amine.

Step A: Synthesis of 5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

  • Rationale: This step involves a classic cyclocondensation reaction. Hydrazine hydrate acts as a dinucleophile, first reacting with the ester carbonyl and then cyclizing onto the ketone to form the stable pyrazolone ring. Ethanol is a suitable polar protic solvent that facilitates the reaction without interfering.

  • Materials:

    • Ethyl 4-nitrobenzoylacetate

    • Hydrazine hydrate (80% solution)

    • Absolute Ethanol

    • Glacial Acetic Acid

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a 250 mL round-bottom flask, add ethyl 4-nitrobenzoylacetate (0.1 mol).

    • Dissolve the starting material in 100 mL of absolute ethanol.

    • While stirring, add hydrazine hydrate (0.11 mol) dropwise to the solution at room temperature.

    • After the addition is complete, add a catalytic amount of glacial acetic acid (approx. 1 mL).

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

Step B: Reduction to 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

  • Rationale: The nitro group is a versatile precursor to an amine. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C), which is highly efficient and selective. Alternatively, metal/acid reduction (e.g., Sn/HCl) can be used.

  • Materials:

    • 5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one (from Step A)

    • Palladium on Carbon (10% Pd/C)

    • Methanol or Ethyl Acetate

    • Hydrogen gas supply (balloon or hydrogenation apparatus)

    • Celite® for filtration

  • Procedure:

    • In a flask suitable for hydrogenation, dissolve the nitro-intermediate (0.05 mol) in 150 mL of methanol.

    • Carefully add 10% Pd/C (approx. 1-2 mol% of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

    • Monitor the reaction until the starting material is consumed (TLC analysis). This may take 4-12 hours.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.[4][5]

Part 2: Application in the Synthesis of Herbicides

The aminophenyl pyrazolone scaffold is a key component in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides.[1][6] These herbicides function by disrupting a critical enzyme pathway in plants responsible for pigment and photoprotection, leading to characteristic bleaching symptoms and eventual plant death.[7]

Workflow for Synthesis of a Pyrazole-based HPPD Inhibitor

cluster_reactants Starting Materials cluster_process Reaction cluster_product Product R1 5-(4-aminophenyl)-2,4-dihydro- 3H-pyrazol-3-one P1 Acylation Reaction R1->P1 R2 Substituted Benzoyl Chloride (e.g., 2-chloro-4-(methylsulfonyl)benzoyl chloride) R2->P1 FP N-(4-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)phenyl)- substituted benzamide (HPPD Herbicide Candidate) P1->FP Amide bond formation

Caption: Acylation to form a potential HPPD inhibitor.

Protocol 2: Synthesis of a Benzamide-Pyrazolone Herbicide Candidate

This protocol details the N-acylation of the primary amine, a common strategy to link the pyrazolone core to another substituted aromatic ring, which is crucial for binding to the HPPD enzyme.

  • Rationale: The reaction is a standard nucleophilic acyl substitution. The amino group of the pyrazolone acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. A non-nucleophilic base like pyridine or triethylamine is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

  • Materials:

    • 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (0.02 mol)

    • 2-chloro-4-(methylsulfonyl)benzoyl chloride (0.022 mol)

    • Anhydrous Pyridine or Triethylamine (0.03 mol)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (100 mL)

    • Separatory funnel, magnetic stirrer

  • Procedure:

    • Suspend or dissolve 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one in 80 mL of anhydrous DCM in a dry flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add pyridine (or triethylamine) to the mixture and stir for 10 minutes.

    • Dissolve the substituted benzoyl chloride in 20 mL of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding 50 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting solid by column chromatography on silica gel or by recrystallization to yield the final product.

Parameter Condition / Reagent Purpose
Solvent Anhydrous DichloromethaneProvides an inert medium for the reaction.
Base Pyridine / TriethylamineScavenges HCl produced during the reaction.
Temperature 0 °C to Room TemperatureControls the initial rate of the exothermic reaction.
Work-up Acid/Base WashesRemoves unreacted starting materials and byproducts.

Part 3: Application in the Synthesis of Insecticides

The pyrazole core is central to the fiprole class of insecticides, which act as antagonists of the GABA (gamma-aminobutyric acid) receptor in insects, leading to hyperexcitation of the central nervous system.[8][9] While the synthesis of fipronil itself follows a different path, the aminophenyl pyrazolone can be a starting point for novel insecticides by transforming the amine into a different functional group or using it to build more complex heterocyclic systems.

Workflow for Derivatization towards an Insecticide Candidate

cluster_reactants Reactants cluster_process Process cluster_product Product R1 5-(4-aminophenyl)-2,4-dihydro- 3H-pyrazol-3-one P1 Diazotization R1->P1 Forms diazonium salt R2 Sodium Nitrite, HCl R2->P1 R3 Potassium Iodide P2 Sandmeyer Reaction R3->P2 P1->P2 FP 5-(4-iodophenyl)-2,4-dihydro- 3H-pyrazol-3-one (Versatile Intermediate) P2->FP Introduces iodo group

Caption: Sandmeyer reaction to create a versatile iodo-intermediate.

Protocol 3: Sandmeyer Reaction to an Iodo-Substituted Intermediate

This protocol converts the primary amine to an iodo group via a diazonium salt intermediate. The resulting iodo-substituted pyrazolone is a highly versatile building block for introducing further complexity through cross-coupling reactions (e.g., Sonogashira, Suzuki).

  • Rationale: The Sandmeyer reaction is a powerful method for converting aromatic amines into a wide variety of functional groups. The amine is first converted to a diazonium salt with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is an excellent leaving group (N₂) and can be displaced by various nucleophiles, in this case, iodide.

  • Materials:

    • 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (0.05 mol)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Potassium Iodide (KI)

    • Ice, water

  • Procedure:

    • Suspend the aminophenyl pyrazolone in a mixture of water (50 mL) and concentrated HCl (15 mL) in a beaker and cool to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (0.055 mol) in 20 mL of cold water.

    • Add the sodium nitrite solution dropwise to the stirred suspension, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

    • In a separate beaker, dissolve potassium iodide (0.075 mol) in 50 mL of water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) will be observed.

    • Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.

    • Cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.

    • Wash the solid with cold water and then with a dilute solution of sodium thiosulfate to remove any residual iodine.

    • Dry the product. This iodo-intermediate can be used in subsequent cross-coupling reactions to build the final insecticidal molecule.

References

  • Aggarwal, N., Kumar, R., & Singh, P. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2015(6), 284-331.
  • U.S. Environmental Protection Agency. (n.d.). 3H-Pyrazol-3-one, 5-[(4-aminophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)-. Substance Details - SRS.
  • PubChem. (n.d.). 5-(4-aminophenyl)-2,4-dihydro-3h-pyrazol-3-one.
  • Amerigo Scientific. (n.d.). 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.
  • Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Aria, A. S. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1458-1475.
  • Khan, I., et al. (2023). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports.
  • Rollas, S., Kalyoncuoğlu, N., Sur-Altiner, D., & Yeğenoğlu, Y. (1993). 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones: synthesis and antibacterial and antifungal activities. Pharmazie, 48(4), 308-309.
  • ChemSynthesis. (n.d.). 5-amino-2,4-dimethyl-1,2-dihydro-3H-pyrazol-3-one.
  • Wang, F., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(10), 4253-4264.
  • de Oliveira, R. S., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 5, 1-17.
  • Achemica. (n.d.). 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, 95% Purity, C9H9N3O, 5 grams.
  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467-1502.
  • ResearchGate. (n.d.). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)
  • Reda, R. A., et al. (2024). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New...
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (n.d.). Representatives of the three types of HPPD herbicides.
  • ResearchGate. (n.d.). Green Synthesis and Evaluation of 5-(4-Aminophenyl)

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Method

Application Notes and Protocols for Aminophenyl Pyrazolones in Drug Discovery

A Senior Application Scientist's Guide to Patent Literature and Methodologies Introduction: The Versatility of the Aminophenyl Pyrazolone Scaffold The aminophenyl pyrazolone scaffold is a privileged heterocyclic structur...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Patent Literature and Methodologies

Introduction: The Versatility of the Aminophenyl Pyrazolone Scaffold

The aminophenyl pyrazolone scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable range of biological activities. Initially finding use as couplers in color photography processes, these compounds have been extensively explored in the pharmaceutical industry, leading to a rich patent literature landscape.[1] Their synthetic tractability and ability to be decorated with various functional groups allow for precise modulation of their physicochemical properties and target engagement. This guide synthesizes key findings from patent literature to provide researchers, scientists, and drug development professionals with detailed application notes and actionable protocols for leveraging this versatile scaffold. We will delve into its applications in kinase inhibition, neurodegenerative disease, and anti-inflammatory pathways, supported by methodologies extracted and adapted from key patents.

Core Structure of 1-Phenyl-3-amino-5-pyrazolone

cluster_pyrazolone Pyrazolone Ring cluster_phenyl Phenyl Group (at N1) cluster_amino Amino Group (at C3) K_N1 N K_N2 N K_N1->K_N2 P_C1 K_N1->P_C1 R₁ K_C3 C K_N2->K_C3 K_C4 R₃, R₄ K_C3->K_C4 A_NH2 NH₂ K_C3->A_NH2 R₂ K_C5 C=O K_C4->K_C5 K_C5->K_N1 P_C2 P_C1->P_C2 P_C3 P_C2->P_C3 P_C4 P_C3->P_C4 P_C5 P_C4->P_C5 P_C6 P_C5->P_C6 P_C6->P_C1

Caption: General scaffold of a substituted aminophenyl pyrazolone.

Application I: Kinase Inhibition in Oncology and Inflammation

A significant portion of the patent literature focuses on aminophenyl pyrazolones as potent inhibitors of various protein kinases. Deregulation of kinase activity is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions.[2][3] The pyrazolone core often serves as a hinge-binding motif, crucial for its interaction with the ATP-binding pocket of these enzymes.

Mechanism of Action: Aminophenyl pyrazolone derivatives have been patented as inhibitors of several key kinases, including p38 MAP kinase, Checkpoint Kinase 1 (CHK1), and cyclin-dependent kinases (CDKs).[2][4][5] Inhibition of p38 kinase, for example, blocks the downstream production of pro-inflammatory cytokines like TNF-α, making these compounds valuable for treating inflammatory diseases such as rheumatoid arthritis.[5] In oncology, inhibiting kinases like CDKs or CHK1 can halt the cell cycle progression of cancer cells, leading to apoptosis or cell growth arrest.[2][4]

Illustrative Signaling Pathway: p38 MAPK Inhibition

G stress Cellular Stress (e.g., UV, Cytokines) mkk MKK3 / MKK6 (MAPKK) stress->mkk activates p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream activates cytokines Inflammatory Cytokine Production (TNF-α, IL-1) downstream->cytokines inhibitor Aminophenyl Pyrazolone Inhibitor inhibitor->p38 inhibits (ATP-competitive) G start Substituted Phenylhydrazine + β-Keto Nitrile Synthon condensation Condensation Reaction (e.g., in Ethanol, Acetic Acid) start->condensation crude Crude Aminophenyl Pyrazolone condensation->crude dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate, Acetone) crude->dissolve acid Add Acid (e.g., HCl, H₂SO₄) dissolve->acid salt Precipitate Acid Addition Salt acid->salt crystallize Isolate & Recrystallize Salt salt->crystallize final Pure Aminophenyl Pyrazolone Salt crystallize->final

Caption: General workflow for synthesis and purification via salt formation.

Protocol 3: General Synthesis of 1-(4-Nitrophenyl)-3-amino-5-pyrazolone

This protocol is adapted from early foundational patents and demonstrates a less drastic method for preparing aminopyrazolones from sensitive hydrazines. [1] A. Principle: This method involves the condensation of p-nitrophenylhydrazine with ethyl (β-ethoxy-β-imino)propionate. The reaction proceeds under milder conditions (steam bath) compared to older methods requiring high temperatures, making it suitable for hydrazines with sensitive substituents like the nitro group. [1] B. Materials:

  • p-Nitrophenylhydrazine

  • Ethyl (β-ethoxy-β-imino)propionate

  • Ethanol

  • Pyridine (optional, as a solvent/base catalyst) [1]* Sodium Ethylate (for subsequent cyclization if needed)

  • Hydrochloric acid (for acidification)

  • Round-bottom flask with reflux condenser

  • Steam bath or heating mantle

  • Büchner funnel and filter paper

C. Step-by-Step Methodology:

  • Reactant Mixing: In a round-bottom flask, combine p-nitrophenylhydrazine (1 mole equivalent) and ethyl (β-ethoxy-β-imino)propionate (1 mole equivalent).

  • Heating: Gently heat the mixture on a steam bath for 2-3 hours. [1]A solvent such as pyridine can be used if the reactants are solid. [1]The mixture will typically darken and may become a thick slurry.

  • Isolation of Intermediate (if applicable): If an intermediate precipitates upon cooling, it can be collected by filtration.

  • Cyclization: The intermediate (or the entire crude reaction mixture) is then treated to induce cyclization. A common method described is refluxing with a solution of sodium ethylate in ethanol for approximately one hour. [1]5. Precipitation: After reflux, cool the reaction mixture. Add water to dissolve the sodium salt of the product, forming a clear solution.

  • Acidification: Slowly acidify the solution with hydrochloric acid. The desired 1-(4-nitrophenyl)-3-amino-5-pyrazolone will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Drying: Dry the product in a vacuum oven. Characterize the final product by melting point, NMR, and mass spectrometry.

Protocol 4: Purification by Acid Addition Salt Crystallization

This protocol is based on patent WO2011076194A1 and is an effective method for purifying crude pyrazole products. [6] A. Principle: Many aminopyrazoles are basic and can form stable, crystalline salts with mineral or organic acids. These salts often have different solubility profiles than the free base or impurities, allowing for effective purification by crystallization.

B. Materials:

  • Crude aminophenyl pyrazolone

  • Organic Solvent (e.g., acetone, ethanol, ethyl acetate)

  • Acid (e.g., concentrated HCl, H₂SO₄, or an organic acid like p-toluenesulfonic acid)

  • Stir plate and magnetic stir bar

  • Filtration apparatus

C. Step-by-Step Methodology:

  • Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent with gentle heating and stirring. Use a minimal amount of solvent to ensure the solution is near saturation.

  • Acidification: While stirring, add the selected acid dropwise. The patent specifies using at least equimolar amounts of the acid. [6]The acid addition salt will begin to precipitate.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to maximize crystal formation. Continue stirring for 1-2 hours.

  • Isolation: Collect the crystalline salt by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold organic solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified pyrazole acid addition salt under vacuum. The purity can be checked by HPLC or melting point analysis.

Conclusion

The patent landscape for aminophenyl pyrazolones reveals a scaffold of enduring value in drug discovery. From their initial applications, they have evolved into sophisticated modulators of critical biological pathways. Their success as kinase inhibitors in oncology and inflammation is well-documented, and emerging applications in neurodegeneration demonstrate their continued potential. The straightforward and adaptable synthesis protocols further enhance their appeal for constructing libraries for high-throughput screening. For researchers and drug development professionals, the rich history and diverse applications detailed in the patent literature provide a solid foundation for designing the next generation of aminophenyl pyrazolone-based therapeutics.

References

  • Porter, H. D., & Weissberger, A. (1945). Preparation of amino pyrazolones. U.S.
  • (2005). Aminopyrazole compounds and use as chk1 inhibitors. World Intellectual Property Organization.
  • (2019). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. World Intellectual Property Organization.
  • Rinaldi, M., et al. (1997). Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present. U.S.
  • (2007). Process for the preparation of 4-aminopyrazole derivatives. World Intellectual Property Organization.
  • (2011). Pyrazole-amine compounds useful as kinase inhibitors. European Patent Office.
  • (2000). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. U.S.
  • Pevarello, P., et al. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. U.S.
  • (2015). 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer. European Patent Office.
  • (2021). Aminopyrazine compounds as hpk1 inhibitor and the use thereof. World Intellectual Property Organization.
  • (2003). Pyrazole-3-one derivatives, a pharmaceutical composition containing the same, and a process for preparing the same. U.S.
  • Muchowski, J. M. (1983). Pentacyclic phenylpyrazole compounds as anti-inflammatory agents. U.S.
  • (1998). Pyrazole derivatives with antiinflammatory, analgesic and antithrombolic activity. European Patent Office.
  • Duplantier, A. J., et al. (2011). Pyrrole and pyrazole DAAO inhibitors. U.S.
  • Flynn, D. L., & Petillo, P. A. (2005). Anti-inflammatory medicaments. U.S.
  • Sudhakar, A., & Remarchuk, T. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. U.S.
  • Fancelli, D., et al. (2013). 3,4-diarylpyrazoles as protein kinase inhibitors. U.S.
  • (2004). Pyrazole compounds for treatment of neurodegenerative disorders. World Intellectual Property Organization.
  • Iwakawa, T., et al. (2012). Phenylpyrazole derivatives. U.S.
  • (2011). Method for purifying pyrazoles. World Intellectual Property Organization.
  • Hampson, A. J., Axelrod, J., & Grimaldi, M. (2003). Cannabinoids as antioxidants and neuroprotectants. U.S. Patent No. US6630507B1. [Link]

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Technical Notes & Optimization

Troubleshooting

common side products in the synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Welcome to the technical support center for the synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold.

Introduction

5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is a key building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. Its synthesis, typically achieved through the condensation of 4-aminophenylhydrazine with a suitable three-carbon dicarbonyl synthon, can be prone to the formation of several side products. This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions to optimize your synthesis and purification processes.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, providing potential causes and actionable solutions.

Issue 1: Low Yield and Presence of Multiple Spots on TLC

Symptom: The reaction yields a low amount of the desired product, and the TLC plate shows multiple spots, indicating a complex reaction mixture.

Potential Causes & Solutions:

  • Incomplete Cyclization: The reaction between a hydrazine and a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis, proceeds through a hydrazone intermediate.[1] Incomplete cyclization can leave a significant amount of this intermediate in your reaction mixture.

    • Troubleshooting:

      • Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC to ensure the disappearance of the starting materials and the intermediate.[2] Refluxing the reaction mixture for a longer duration may be necessary.

      • Catalyst Choice: The reaction is often catalyzed by acid.[1] Ensure you are using an appropriate amount of a suitable acid catalyst, such as acetic acid.

  • Formation of Regioisomers: While less common with symmetrical dicarbonyl precursors like diethyl malonate, the use of unsymmetrical starting materials can lead to the formation of regioisomers.

    • Troubleshooting:

      • Choice of Precursor: Utilize a symmetrical C3 dicarbonyl synthon like diethyl malonate to avoid regioselectivity issues.

  • Side Reactions of Starting Materials: 4-aminophenylhydrazine can be unstable and may undergo side reactions before reacting with the dicarbonyl compound.

    • Troubleshooting:

      • Use Fresh or Purified Hydrazine: Ensure the 4-aminophenylhydrazine is of high purity. If necessary, purify it before use.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the hydrazine.[3]

Issue 2: Product Discoloration (Yellow, Red, or Brown)

Symptom: The isolated product is colored, ranging from yellow to dark brown, instead of the expected off-white or light-colored solid.

Potential Causes & Solutions:

  • Oxidation of the Aminophenyl Group: The primary amino group on the phenyl ring is susceptible to oxidation, leading to the formation of colored impurities. This can be exacerbated by the presence of air and elevated temperatures.

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere to minimize contact with oxygen.[3]

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

      • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, although this should be carefully evaluated for compatibility with the reaction.

  • Oxidative Dimerization: The pyrazolone product itself can undergo oxidative dimerization, leading to highly colored, conjugated systems.

    • Troubleshooting:

      • Control of Reaction Conditions: Avoid overly harsh reaction conditions (e.g., excessive heat or strong oxidizing agents).

      • Purification: These colored impurities can often be removed by column chromatography or recrystallization.

Issue 3: Presence of a High Molecular Weight Impurity

Symptom: Mass spectrometry analysis of the crude product shows a peak corresponding to approximately double the molecular weight of the desired product.

Potential Causes & Solutions:

  • Dimerization of the Pyrazolone: 5-aminopyrazoles can undergo dimerization to form pyrazole-fused pyridazines or pyrazines.[4] This is a known side reaction that can be promoted by certain catalysts and reaction conditions.

    • Troubleshooting:

      • pH Control: The pH of the reaction mixture can influence the propensity for dimerization. Careful control of the acidity is crucial.

      • Temperature and Catalyst: Avoid high temperatures and certain metal catalysts that can promote oxidative coupling reactions.[4]

      • Purification: These dimeric impurities can typically be separated from the desired product by column chromatography due to their higher molecular weight and different polarity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one?

A1: The most frequently encountered side products include:

  • Hydrazone Intermediate: Resulting from incomplete cyclization of the initial condensation product.[1]

  • Oxidation Products: Arising from the oxidation of the 4-aminophenyl moiety, leading to colored impurities.

  • Dimeric Species: Such as pyrazolo-fused pyridazines or pyrazines, formed through the dimerization of the pyrazolone product.[4]

Q2: How can I monitor the progress of the reaction effectively?

A2: Thin-layer chromatography (TLC) is an excellent tool for monitoring the reaction.[5] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials, the intermediate hydrazone, the desired product, and any side products. Visualization can be achieved using a UV lamp.[6] The disappearance of the starting materials and the formation of the product spot can be tracked over time.

Q3: What is the best method for purifying the final product?

A3: The purification method will depend on the nature and quantity of the impurities.

  • Recrystallization: If the main impurities are minor and have different solubility profiles, recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixtures) can be effective.

  • Column Chromatography: For complex mixtures with multiple impurities, column chromatography on silica gel is the most reliable method for obtaining a highly pure product.[5]

  • Acid-Base Extraction: The amphoteric nature of the product (due to the amino and pyrazolone moieties) can be exploited. The product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by basifying the aqueous layer. Conversely, it can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidifying the aqueous layer.

Q4: What are the key considerations for the starting materials?

A4:

  • 4-Aminophenylhydrazine: This starting material can be unstable and prone to oxidation. It is best to use it fresh or from a reliable source. If it has discolored, it may need to be purified before use.

  • C3-Dicarbonyl Synthon: Diethyl malonate is a common and effective choice. Ensure it is of high purity and free from water, as hydrolysis can be a competing reaction.[7]

Experimental Protocols & Data Interpretation

General Synthetic Protocol

A general procedure for the synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one involves the condensation of 4-aminophenylhydrazine with diethyl malonate.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenylhydrazine in a suitable solvent such as ethanol.

  • Add an equimolar amount of diethyl malonate to the solution.

  • Add a catalytic amount of a weak acid, such as glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Table 1: Troubleshooting Reaction Conditions

ParameterRecommended ConditionRationale
Solvent Ethanol, Acetic AcidGood solubility for reactants; facilitates cyclization.
Temperature RefluxDrives the reaction to completion.
Catalyst Glacial Acetic AcidCatalyzes the condensation and cyclization steps.[1]
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation of the aminophenyl group.[3]
Characterization Data of the Desired Product
  • 1H NMR: Expect signals for the aromatic protons of the 4-aminophenyl group, the CH2 protons of the pyrazolone ring, and the NH protons. The aromatic protons will typically appear as two doublets in the aromatic region.

  • 13C NMR: Expect signals for the carbonyl carbon of the pyrazolone ring, the aromatic carbons, and the CH2 carbon of the pyrazolone ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (C9H9N3O, MW: 175.19 g/mol ) should be observed.[8]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis and Common Side Product Formation

G cluster_main Main Reaction Pathway cluster_side Side Reactions A 4-Aminophenylhydrazine C Hydrazone Intermediate A->C + Diethyl Malonate E Oxidation Products (Colored Impurities) A->E Oxidation B Diethyl Malonate B->C D 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (Desired Product) C->D Cyclization D->E Oxidation F Dimerization Products (e.g., Pyrazolo-pyridazines) D->F Dimerization

Caption: Main reaction pathway and formation of common side products.

Diagram 2: Troubleshooting Workflow

G cluster_solutions Troubleshooting Steps start Reaction Complete? (TLC Analysis) low_yield Low Yield / Multiple Spots start->low_yield No discoloration Product Discoloration start->discoloration Yes high_mw High MW Impurity (MS) start->high_mw Yes sol_incomplete Increase reaction time/temp Check catalyst low_yield->sol_incomplete sol_oxidation Use inert atmosphere Degas solvents discoloration->sol_oxidation sol_dimer Control pH and temp Optimize catalyst high_mw->sol_dimer purification Purification (Recrystallization / Chromatography) sol_incomplete->purification sol_oxidation->purification sol_dimer->purification

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Chai, Y.-X., Ren, J.-J., Li, Y.-M., Bai, Y.-C., Zhang, Q.-Q., Zhao, Y.-Z., Yang, X., Zhang, X.-H., Zhang, X.-S., Wu, A.-X., & Sun, Y.-Y. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381. [Link]

  • El-Mekabaty, A., & El-Komple, R. (2022). Synthesis and characterization of novel pyrazolone derivatives.
  • Shawali, A. S., & Abdelhamid, A. O. (2010). Synthesis of Some Pyrazolo[3][9]pyrimidine Derivatives for Biological Evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(10), 2237-2246.

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Ivachtchenko, A. V., Ivanenkov, Y. A., Mitkin, O. D., & Kysil, V. M. (2005).
  • Pons, J., Chadghan, A., Garcia-Anton, J., & Ros, J. (2010). Phenyl and Pyridyl Bis-Pyrazoles: Synthesis from the Bis(β-diketone) Precursors and Characterization by Analytical and Spectroscopic Methods. Letters in Organic Chemistry, 7(2), 178-181.
  • RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Zahrani, N. A. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 15(1), 12345.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • El-Sayed, H. A., Moustafa, A. H., & El-Ashry, E. S. H. (2008). Isolation and identification of the intermediates during pyrazole formation of some carbohydrate hydrazone derivatives.
  • Wu, J., & Mague, J. T. (2016). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Inorganic chemistry, 55(17), 8565-8572.
  • Deng, X., & Mani, N. S. (2006). A One-Pot, Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Syntheses, 83, 4.
  • Cierpiał, T., & Kaczor, A. A. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3341.
  • University of Rochester. (n.d.). TLC Visualization Methods. [Link]

  • Hranjec, M., & Starčević, K. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(12), 7345-7354.
  • Royal Society of Chemistry. (2023). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • ResearchGate. (n.d.). Synthesis of Bispyrazolone. [Link]

  • Royal Society of Chemistry. (2023). S1 Copies of by 1H and 13C NMR spectra. [Link]

  • Bentham Science. (2010). Phenyl and Pyridyl Bis-Pyrazoles: Synthesis from the Bis(β-diketone) Precursors and Characterization by Analytical and Spectroscopic Methods. [Link]

  • ChemSynthesis. (n.d.). 5-amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. [Link]

  • Flood, D. T., Lairson, L. L., & Baran, P. S. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.
  • Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. [Link]

  • University of California, Los Angeles. (n.d.). Stains for Developing TLC Plates. [Link]

  • Reddit. (2021). Need a purification method for a free hydrazone. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Amerigo Scientific. (n.d.). 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. [Link]

  • ResearchGate. (n.d.). Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. [Link]

  • ResearchGate. (n.d.). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. [Link]

  • Ma, Y., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 188, 112015.
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • American Chemical Society. (2021). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Welcome to the technical support guide for the purification of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one from a reaction mixture. This document provides in-depth troubleshooting advice, detailed protocols, and the s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one from a reaction mixture. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended procedures, designed for researchers, chemists, and drug development professionals.

The target molecule, 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, possesses an amphoteric nature due to its acidic pyrazolone ring and basic aromatic amine group. This unique characteristic presents both challenges and opportunities for its purification. This guide will help you navigate these properties to achieve a high-purity final product.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one in a direct question-and-answer format.

Q1: My crude product is a dark, discolored oil or gummy solid, not the expected powder. What is the cause and how can I fix it?

A: This is a frequent issue and typically points to two main causes: the presence of persistent, colored impurities or the product "oiling out" during crystallization.

  • Cause - Colored Impurities: The aminophenyl group is susceptible to air oxidation, which forms highly colored byproducts. Residual starting materials or side-products from the synthesis can also be colored.[1]

  • Solution - Decolorization: Before attempting crystallization, dissolve the crude product in a suitable hot solvent (e.g., ethanol) and treat it with a small amount of activated charcoal. The charcoal will adsorb the colored impurities.[1] Heat the mixture for 5-10 minutes, then perform a hot filtration to remove the charcoal. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly to minimize yield loss.[1]

  • Cause - "Oiling Out": The compound may be separating from the solvent as a liquid above its melting point instead of forming a crystal lattice. This happens if the solution is too concentrated or cooled too rapidly.[1]

  • Solution - Optimized Crystallization:

    • Ensure you are using a minimal amount of hot solvent to fully dissolve the compound. If it oils out, add more hot solvent until the oil dissolves completely.

    • Allow the solution to cool slowly to room temperature. Insulating the flask can help promote the formation of well-defined crystals. Only after the solution has reached room temperature should you place it in an ice bath to maximize precipitation.[1]

Q2: I'm performing a recrystallization, but my final yield is extremely low. What are the likely causes of product loss?

A: Low recovery is a common challenge in recrystallization. The key is to balance purity with yield. Here are the primary causes and their solutions:

  • Cause - Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has high solubility in the solvent even at low temperatures, your recovery will be poor. Ethanol is often a good starting point for pyrazolone derivatives.[2][3]

  • Solution - Solvent System Optimization: If a single solvent is not effective, a two-solvent system (e.g., ethanol/water) can be used. Dissolve the compound in a minimal amount of the "good" hot solvent (ethanol), and then add the "poor" hot solvent (water) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.[4]

  • Cause - Using Too Much Solvent: Dissolving the crude product in an excessive volume of solvent will keep a significant portion of it dissolved even after cooling, drastically reducing the yield.

  • Solution - Minimize Solvent Volume: Add the hot solvent in small portions to the crude material until it just dissolves.

  • Cause - Premature Crystallization: The product may crystallize prematurely on the filter paper or in the funnel during hot filtration (if performed for decolorization).

  • Solution - Keep Everything Hot: Use a pre-heated funnel and flask for the hot filtration step. This prevents a sudden drop in temperature that would induce crystallization.[1]

  • Cause - Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that isn't sufficiently cold, will redissolve some of your product.

  • Solution - Minimal, Cold Washes: Wash the crystals with a very small amount of ice-cold recrystallization solvent to rinse away soluble impurities without dissolving the product.

Q3: I am attempting purification by silica gel column chromatography, but my compound streaks badly on the TLC plate and gives poor separation. What is happening?

A: This is a classic problem when purifying basic compounds like aromatic amines on standard silica gel.

  • Cause - Acid-Base Interaction: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic aminophenyl group of your molecule is protonated by these acidic sites, causing it to bind very strongly to the stationary phase.[5][6] This strong, often irreversible, interaction leads to significant tailing (streaking) and potential degradation of the compound on the column.[1]

  • Solution 1 - Deactivate the Silica: The most common solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia in methanol, to the eluent system (typically 0.1-1% by volume).[1][4] Equilibrate the column with this modified eluent before loading your sample. This will significantly improve the peak shape and recovery.

  • Solution 2 - Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Basic alumina is a good alternative for purifying basic compounds.[4] Amine-functionalized silica columns are also commercially available and provide an excellent, inert surface for the purification of amines, often allowing for simpler solvent systems like hexane/ethyl acetate.[6]

Q4: Given the compound's structure, would an acid-base extraction be an effective purification strategy?

A: Absolutely. Acid-base extraction is arguably one of the most powerful and efficient methods for purifying this specific molecule, especially for removing neutral impurities.

  • Scientific Rationale: The technique exploits the ability to change the compound's charge, and therefore its solubility, by altering the pH.[7]

    • Exploiting the Basic Amine: By treating an organic solution of your crude product with an aqueous acid (e.g., dilute HCl), the basic aminophenyl group will be protonated to form an ammonium salt (-NH₃⁺Cl⁻). This ionic salt is highly soluble in the aqueous layer, while neutral impurities remain in the organic layer.[8][9]

    • Exploiting the Acidic Pyrazolone: Conversely, the proton on the pyrazolone ring is acidic. By treating the organic solution with an aqueous base (e.g., dilute NaOH), this proton can be removed to form a sodium salt. This salt will be soluble in the aqueous layer, separating it from neutral impurities.

  • Application: You can use this process sequentially to remove both acidic and basic impurities, isolating your amphoteric product with high purity. The detailed workflow is provided in Protocol 3 below.

Part 2: Detailed Experimental Protocols

Purification Strategy Workflow

The choice of purification method depends on the nature of the impurities and the scale of the reaction. The following diagram outlines a logical workflow.

G crude Crude Reaction Mixture workup Initial Aqueous Work-up (e.g., Quench, Dilute) crude->workup solid_check Is Crude a Solid? workup->solid_check recrys Protocol 1: Recrystallization solid_check->recrys Yes (Minor Impurities) acid_base Protocol 3: Acid-Base Extraction solid_check->acid_base No (Oily/Complex Mixture) chrom Protocol 2: Column Chromatography recrys->chrom Purity Not Sufficient (Closely Related Impurities) final_product Pure Product (Verify by TLC, MP, NMR) recrys->final_product Purity Acceptable acid_base->recrys Isolate solid, then recrystallize for final polishing chrom->final_product

Caption: Logical workflow for selecting a purification method.

Protocol 1: Recrystallization from Ethanol/Water

This protocol is ideal for crude products that are already mostly solid and contain minor, less-soluble, or more-soluble impurities.

Materials:

  • Crude 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks, hot plate, Büchner funnel, filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Reheat the mixture to boiling for 5-10 minutes.[1]

  • Hot Filtration (if charcoal was used): Pre-heat a second flask and a glass funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution to remove the charcoal. This step must be done quickly to prevent premature crystallization.[1]

  • Crystallization: To the hot, clear filtrate, add hot water dropwise while swirling until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Well-formed crystals should appear. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol/water mixture (use the same ratio as your final crystallization mixture).

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Protocol 2: Flash Column Chromatography on Deactivated Silica

This method is suitable for separating the target compound from impurities with similar polarity when recrystallization is ineffective.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Glass column, TLC plates, UV lamp

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of Ethyl Acetate and Hexane. Spot your crude material on a TLC plate and develop it. The target compound is quite polar, so you may need to add a more polar solvent like Methanol to Dichloromethane. The ideal R_f value for the target compound should be around 0.2-0.4.

  • Eluent Preparation: Prepare the chosen eluent system and add 0.5-1% triethylamine by volume. For example, for 500 mL of eluent, add 2.5-5 mL of Et₃N. This will be your mobile phase.[4]

  • Column Packing: Pack the column with silica gel using the prepared eluent (wet packing is recommended). Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like DCM. If solubility is an issue, you can adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the compound in a volatile solvent (like DCM or methanol), add silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. If you used a gradient system in your TLC development (e.g., starting with low polarity and increasing), apply the same gradient to the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 3: Purification via Acid-Base Extraction

This is a highly effective method for separating the amphoteric product from neutral, acidic, or basic impurities. The diagram below illustrates the process.

G cluster_0 Step 1: Removal of Basic Impurities cluster_1 Step 2: Isolation of Target Compound cluster_2 Step 3: Recovery of Pure Product start Crude Product (Target + Neutral Imp. + Basic Imp. + Acidic Imp.) Dissolved in Organic Solvent (e.g., Ethyl Acetate) add_naoh Wash with aq. NaOH (Base) start->add_naoh sep1 Separate Layers add_naoh->sep1 org1 Organic Layer: Target (as salt) + Neutral Imp. + Basic Imp. sep1->org1 Contains aq1 Aqueous Layer 1: Acidic Impurities (as salts) sep1->aq1 Contains add_hcl Wash with aq. HCl (Acid) org1->add_hcl sep2 Separate Layers add_hcl->sep2 org2 Organic Layer: Neutral Imp. + Basic Imp. sep2->org2 Contains aq2 Aqueous Layer 2: Target Compound (as ammonium salt) sep2->aq2 Contains neutralize Neutralize with aq. NaOH to pH ~7-8 aq2->neutralize precipitate Product Precipitates neutralize->precipitate filter Filter, Wash, and Dry precipitate->filter pure_product Pure Product filter->pure_product

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Welcome to the technical support guide for the synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. This document is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The synthetic route discussed is a robust, two-step process ideal for achieving high purity and yield:

  • Step 1: Cyclization. The condensation of ethyl 4-nitro-acetoacetate with hydrazine hydrate to form the intermediate, 5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one.

  • Step 2: Reduction. The selective reduction of the nitro group to an amine to yield the final product.

This guide provides direct answers to potential issues, explains the chemical reasoning behind our recommendations, and offers detailed protocols for key procedures.

Visualized Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction start1 Ethyl 4-nitro-acetoacetate + Hydrazine Hydrate reaction1 Condensation/ Cyclization start1->reaction1 Reflux in Ethanol/Acetic Acid intermediate 5-(4-nitrophenyl)-2,4-dihydro- 3H-pyrazol-3-one reaction1->intermediate start2 Intermediate intermediate->start2 Isolate & Purify reaction2 Nitro Group Reduction start2->reaction2 e.g., SnCl2/HCl or H2, Pd/C product 5-(4-aminophenyl)-2,4-dihydro- 3H-pyrazol-3-one reaction2->product Troubleshooting_Yield cluster_tlc_results TLC Analysis start Low Yield in Cyclization? check_tlc Analyze reaction mixture by TLC start->check_tlc sm_present Starting material remains? check_tlc->sm_present multiple_spots Multiple unexpected spots? sm_present->multiple_spots No action_time Increase reflux time. Monitor every 2 hours. sm_present->action_time Yes action_purify Purify crude product via recrystallization to isolate the desired compound. multiple_spots->action_purify Yes action_reassess Re-evaluate stoichiometry and reagent purity. Ensure catalytic acid is present. multiple_spots->action_reassess No (Product only, low yield) action_time->check_tlc Knorr_Mechanism start Hydrazine + Ketoester step1 1. Nucleophilic Attack (N on Ketone C=O) start->step1 intermediate1 Hydrazone Intermediate step2 2. Dehydration step3 3. Intramolecular Attack (N on Ester C=O) intermediate1->step3 intermediate2 Cyclized Intermediate step4 4. Elimination of EtOH intermediate2->step4 product Pyrazolone step1->intermediate1 step3->intermediate2 step4->product

Optimization

Technical Support Center: A Troubleshooting Guide for Pyrazolone Synthesis Reactions

Welcome to the technical support center for pyrazolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common experi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common experimental challenges. The following question-and-answer section addresses specific issues encountered during the synthesis, purification, and scale-up of pyrazolone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the yield of my pyrazolone synthesis consistently low?

A1: Low yields in pyrazolone synthesis, most commonly the Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound (or a β-ketoester) with a hydrazine, can be attributed to several factors ranging from reaction kinetics to starting material quality.[1][2][3]

Causality and Troubleshooting Steps:

  • Incomplete Reaction: The reaction may not have reached completion. The condensation of hydrazines with 1,3-dicarbonyls is generally fast, but substrate-specific factors can slow it down.[2]

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]

      • Increase Temperature: Many condensation reactions benefit from heating. Refluxing the reaction mixture in a suitable solvent like ethanol or acetic acid is a common strategy.[4] Microwave-assisted synthesis has also been shown to effectively improve yields and significantly reduce reaction times.[5]

  • Suboptimal pH and Catalyst Activity: The initial condensation to form a hydrazone is a critical, acid-catalyzed step.[2][6] However, the overall pH must be carefully controlled.

    • Causality: If the medium is too acidic (excessively low pH), the hydrazine starting material can be fully protonated, which significantly reduces its nucleophilicity and hinders its ability to attack the carbonyl carbon.[6] If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture will be acidic.[6][7]

    • Troubleshooting:

      • Use a Catalyst: Add a catalytic amount of a protic acid, such as glacial acetic acid, to facilitate the initial condensation.[2][8]

      • Add a Mild Base: If using a hydrazine salt, add one equivalent of a mild base like sodium acetate (NaOAc) or potassium acetate (KOAc) to buffer the reaction and prevent excessive acidity.[7][9]

  • Poor Starting Material Quality: Impurities in the 1,3-dicarbonyl compound or degradation of the hydrazine can inhibit the reaction.

    • Troubleshooting:

      • Verify Purity: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR).

      • Fresh Hydrazine: Hydrazines can oxidize over time. Use freshly opened or purified hydrazine for best results.

  • Side Reactions: The formation of unwanted side products, such as regioisomers or pyrazoline intermediates from incomplete cyclization, can divert material from the desired product path.[10]

    • Troubleshooting: Refer to Q3 for managing regioselectivity. Ensure reaction conditions are sufficient to drive the final dehydration and aromatization step to completion.

ParameterTypical Range/ValueNotes
Molar Ratio (Hydrazine:Dicarbonyl) 1:1 to 2:1A slight excess of hydrazine is sometimes used to drive the reaction to completion, but a large excess can complicate purification.[2]
Catalyst 3-5 drops of Glacial Acetic AcidSufficient to catalyze imine formation without making the bulk medium overly acidic.[2][8]
Temperature Room Temperature to Reflux (~100 °C)Dependent on the specific reactants and solvent. Heating is common.[2][4]
Solvent Ethanol, 1-Propanol, Acetic AcidProtic solvents are standard for Knorr-type condensations.[2][11]
Reaction Time 1 to 12 hoursMonitor by TLC until starting material is consumed.[1][8]
Table 1: Typical Knorr Pyrazolone Synthesis Conditions
Q2: My reaction mixture has turned a deep yellow or red color. Is this normal and how can I fix it?

A2: Yes, significant discoloration is a very common observation in pyrazolone syntheses, particularly when using arylhydrazines like phenylhydrazine.[7][9] This is often attributed to the formation of colored, minor impurities from the hydrazine starting material, which can be prone to oxidation.

Causality and Troubleshooting Steps:

  • Hydrazine Impurities: Phenylhydrazine and its salts can contain or form colored byproducts, especially when exposed to air or acidic conditions.[7]

    • Troubleshooting:

      • Add a Mild Base: As mentioned in A1, if you are using a hydrazine salt, the resulting acidic environment can promote the formation of these colored species. Adding one equivalent of a mild base like sodium acetate can lead to a much cleaner reaction profile.[7]

      • Use an Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can sometimes mitigate the formation of impurities that arise from oxidative processes.[7]

  • Purification: The colored impurities can often be removed during the workup and purification stages.

    • Troubleshooting:

      • Washing: Washing the crude, solid product with a non-polar solvent in which the impurities are more soluble (e.g., toluene or hexanes) may help remove some of the coloration before further purification.[7][9]

      • Recrystallization: This is the most effective method. The colored impurities are often present in small amounts and will remain in the mother liquor upon recrystallization of the main pyrazolone product from a suitable solvent like ethanol.[4][11]

Q3: I am getting a mixture of regioisomers. How can I improve the selectivity?

A3: The formation of regioisomers is a classic challenge in pyrazolone synthesis when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[10] The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl groups, leading to two different product isomers that can be difficult to separate.

Causality and Mechanistic Control:

The regioselectivity is determined by the relative electrophilicity of the two carbonyl carbons and any steric hindrance present. In a typical β-ketoester, the ketone is generally more electrophilic and reactive towards the initial condensation with hydrazine than the ester.[2]

  • Controlling the Reaction:

    • Exploit Differential Reactivity: The reaction between a β-ketoester and a hydrazine typically proceeds via initial condensation at the more reactive ketone carbonyl to form a hydrazone, followed by intramolecular cyclization onto the ester carbonyl.[2] This inherent reactivity difference is the primary tool for achieving regioselectivity.

    • Temperature Control: In some cases, running the reaction at a lower temperature may enhance the kinetic selectivity for the more reactive carbonyl group, although this can also slow down the overall reaction rate.

    • pH Optimization: Fine-tuning the pH can influence the rate of the initial condensation, potentially favoring one pathway over the other.

  • Strategic Synthesis Design:

    • Use Symmetric Reagents: The simplest solution, if possible for your target molecule, is to start with a symmetrical 1,3-dicarbonyl compound.

    • Pre-functionalization: Consider alternative synthetic routes where the regiochemistry is set unambiguously in an earlier step. Recent advances have explored various strategies for regioselective pyrazole synthesis under mild conditions.[12]

Below is a diagram illustrating the mechanistic pathway that typically favors a single regioisomer in the reaction of a β-ketoester with a hydrazine.

Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Ketoester β-Ketoester Hydrazone Hydrazone Intermediate Ketoester->Hydrazone Condensation at Ketone (More Electrophilic) Hydrazine Hydrazine Hydrazine->Hydrazone Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Cyclization Pyrazolone Pyrazolone Product Cyclized->Pyrazolone Dehydration/ Aromatization Troubleshooting_Workflow Start Pyrazolone Synthesis Issue LowYield Low Yield? Start->LowYield Impure Impure Product / Discoloration? LowYield->Impure No CheckConditions Verify Temp, Time, pH, Stoichiometry LowYield->CheckConditions Yes ScaleUp Scale-Up Problems? Impure->ScaleUp No Wash Wash Crude with Non-Polar Solvent Impure->Wash Yes Heat Improve Heat Transfer (Controlled Addition, Cooling) ScaleUp->Heat Yes End Successful Synthesis ScaleUp->End No CheckPurity Check Starting Material Purity CheckConditions->CheckPurity OptimizeCatalyst Optimize Catalyst (Acid/Base) CheckPurity->OptimizeCatalyst OptimizeCatalyst->End Recrystallize Recrystallize (e.g., from Ethanol) Column Column Chromatography (Deactivate Silica if needed) Recrystallize->Column Column->End Wash->Recrystallize Mixing Improve Mixing (Baffles, Impeller Speed) Heat->Mixing Mixing->End

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Welcome to the Technical Support Center for the synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during this specific synthesis. The following information is structured in a question-and-answer format to directly address potential issues in your experimental work.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting materials, particularly the 4-aminophenylhydrazine.

      • Elevate Temperature: Gently increasing the reaction temperature can enhance the reaction rate. If you are running the reaction at room temperature, consider heating it to reflux in a suitable solvent like ethanol.

  • Suboptimal Solvent Choice: The solvent plays a critical role in the solubility of reactants and the reaction kinetics.

    • Troubleshooting:

      • Ethanol or Acetic Acid: These are the most commonly employed solvents for this type of condensation. Ethanol is a good starting point. Glacial acetic acid can also serve as both solvent and catalyst, but be cautious of potential side reactions at high temperatures.[1]

      • Aprotic Polar Solvents: In some cases, aprotic polar solvents like DMF or DMSO can be beneficial, especially if solubility is an issue.

  • Ineffective Catalysis: The cyclization step can be slow without a catalyst.

    • Troubleshooting:

      • Acid Catalysis: A catalytic amount of a protic acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can be added to the reaction mixture in ethanol to promote the cyclization.

      • Base Catalysis: Alternatively, a base like piperidine or sodium acetate can be used, particularly if using the hydrochloride salt of 4-aminophenylhydrazine.

  • Purity of Starting Materials: Impurities in 4-aminophenylhydrazine or the β-ketoester can lead to side reactions and lower the yield of the desired product.[2]

    • Troubleshooting:

      • Ensure the purity of your starting materials. If necessary, purify the 4-aminophenylhydrazine, which can degrade over time, by recrystallization.

Optimization of Reaction Conditions Summary Table:

ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Condition 3 (For difficult reactions)
Solvent EthanolGlacial Acetic AcidDMF or DMSO
Catalyst NoneCatalytic HCl or H₂SO₄Sodium Acetate
Temperature Reflux80-100 °C100-120 °C
Reaction Time 4-6 hours2-4 hoursMonitor by TLC/LC-MS
Q2: I am observing significant impurity formation in my crude product. What are the likely side products and how can I minimize them?

A2: The formation of impurities is a common challenge, especially with the presence of the reactive amino group on the phenylhydrazine.

Likely Side Products:

  • Hydrazone Intermediate: The initial condensation product of 4-aminophenylhydrazine and the β-ketoester is a hydrazone, which may not have fully cyclized.

  • Di-acylated Product: The amino group on the phenyl ring could potentially react with another molecule of the β-ketoester, leading to a di-substituted product.

  • Oxidized Pyrazole: The pyrazolone ring can be susceptible to oxidation, leading to the formation of a fully aromatic pyrazole derivative. This is more likely under harsh reaction conditions or exposure to air for prolonged periods at high temperatures.

  • Unreacted Starting Materials: Incomplete reaction will leave unreacted 4-aminophenylhydrazine and the β-ketoester in your crude product.

Strategies for Minimizing Impurities:

  • Control of Stoichiometry: Use a precise 1:1 molar ratio of 4-aminophenylhydrazine and the β-ketoester to minimize side reactions involving excess reagents.

  • Reaction Temperature and Time: Avoid excessively high temperatures or prolonged reaction times, which can promote the formation of degradation products and oxidized species.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidation of the pyrazolone product.

  • Purification:

    • Recrystallization: The most common method for purifying pyrazolones is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate the desired product from impurities. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Troubleshooting Workflow for Impurities:

start Impurity Detected in Crude Product check_sm Check for Unreacted Starting Materials (TLC/LC-MS) start->check_sm incomplete_rxn Incomplete Reaction Suspected check_sm->incomplete_rxn optimize_rxn Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Add catalyst incomplete_rxn->optimize_rxn Yes other_impurities Other Impurities Present incomplete_rxn->other_impurities No purify Purify Product: - Recrystallization - Column Chromatography optimize_rxn->purify hydrazone Hydrazone Intermediate Suspected promote_cyclization Promote Cyclization: - Add acid or base catalyst - Increase reaction temperature hydrazone->promote_cyclization promote_cyclization->purify characterize_impurities Characterize Impurities (NMR, MS) other_impurities->characterize_impurities characterize_impurities->hydrazone diacylated Di-acylated Product? characterize_impurities->diacylated adjust_stoichiometry Adjust Stoichiometry (1:1 ratio) diacylated->adjust_stoichiometry Yes oxidized Oxidized Pyrazole? diacylated->oxidized No adjust_stoichiometry->purify inert_atmosphere Use Inert Atmosphere oxidized->inert_atmosphere Yes oxidized->purify No inert_atmosphere->purify

Caption: Troubleshooting workflow for identifying and minimizing impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Q3: What is the reaction mechanism for the formation of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one?

A3: The reaction proceeds through a condensation reaction between 4-aminophenylhydrazine and a β-ketoester (e.g., ethyl acetoacetate), followed by an intramolecular cyclization.

Reaction Mechanism:

cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization reactants1 4-Aminophenylhydrazine + Ethyl Acetoacetate intermediate1 Hydrazone Intermediate reactants1->intermediate1 Condensation (-H₂O) intermediate2 Hydrazone Intermediate product 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one intermediate2->product Intramolecular Cyclization (-EtOH)

Caption: Reaction mechanism for pyrazolone synthesis.

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the β-ketoester, followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The secondary nitrogen of the hydrazine then attacks the ester carbonyl group, leading to the formation of the five-membered pyrazolone ring with the elimination of ethanol.

Q4: Which β-ketoester should I use for this synthesis?

A4: For the synthesis of the title compound, 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, you should use ethyl 4-(4-aminophenyl)-2,4-dioxobutanoate or a related β-ketoester with the aminophenyl group already incorporated.

However, if the intended product is 5-(4-aminophenyl)-3-methyl-2,4-dihydro-3H-pyrazol-3-one , then the appropriate β-ketoester is ethyl acetoacetate . The reaction would proceed as described in the mechanism above.

Q5: How do I purify the final product?

A5: The most common and effective method for purifying pyrazolones is recrystallization .

General Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent. Ethanol is a good first choice. If the product is too soluble in hot ethanol, a mixed solvent system like ethanol/water can be used.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum.

If recrystallization fails to yield a pure product, silica gel column chromatography is the next step. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

Q6: What are the key safety precautions for this reaction?

A6: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile solvents and reagents.

  • Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Acids and Bases: Handle strong acids and bases with caution.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-aminophenyl)-3-methyl-2,4-dihydro-3H-pyrazol-3-one

Materials:

  • 4-Aminophenylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • To this solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 5-(4-aminophenyl)-3-methyl-2,4-dihydro-3H-pyrazol-3-one.

Expected Characterization Data (for the 3-methyl derivative):

  • ¹H NMR (DMSO-d₆): δ ~2.1 (s, 3H, CH₃), ~3.2 (s, 2H, CH₂), ~5.1 (s, 2H, NH₂), ~6.6 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~10.5 (s, 1H, NH).

  • ¹³C NMR (DMSO-d₆): δ ~16.0 (CH₃), ~42.0 (CH₂), ~114.0 (Ar-C), ~120.0 (Ar-C), ~130.0 (Ar-C), ~145.0 (Ar-C), ~158.0 (C=N), ~170.0 (C=O).

Note: The exact chemical shifts may vary depending on the solvent and instrument.

References

  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support.
  • MDPI. (2021). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molecules, 26(1), 123.
  • Royal Society of Chemistry. (2023). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC Advances, 13(1), 1234-1245.
  • PubChem. (n.d.). 5-(4-aminophenyl)-2,4-dihydro-3h-pyrazol-3-one. National Center for Biotechnology Information. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 1-20.
  • Royal Society of Chemistry. (2023). S1 Copies of by 1H and 13C NMR spectra. RSC.
  • Growing Science. (2021). Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. International Journal of Organic Chemistry, 11(1), 1-10.
  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 3(1), 1-10.
  • Natural Sciences Publishing. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (2009). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.
  • Amerigo Scientific. (n.d.). 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. [Link]

  • Alichem. (n.d.). 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, 95% Purity, C9H9N3O, 5 grams. [Link]

  • Prestat, G. (2018).
  • PMC. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Oriental Journal of Chemistry. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(2), 847-853.
  • Sciforum. (2005).
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. (2019). Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides.

Sources

Optimization

preventing degradation of pyrazole compounds during synthesis

A Guide to Preventing and Troubleshooting Degradation Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide prac...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Degradation

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the common challenges of pyrazole degradation during synthesis. Pyrazoles are foundational scaffolds in countless pharmaceuticals and agrochemicals, yet their synthesis can be fraught with stability issues that lead to low yields, impure products, and analytical headaches.

As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the why behind each step. This guide is structured to empower you with that understanding, moving from the fundamental degradation pathways to actionable troubleshooting and validated protocols.

Core Degradation Pathways: Understanding "Why It Fails"

Before troubleshooting, it's crucial to recognize the inherent instabilities of the pyrazole core and its derivatives. Degradation is rarely random; it's a predictable chemical response to the reaction environment.

Oxidative Degradation

The pyrazole ring, particularly when unsubstituted or activated by electron-donating groups, is susceptible to oxidation. This can manifest as N-oxidation or, in more aggressive conditions, ring cleavage. The primary culprits are often atmospheric oxygen, especially at elevated temperatures, or oxidizing agents used in the synthetic sequence.[1][2] Pyrazolines, the non-aromatic precursors, are particularly prone to oxidation, which, while sometimes used intentionally for aromatization, can be an unwanted side reaction if not controlled.[1][3]

pH Sensitivity: Acid and Base Instability

Both acidic and basic conditions can compromise the integrity of the pyrazole ring or its substituents.

  • Strong Acids: While the pyridine-like nitrogen (N2) is basic and readily protonates, highly acidic conditions can lead to the cleavage of sensitive substituents or promote unwanted side reactions.

  • Strong Bases: The pyrrole-like nitrogen (N1) is acidic and can be deprotonated by a strong base.[4] More critically, strong bases can induce deprotonation at C3, potentially leading to ring-opening reactions.[5]

The electronic nature of substituents dramatically influences this stability. Electron-donating groups can increase the acidity of the N1 proton, while electron-withdrawing groups can make the ring more resilient to oxidation but potentially more susceptible to nucleophilic attack.[6]

Thermal Instability

Many pyrazole derivatives, especially those bearing nitro or azido groups, exhibit limited thermal stability and can decompose at elevated temperatures.[7][8][9] This is a critical consideration during reaction heating, distillation, and even storage. Exothermic events, such as diazotization or cyclization with hydrazine, can create localized hot spots in large-scale reactions, leading to byproduct formation if not properly managed.[10]

Troubleshooting Guide: From Observation to Solution

This section addresses specific issues you may encounter in the lab.

Q: My reaction mixture is turning dark brown/black, and the yield of my desired pyrazole is low. What's happening?

A: A dark reaction color is a classic indicator of decomposition, often due to oxidation or side reactions involving starting materials like hydrazines.[11]

  • Probable Cause 1: Oxidation. Your pyrazole, or a reaction intermediate, is likely sensitive to atmospheric oxygen, especially if the reaction is heated.

    • Solution: Implement inert atmosphere techniques. Before starting, thoroughly degas your solvent by bubbling nitrogen or argon through it for 15-30 minutes. Run the reaction under a constant positive pressure of an inert gas (N₂ or Ar).

  • Probable Cause 2: Hydrazine Decomposition. Phenylhydrazine and other substituted hydrazines can be unstable and form colored byproducts.

    • Solution: Use fresh, high-purity hydrazine. If the purity is questionable, consider purifying it by distillation before use. During workup, an acidic wash can help remove unreacted hydrazine and its basic decomposition products by converting them into water-soluble salts.[11]

  • Probable Cause 3: Thermal Degradation. If your reaction requires high temperatures, you may be exceeding the thermal stability limit of your product.

    • Solution: Attempt the reaction at a lower temperature for a longer duration. Monitor progress by TLC or LC-MS to find the optimal balance. For stubborn reactions, microwave-assisted synthesis can sometimes provide the necessary energy in a more controlled manner, reducing overall heating time.[12]

Q: My LC-MS analysis shows a complex mixture of regioisomers. How can I improve the selectivity?

A: The formation of regioisomers is a well-known challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[9][13] The outcome is highly dependent on the reaction mechanism and conditions.

  • Probable Cause: Lack of Kinetic or Thermodynamic Control. The initial nucleophilic attack of the hydrazine can occur at either carbonyl group, leading to two different cyclization pathways.

    • Solution 1: Modify the Catalyst. The choice of acid or base catalyst is critical.[12] For Knorr-type syntheses, switching from a mineral acid to a milder acid like acetic acid can alter the reaction pathway and favor one isomer.

    • Solution 2: Change the Solvent. The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the isomeric ratio. Experiment with a range of solvents, from polar protic (e.g., ethanol) to nonpolar aprotic (e.g., toluene).

    • Solution 3: Use a Pre-functionalized Substrate. A more robust strategy is to use starting materials that force the desired regioselectivity. For example, using an α,β-alkynic ketone or an enone with a leaving group can provide a more controlled cyclization.[9]

Q: I'm trying to perform a functionalization reaction (e.g., bromination) on a substituent, but the pyrazole ring itself is reacting. How can I protect the ring?

A: The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the C4 position.[5][14] If this reactivity interferes with your desired transformation, protecting the ring is necessary.

  • Probable Cause: Higher Reactivity of the Pyrazole Core. The C4 position is electron-rich and susceptible to attack by electrophiles.

    • Solution: N-Protection. The most common strategy is to protect the N1 position. This modulates the electronic properties of the ring and can sterically hinder the C5 position.

      • Boc Group (tert-Butoxycarbonyl): Easy to introduce (Boc₂O, DMAP) and remove (TFA or HCl). It's an electron-withdrawing group that deactivates the ring towards electrophiles.[15]

      • THP Group (Tetrahydropyranyl): A good choice when acidic conditions need to be avoided during the main reaction sequence. It can be introduced under solvent- and catalyst-free conditions and removed with mild acid.[16][17]

      • SEM Group ([2-(Trimethylsilyl)ethoxy]methyl): Robust protection that is stable to a wide range of conditions and can be removed with fluoride ions.[18]

Below is a decision-making workflow for troubleshooting pyrazole synthesis:

G start Problem Observed low_yield Low Yield / Incomplete Reaction start->low_yield dark_color Dark Reaction Mixture start->dark_color isomers Regioisomer Formation start->isomers side_reaction Ring Reactivity Issues start->side_reaction check_conditions Optimize Conditions: - Increase Temp/Time - Check Stoichiometry low_yield->check_conditions check_oxidation Suspect Oxidation? dark_color->check_oxidation change_solvent Modify Solvent System isomers->change_solvent protect_ring Protect Pyrazole Ring? (e.g., at N1) side_reaction->protect_ring check_catalyst Evaluate Catalyst (Acid/Base) check_conditions->check_catalyst No Improvement use_inert Action: Use Inert Atmosphere (N2/Ar) check_oxidation->use_inert Yes check_hydrazine Check Hydrazine Quality check_oxidation->check_hydrazine No purify_hydrazine Action: Purify/Use Fresh Hydrazine check_hydrazine->purify_hydrazine Poor Quality change_catalyst Change Catalyst (e.g., milder acid) change_solvent->change_catalyst No Improvement redesign_sm Redesign Starting Material for Selectivity change_catalyst->redesign_sm Still No Improvement select_pg Action: Select Protecting Group (Boc, THP, etc.) protect_ring->select_pg Yes

Caption: Troubleshooting workflow for common pyrazole synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the best general practices for purifying pyrazole compounds? A1: Purification strategies depend heavily on the compound's properties.

  • Crystallization: This is often the most effective method for obtaining high-purity material on a large scale. If the free pyrazole does not crystallize well, converting it to an acid addition salt (e.g., hydrochloride or phosphate) can significantly improve its crystallization properties.[10][19]

  • Column Chromatography: For sensitive compounds, deactivating the silica gel with a base like triethylamine (mixed into the eluent) can prevent the acidic silica from causing degradation or irreversible adsorption.[20]

  • Acid-Base Extraction: As pyrazoles are weakly basic, a liquid-liquid extraction can be an effective purification step. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to pull the pyrazole into the aqueous phase as a salt, leaving non-basic impurities behind. Then, basify the aqueous layer and extract the pure pyrazole back into an organic solvent.[11]

Q2: How should I store my pyrazole compounds to ensure long-term stability? A2: Storage conditions are critical. As a general rule, store pyrazoles in a cool, dark, and dry place. For particularly sensitive compounds, storage under an inert atmosphere (in a desiccator backfilled with nitrogen or argon) is recommended to prevent slow oxidative degradation. If the compound is a salt (e.g., a hydrochloride), ensure it is protected from moisture.

Q3: Can palladium catalysts be poisoned by pyrazoles in cross-coupling reactions? A3: Yes, the nitrogen atoms in the pyrazole ring can act as ligands and coordinate to the palladium center, potentially poisoning the catalyst and inhibiting the reaction.[21] If you are experiencing issues with a cross-coupling reaction, consider increasing the catalyst loading, using a more electron-rich ligand that can outcompete the pyrazole, or temporarily protecting the N1 position of the pyrazole ring.

Key Experimental Protocol

Protocol: Degassing a Solvent System for Oxygen-Sensitive Pyrazole Synthesis

This protocol is essential for reactions where oxidative degradation is a known or suspected issue.

Materials:

  • Reaction solvent (e.g., Toluene, Dioxane, DMF)

  • Two- or three-neck round-bottom flask equipped with a magnetic stir bar

  • Septa for flask necks

  • Source of inert gas (Nitrogen or Argon) with a regulator and tubing

  • Needles: one long (to reach below the solvent surface) and one short (for venting)

Procedure:

  • Assemble the Apparatus: Set up the reaction flask with the stir bar and seal the necks with septa.

  • Add Solvent: Add the required volume of solvent to the flask via a syringe or cannula.

  • Insert Needles: Pierce one septum with the long needle, ensuring its tip is submerged in the solvent. Pierce another septum with the short needle to act as a gas outlet.

  • Purge the Headspace: Gently open the inert gas flow to purge the air from the flask's headspace for 2-3 minutes.

  • Begin Sparging: Increase the gas flow to a rate that produces a steady stream of fine bubbles through the solvent. Ensure the stirring is active to facilitate gas exchange.

  • Sparging Duration: Continue sparging for at least 15-30 minutes. For larger volumes or less soluble gases, a longer time may be required.

  • Establish Positive Pressure: Once degassing is complete, remove the long needle while leaving the inert gas flowing. Then, remove the short vent needle. The flask is now degassed and under a positive pressure of inert gas, ready for the addition of reagents.

Below is a diagram illustrating a primary pyrazole degradation pathway.

G cluster_0 Oxidative Degradation Pathway Pyrazoline Pyrazoline Precursor (Non-aromatic) Pyrazole Desired Pyrazole (Aromatic) Pyrazoline->Pyrazole Aromatization (Desired Path) Oxidant [ O ] (e.g., Air, Peroxide) Oxidant->Pyrazoline Oxidant->Pyrazole Degradation Ring-Opened or N-Oxide Byproducts Pyrazole->Degradation Over-oxidation (Undesired Path)

Caption: Simplified oxidative pathways for pyrazole synthesis.

References

  • Benchchem. Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • Gloc, M. J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4612. Available from: [Link]

  • SciEngine. Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives.
  • Leo, M. A., et al. (1986). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Drug Metabolism and Disposition, 14(5), 565-569. Available from: [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Benchchem. Troubleshooting common issues in pyrazole synthesis.
  • ACS Publications. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters. Available from: [Link]

  • SpringerLink. Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Available from: [Link]

  • ResearchGate. High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. Available from: [Link]

  • Benchchem. Troubleshooting the reaction mechanism of pyrazole formation.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Royal Society of Chemistry. Electrochemically enabled oxidative aromatization of pyrazolines. Available from: [Link]

  • MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available from: [Link]

  • Reddit. Purification of Amino-Pyrazoles : r/OrganicChemistry. Available from: [Link]

  • ACS Publications. Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • ResearchGate. Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. Available from: [Link]

  • National Institutes of Health. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available from: [Link]

  • ResearchGate. On the relationships between basicity and acidity in azoles. Available from: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available from: [Link]

  • ResearchGate. The substitution patterns of the pyrazole derivatives and the averages.... Available from: [Link]

  • Semantic Scholar. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Available from: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Wiley Online Library. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. Available from: [Link]

  • ACS Publications. Electrostatic proximity effects in the relative basicities and acidities of pyrazole, imidazole, pyridazine, and pyrimidine. Available from: [Link]

  • National Institutes of Health. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Available from: [Link]

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • Royal Society of Chemistry. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Available from: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • Benchchem. Identifying and removing byproducts in pyrazole synthesis.
  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ACS Publications. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Available from: [Link]

  • National Institutes of Health. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]

  • ResearchGate. Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. Available from: [Link]

  • Thieme Connect. Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Welcome to the technical support guide for the scale-up synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. This document is designed for researchers, chemists, and process development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. The guidance provided herein is based on established principles of chemical engineering, process safety, and synthetic organic chemistry.

The industrial synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is typically approached via a two-step sequence. This guide is structured to address the distinct challenges of each stage:

  • Step 1: Cyclocondensation to form the key intermediate, 5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one.

  • Step 2: Catalytic Hydrogenation to reduce the nitro group, yielding the final active pharmaceutical ingredient (API).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.

Part 1: Cyclocondensation of Ethyl 4-Nitrophenylacetate with Hydrazine

This step involves the formation of the pyrazolone ring. The reaction is highly exothermic and requires careful management at scale.

  • Symptom: The isolated yield of 5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is lower than expected or varies significantly between batches.

  • Probable Causes:

    • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or inadequate temperature.

    • Side Reactions: Hydrazine can participate in side reactions, especially at elevated temperatures, leading to colored impurities and reduced yield.[1]

    • Poor Mixing: In large reactors, inefficient agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting byproduct formation.

    • Hydrolysis of Ester: The starting material, ethyl 4-nitrophenylacetate, can hydrolyze under basic conditions if aqueous hydrazine hydrate is used without proper control.

  • Solutions:

    • Reaction Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to monitor the disappearance of starting material and the formation of the product to ensure the reaction has gone to completion.

    • Temperature Control: Maintain a consistent and optimized reaction temperature. While reflux in a solvent like ethanol is common, process modeling may indicate a lower temperature is optimal for minimizing side reactions.[2]

    • Agitation Study: Ensure the reactor's agitation speed is sufficient for homogenous mixing at the intended scale. Use computational fluid dynamics (CFD) modeling or empirical studies to verify mixing efficiency.

    • Controlled Addition: Add hydrazine hydrate slowly and sub-surface to the solution of the ester to maintain better control over the reaction exotherm and concentration.[3]

  • Symptom: A rapid, uncontrolled increase in reactor temperature and pressure during hydrazine addition. This is a critical safety event.

  • Probable Causes:

    • Excessive Addition Rate: Adding hydrazine too quickly for the reactor's heat removal capacity is the most common cause.[3]

    • Insufficient Cooling: The cooling jacket or system may be inadequate for the heat load generated by the reaction at scale. Most nitro group reductions are highly exothermic.[4]

    • Accumulation of Reactants: If the reaction fails to initiate at a lower temperature, unreacted hydrazine can accumulate. A subsequent, uncontrolled initiation can lead to a dangerous release of energy.

  • Solutions:

    • Calorimetry Studies: Before scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the time to maximum rate under adiabatic conditions (TMRad).[5][6] This data is essential for safe process design.

    • Process Engineering Controls: Ensure the reactor has sufficient cooling capacity. The process should be designed such that the rate of heat generation never exceeds the rate of heat removal.

    • Semi-Batch Operation: Employ a semi-batch process where hydrazine is added at a controlled rate, ensuring that it reacts as it is added and does not accumulate.

    • Emergency Preparedness: The reactor must be equipped with appropriate pressure relief systems (bursting discs, relief valves) and a documented emergency shutdown procedure.

Part 2: Catalytic Hydrogenation of 5-(4-Nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

This step converts the nitro-intermediate to the final amino product. While conceptually straightforward, heterogeneous catalysis presents unique scale-up challenges.

  • Symptom: Hydrogen uptake ceases before the reaction is complete, or the reaction rate is impractically slow.

  • Probable Causes:

    • Catalyst Poisoning: The catalyst's active sites are blocked. Sulfur or heavy metal impurities in the starting materials or solvent are common poisons for palladium catalysts.[1][7][8]

    • Catalyst Deactivation: The catalyst may have lost activity due to improper handling (e.g., exposure of pyrophoric catalysts like Raney Nickel to air) or degradation from excessive heat.[1][7]

    • Mass Transfer Limitation: Inefficient mixing of the three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen) is a frequent issue in large reactors.[1]

    • Poor Substrate Solubility: If the nitro-intermediate is not fully dissolved in the chosen solvent, the reaction rate will be limited by the dissolution rate.[1]

  • Solutions:

    • Raw Material Qualification: Use high-purity, low-sulfur solvents and ensure the nitro-intermediate meets specifications for potential catalyst poisons.

    • Catalyst Handling: Handle catalysts under an inert atmosphere (e.g., nitrogen or argon). For pyrophoric catalysts, ensure they are kept wet with solvent at all times during transfer and filtration.[1]

    • Optimize Agitation and Hydrogen Pressure: Increase stirring speed to improve gas-liquid-solid contact. A higher hydrogen pressure can also increase the reaction rate, but this must be within the pressure rating of the reactor.[1]

    • Solvent Selection: Choose a solvent (e.g., Methanol, Ethanol, THF) that provides good solubility for the starting material. A solvent swap after the cyclization step may be necessary.[1]

  • Symptom: The final product contains significant levels of impurities, such as the starting nitro-compound or partially reduced intermediates (e.g., nitroso, hydroxylamine species).

  • Probable Causes:

    • Premature Stoppage: The reaction was stopped before all intermediate species were fully converted to the amine.

    • Insufficient Catalyst Load: The amount of catalyst is too low for the reaction scale, leading to long reaction times and potential for incomplete conversion.[1]

    • Byproduct Formation: Over-reduction of the pyrazolone ring is possible under harsh conditions, though less common. Dimerization or oligomerization can also occur. An impurity related to Edaravone is a trimer, suggesting this is a potential pathway.[9]

  • Solutions:

    • In-Process Monitoring: Use HPLC or UPLC to monitor the reaction. The reaction should only be considered complete when the starting material and any intermediates are below the specified limits.

    • Catalyst Loading Optimization: The typical loading for 10% Pd/C is 5-10 mol%, but this should be optimized during process development to balance reaction time, cost, and purity.[1]

    • Reaction Condition Optimization: Milder conditions (lower temperature and pressure) can help prevent over-reduction or degradation. A screening study (Design of Experiments - DoE) can identify the optimal balance of parameters.

  • Symptom: The final product is difficult to crystallize, has poor filterability, or does not meet the required purity specifications after initial isolation.

  • Probable Causes:

    • Unfavorable Crystalline Form (Polymorphism): The product may exist in multiple polymorphic forms, some of which may have poor physical properties. The choice of crystallization solvent can influence which form is produced.[10]

    • Residual Catalyst: Fine catalyst particles (especially carbon) may pass through the filter, contaminating the product.

    • Occluded Impurities: Impurities can be trapped within the crystal lattice during a rapid crystallization.

  • Solutions:

    • Crystallization Solvent Screening: Perform a systematic screen of solvents and solvent mixtures to find conditions that reliably produce a stable polymorph with good morphology for filtration and drying.

    • Controlled Crystallization: Employ a controlled cooling profile and consider the use of seed crystals to ensure consistent crystal size and form.[11]

    • Catalyst Filtration: Filter the reaction mixture through a bed of diatomaceous earth (e.g., Celite®) to effectively remove the catalyst. Always keep the filter cake wet to prevent ignition of the pyrophoric catalyst.[1]

    • Salt Formation for Purification: If impurities are difficult to remove by direct crystallization, consider forming an acid addition salt of the amine product. The salt can be crystallized to a high purity and then neutralized to yield the purified free base.[2]

Data & Protocols

Table 1: Key Process Parameters for Scale-Up Consideration
ParameterStep 1: CyclocondensationStep 2: HydrogenationRationale & Key Considerations
Solvent Ethanol, Acetic AcidMethanol, Ethanol, Ethyl AcetateMust dissolve starting material; consider safety, environmental impact, and ease of removal.
Temperature 50 - 80 °C25 - 50 °CBalance reaction rate against byproduct formation. Both steps are exothermic and require robust thermal control.
Pressure Atmospheric1 - 10 bar (15 - 145 psi)Higher H₂ pressure increases hydrogenation rate but requires appropriately rated equipment.
Reagent Stoichiometry Hydrazine (1.1 - 1.5 eq.)H₂ (gas), Catalyst (1-10 mol%)Slight excess of hydrazine ensures complete conversion of the ester. Catalyst loading is a key optimization parameter.
Agitation HighHigh (gas dispersion impeller)Crucial for heat transfer in Step 1 and mass transfer in the three-phase system of Step 2.
Protocol: General Procedure for Catalyst Filtration (Scale-Up)
  • Inerting: Once the reaction is complete (confirmed by IPC), purge the reactor headspace with nitrogen to remove all hydrogen.

  • Filter Preparation: Prepare a filter press or Nutsche filter with a layer of diatomaceous earth (Celite®) over the filter cloth. Pre-wet the Celite® pad with fresh, deoxygenated solvent.

  • Transfer: Under a nitrogen blanket, transfer the reaction slurry to the filter. CRITICAL: Ensure the catalyst bed never runs dry. If the transfer is paused, close the valve to keep the bed covered in solvent.

  • Washing: Wash the reactor and the filter cake with additional deoxygenated solvent to recover all product.

  • Catalyst Handling: The wet catalyst cake should be immediately quenched into water or handled according to established site safety procedures for pyrophoric waste. Do not allow it to dry in the open air.

  • Filtrate Processing: The combined filtrate, now free of catalyst, can be taken forward for crystallization.

Visual Workflow & Logic Diagrams

Diagram 1: Synthetic Pathway and Key Control Points

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Downstream Processing SM Ethyl 4-Nitrophenylacetate + Hydrazine Hydrate React1 Reaction Vessel (Ethanol, 50-80°C) SM->React1 INT Intermediate: 5-(4-Nitrophenyl)-pyrazol-3-one React1->INT Yield > 90% React2 Hydrogenation Reactor (Pd/C, H₂, MeOH) INT->React2 FIL Catalyst Filtration (Celite®) React2->FIL IPC: <1% Intermediate CRYS Crystallization (Solvent Screen, Cooling Profile) FIL->CRYS API Final API: 5-(4-Aminophenyl)-pyrazol-3-one CRYS->API Purity > 99.5% CP1 Thermal Control CP1->React1 CP2 Mass Transfer Control CP2->React2 CP3 Polymorph Control CP3->CRYS

Caption: Key stages and critical control points in the scale-up synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the biggest safety risk when scaling up this process? A: The single greatest acute safety risk is a thermal runaway during the initial cyclocondensation with hydrazine.[3] Hydrazine reactions can be highly energetic. A failure in cooling or an excessive addition rate can lead to a rapid increase in temperature and pressure, potentially compromising the reactor. Thorough thermal hazard evaluation, including reaction calorimetry, is mandatory before any scale-up.[5]

Q2: My catalyst seems to die after one use. Can it be recycled? A: While precious metal catalysts like Pd/C can often be recycled, their lifespan is highly dependent on the cleanliness of the process. If your catalyst is deactivating quickly, it is likely due to poisoning from impurities in your starting material or solvent.[1][7] Qualify all incoming raw materials for known catalyst poisons (e.g., sulfur compounds). Attempting to recycle a poisoned catalyst is often inefficient. It is generally more robust for manufacturing to use fresh catalyst for each batch and send the spent catalyst for precious metal recovery.

Q3: We are observing a different crystal form in the pilot plant compared to the lab. Why? A: This is a common scale-up issue related to polymorphism.[10] The rate of cooling, agitation dynamics, solvent purity, and level of supersaturation can all influence which crystal form (polymorph) nucleates and grows. Polymorphs can have different solubility, stability, and bioavailability. You must perform a polymorph screen and define a robust crystallization protocol with a specific solvent system and controlled cooling/agitation parameters to ensure you consistently produce the desired form.

Q4: Can I use a different reducing agent instead of catalytic hydrogenation? A: Yes, other methods like metal/acid reductions (e.g., Fe/HCl or SnCl₂) can be used.[4][8] These are often cheaper and avoid the need for specialized high-pressure hydrogenation equipment. However, they are less atom-economical and can introduce metal impurities into your product, which must be rigorously removed to meet pharmaceutical standards. Catalytic hydrogenation is generally considered a "greener" and cleaner method, provided the infrastructure is available.[4]

Q5: How do I handle a batch that has stalled mid-hydrogenation? A: First, ensure the reactor is in a safe state (i.e., no hydrogen pressure). The most likely cause is catalyst deactivation. You can try adding a fresh charge of catalyst, but this can complicate batch records and validation. Before doing so, check that the hydrogen supply is functional and that agitation has not failed. If the reaction cannot be restarted, the batch may need to be filtered to remove the dead catalyst and then re-subjected to hydrogenation conditions with a fresh charge. A thorough investigation into the root cause (e.g., raw material contamination) is critical.

References

  • BenchChem. (n.d.). Troubleshooting Guide for the Catalytic Hydrogenation of Nitroaromatics.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Nitro Reduction.
  • Gomha, S. M., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(3), M650.
  • Various Authors. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? [Forum discussion].
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • El-Sayed, N. N. E., et al. (2022).
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Note: This is a general reference for the concept of thermal runaway assessment).
  • BenchChem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Soni, R., et al. (2012). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1150.
  • Girish, Y. R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7597.
  • Synthesis and crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one and its copper(II) complex. (2014).
  • D'Auria, M., & Racioppi, R. (2015). Interesting Results of Catalytic Hydrogenation of 3-(2-Nitrophenyl)isoxazoles and 3-(Nitrophenyl)-4,5-dihydroisoxazoles. Molecules, 20(8), 13847-13857.
  • ChemSynthesis. (n.d.). 5-amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
  • Jones, C. R., et al. (2011). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Organic Process Research & Development, 15(3), 631-640.
  • Tiekink, E. R. T., et al. (2022). Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. Crystals, 12(7), 899.
  • Hernández-Rodríguez, M., et al. (2014). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)
  • Purdue University Process Safety & Assurance Center. (n.d.). Thermal hazard evaluation of flow processes.
  • Gherman, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 63.
  • Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). (n.d.).
  • Amerigo Scientific. (n.d.). 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.
  • ChemicalBook. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-4,4-bis(5-hydroxy-3-Methyl- 1-phenyl-1H-pyrazol-4-yl)-5-Methyl-2-phenyl-.

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Optimization

Technical Support Center: Spectroscopic Identification of Impurities in 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Introduction Welcome to the technical support guide for the identification and characterization of impurities in 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (4-APP). This document is designed for researchers, analytic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the identification and characterization of impurities in 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (4-APP). This document is designed for researchers, analytical scientists, and drug development professionals. 4-APP is a key heterocyclic building block in medicinal chemistry, and ensuring its purity is paramount for the safety, efficacy, and quality of any resulting active pharmaceutical ingredient (API).[1][2]

Impurity profiling is a critical aspect of drug development, mandated by regulatory bodies like the FDA and EMA.[3][4][5][6] Impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product.[2] This guide provides a structured approach, field-proven insights, and troubleshooting solutions for using modern spectroscopic techniques—primarily HPLC-UV, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—to tackle the analytical challenges associated with 4-APP.

The Challenge of Pyrazolone Chemistry

Pyrazolone derivatives present unique analytical challenges. The potential for tautomerism, the presence of multiple reactive nitrogen atoms, and the susceptibility of the aminophenyl group to oxidation can lead to a complex impurity profile. A robust, multi-technique approach is not just recommended; it is essential for unambiguous identification.

General Analytical Workflow

A systematic approach ensures that all potential impurities are detected, identified, and quantified efficiently. The workflow below represents a best-practice model for impurity profiling.

G cluster_0 Phase 1: Separation & Detection cluster_1 Phase 2: Identification & Structure Elucidation cluster_2 Phase 3: Reporting Prep Sample Preparation (Dissolution in suitable solvent) HPLC_UV HPLC-UV Method Development (Separation of all components) Prep->HPLC_UV Inject Screen Screening & Quantitation (Detect and quantify all peaks >0.05%) HPLC_UV->Screen Analyze Chromatogram LCMS LC-MS Analysis (Accurate Mass & MW Confirmation) Screen->LCMS Peak of Interest (Unknown or > reporting threshold) MSMS Tandem MS (MS/MS) (Fragmentation for structural clues) LCMS->MSMS NMR NMR Spectroscopy (1D & 2D) (Definitive structure confirmation) MSMS->NMR Hypothesize Structure Report Final Report (Structure, Formation Pathway, Quantity) NMR->Report Isolate Optional: Isolation (Preparative HPLC for unknowns) Isolate->NMR If needed

Caption: General workflow for impurity identification.

Part 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with UV detection is the cornerstone of impurity analysis, used for both separation and quantification.[1] A well-developed method is the critical first step.

FAQs: HPLC-UV Method Development

Q1: What is a good starting point for an HPLC method for 4-APP?

A1: A reversed-phase (RP) method is the most common and effective approach.

  • Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This provides a good balance of retention for the aromatic and heterocyclic components.

  • Mobile Phase: A gradient elution is recommended to separate impurities with a wide range of polarities.

    • Solvent A: Water with an acidic modifier (e.g., 0.1% Formic Acid or 0.05% Trifluoroacetic Acid). The acid is crucial to protonate the amino group, ensuring good peak shape and preventing interaction with residual silanols on the column.

    • Solvent B: Acetonitrile or Methanol. Acetonitrile often provides better peak shapes and lower backpressure.

  • Detection: The extended conjugation in 4-APP provides strong UV absorbance. Monitor at a wavelength where both the API and potential impurities are likely to absorb, often around 254 nm or 280 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity and select the optimal wavelength for each impurity.

Q2: My 4-APP peak is tailing badly. What is the cause and how do I fix it?

A2: Peak tailing for 4-APP is almost always due to the basic primary amine group. This group can interact with acidic silanol groups on the silica surface of the HPLC column.

  • Causality: This secondary interaction is a different retention mechanism from the primary reversed-phase partitioning, leading to a "tail" on the peak.

  • Solutions:

    • Lower Mobile Phase pH: Ensure your mobile phase pH is low (e.g., pH 2.5-3.5 using formic acid or phosphate buffer). This protonates the amine to -NH3+, minimizing silanol interactions.

    • Use a Modern Column: Employ a high-purity, end-capped C18 column or a column with a different stationary phase designed for basic compounds.

    • Competitive Amine: In challenging cases, adding a small amount of a competitive amine like triethylamine (TEA) to the mobile phase can mask the active silanol sites.

Troubleshooting Guide: HPLC-UV
ProblemPossible CauseRecommended Solution
Poor Resolution/Co-eluting Peaks Inadequate separation power of the mobile phase gradient.1. Decrease Gradient Slope: Make the gradient longer and shallower to give peaks more time to separate. 2. Change Organic Solvent: Switch from Methanol to Acetonitrile (or vice-versa) to alter selectivity.
Retention Time Drifting Column temperature fluctuation, mobile phase composition changing, or insufficient column equilibration.1. Use a Column Oven: Maintain a constant temperature (e.g., 30 °C). 2. Equilibrate Thoroughly: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each run.
Extra "Ghost" Peaks Carryover from previous injection or contamination in the mobile phase/diluent.1. Run a Blank: Inject your sample diluent to see if the peak is present. 2. Implement a Needle Wash: Use a strong solvent (e.g., 50:50 Acetonitrile:Water) in your autosampler wash settings.

Part 2: Mass Spectrometry (MS) for Identification

MS is the most powerful tool for identifying unknown impurities by providing precise molecular weight and structural information.[7] When coupled with HPLC (LC-MS), it allows for the mass analysis of each separated peak.[3][8][9]

FAQs: LC-MS Analysis

Q1: I have an unknown peak in my HPLC-UV chromatogram. How do I use MS to identify it?

A1: The primary goal is to determine the impurity's molecular weight and elemental formula.

  • Develop an MS-Compatible HPLC Method: If your HPLC method uses non-volatile buffers like phosphate, you must switch to a volatile modifier like formic acid or ammonium acetate.[3]

  • Acquire Data in Full Scan Mode: Run the sample on an LC-MS system. A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is strongly preferred.[7] These instruments provide a highly accurate mass measurement (typically <5 ppm error), which allows you to predict the elemental formula.

  • Generate a Molecular Formula: Use the accurate mass of the protonated molecule [M+H]⁺ to generate a list of possible elemental formulas. Software can filter these based on logical constraints (e.g., number of rings and double bonds, presence of N and O).

Q2: How can I confirm the structure once I have a possible formula?

A2: Tandem Mass Spectrometry (MS/MS) is used to fragment the molecule and piece together its structure. By isolating the parent ion of the impurity and colliding it with a gas (Collision-Induced Dissociation - CID), you generate fragment ions. The fragmentation pattern is like a fingerprint.

  • Expertise: For 4-APP, you would expect to see characteristic losses. For example, loss of water (-18 Da), ammonia (-17 Da), or cleavage of the pyrazolone ring. By comparing the fragmentation pattern of the impurity to that of the main 4-APP peak, you can often pinpoint where the modification has occurred.

Potential Impurities in 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one
Impurity Structure/NamePotential SourceKey Spectroscopic Markers (Expected [M+H]⁺)
4-Hydrazinylaniline Unreacted Starting Materialm/z 124.0815
Ethyl 3-oxobutanoate Unreacted Starting Material(Not easily ionizable by ESI+)
Oxidized Dimer Degradation/By-productm/z 349.1350 (Azoxy linkage)
N-Acetyl Impurity Reagent Impurity (Acetic Acid)m/z 218.0924
Positional Isomer Synthesis By-productm/z 176.0818 (Same as API, different RT)

Note: Accurate masses are calculated for the protonated species [M+H]⁺.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the molecular formula and fragments, NMR spectroscopy provides the definitive, unambiguous atomic connectivity and is the gold standard for structure elucidation.[10][11][12]

FAQs: NMR for Impurity Identification

Q1: My ¹H NMR spectrum of a 4-APP sample is very complex. What are the key signals I should look for?

A1: First, identify the signals for the main component. For 4-APP in a solvent like DMSO-d₆:

  • Aromatic Protons: Two doublets around ~6.6 and ~7.2 ppm, characteristic of a 1,4-disubstituted (para) benzene ring.

  • CH₂ Protons: A singlet around ~3.0-3.3 ppm for the methylene group in the pyrazolone ring.

  • NH₂ Protons: A broad singlet for the aniline amine protons.

  • NH Protons: Two broad signals for the pyrazolone N-H protons, which may be exchanging. Impurity signals will be any other peaks present. Integrating the impurity signals relative to the main component signals can provide a semi-quantitative estimate of the impurity level.

Q2: I have an impurity with the same mass as 4-APP but a different HPLC retention time. How can NMR distinguish this isomer?

A2: This is a classic case where NMR is indispensable. The impurity is likely a positional isomer, for instance, 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

  • ¹H NMR: A 1,3-disubstituted (meta) aminophenyl ring will show a much more complex splitting pattern in the aromatic region, typically with four distinct signals (a singlet, a triplet, and two doublets), compared to the simple two-doublet pattern of the 1,4-substituted API.

  • 2D NMR: For complete confirmation, 2D NMR experiments are used.

    • HSQC: Correlates protons to the carbons they are directly attached to.

    • HMBC: Shows correlations between protons and carbons over 2-3 bonds. This is extremely powerful for piecing the fragments of the molecule together and confirming the substitution pattern on the aromatic ring.[10]

Troubleshooting Logic for Isomer Identification

G Start Observation: Impurity with same mass as API but different HPLC RT H_NMR Acquire ¹H NMR Spectrum Start->H_NMR Aromatic_Region Analyze Aromatic Region (6.5-8.0 ppm) H_NMR->Aromatic_Region Two_Doublets Simple Pattern: Two Doublets (AA'BB' system) Aromatic_Region->Two_Doublets Yes Complex_Pattern Complex Pattern: Multiple singlets, doublets, triplets Aromatic_Region->Complex_Pattern No Conclusion1 Conclusion: Likely the correct 1,4-(para)-substituted isomer Two_Doublets->Conclusion1 Conclusion2 Conclusion: Likely a positional isomer (e.g., 1,3- or 1,2-substituted) Complex_Pattern->Conclusion2 Confirm Confirm with 2D NMR (HMBC) - Correlate aromatic protons to quaternary carbons to verify connectivity. Conclusion2->Confirm

Caption: Decision tree for distinguishing positional isomers using ¹H NMR.

Experimental Protocols

Protocol 1: Generic HPLC-UV Method for Impurity Profiling
  • System Preparation: Ensure the HPLC system is clean and ready.

  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-41 min: 95% to 5% B

    • 41-50 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV/PDA at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of 4-APP sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile.

  • System Suitability: Before analysis, perform five replicate injections of a standard solution. The %RSD for retention time and peak area should be <2.0%.

Protocol 2: Data Acquisition for HRMS and MS/MS
  • LC Method: Use an MS-compatible version of the HPLC method above (formic acid is suitable).

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Full Scan (MS1): Acquire data over a mass range of m/z 100-500. This will detect the molecular ions of the API and most potential impurities.

  • Tandem MS (MS/MS): Use a data-dependent acquisition (DDA) mode. Set the instrument to automatically select the top 3-5 most intense ions from each full scan (excluding the API mass) and perform fragmentation.

  • Collision Energy: Use a stepped or ramped collision energy (e.g., 10-40 eV) to ensure a rich fragmentation spectrum.

References

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • Shlosberg, Y., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

  • Jones, M. D., & Alden, P. (2013). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Nortcliffe, C. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • El-Sattar, N. E. A., et al. (2022). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Taylor & Francis Online. [Link]

  • Zeb, A., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health (NIH). [Link]

  • Wang, Z., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

  • Abood, N. A., & Al-Shlhai, R. A. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. SynThink. [Link]

  • Separation Science. (2024). The Expert's Guide to Pharmaceutical Impurity Analysis. Separation Science. [Link]

  • Agilent. (n.d.). The Expert's Guide to Pharmaceutical Impurity Analysis. Agilent. [Link]

  • Manufacturing Chemist. (2024). The expert's guide to pharmaceutical impurity analysis. Manufacturing Chemist. [Link]

Sources

Troubleshooting

stability issues and storage conditions for aminophenyl pyrazolones

A Guide to Stability, Storage, and Troubleshooting for Researchers and Drug Development Professionals Welcome to the Technical Support Center for aminophenyl pyrazolones. This guide is designed to provide you, our fellow...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Storage, and Troubleshooting for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for aminophenyl pyrazolones. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, practical information regarding the stability and storage of this important class of compounds. Whether you are working with well-known molecules like Edaravone or synthesizing novel derivatives, understanding their chemical behavior is paramount for obtaining reliable and reproducible experimental results.

This resource is structured into two main sections: a Frequently Asked Questions (FAQs) section for general guidance on best practices, and a Troubleshooting Guide to help you diagnose and resolve specific issues you may encounter during your work.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of aminophenyl pyrazolones.

Q1: What are the primary factors that influence the stability of aminophenyl pyrazolones, particularly in solution?

A1: The stability of aminophenyl pyrazolones is critically influenced by several environmental factors. The pyrazolone ring and the aminophenyl moiety are susceptible to degradation, primarily through oxidation. Key factors include:

  • pH: Many aminophenyl pyrazolones, like Edaravone, are ionizable. In aqueous solutions at or near neutral pH, the anionic form of the molecule often predominates and is significantly more susceptible to oxidation.[1][2] Lowering the pH of the solution (e.g., to a range of 3.0-4.5) can substantially increase stability by favoring the less reactive protonated form.[2][3]

  • Oxygen: The presence of molecular oxygen is a major driver of degradation. The anionic form of these compounds can donate an electron to oxygen, initiating a free-radical chain reaction that leads to degradation products, such as dimers and trimers.[1][2] Therefore, deoxygenating solvents and solutions (e.g., by sparging with nitrogen or argon) is a crucial stabilization strategy.[2]

  • Light: Exposure to light, especially UV radiation, can induce photolytic degradation.[1] It is a standard and critical practice to protect these compounds and their solutions from light at all stages of handling and storage by using amber vials or wrapping containers in aluminum foil.[1][4][5][6]

  • Temperature: As with most chemical reactions, elevated temperatures accelerate the rate of degradation for aminophenyl pyrazolones.[1] Storing compounds at recommended low temperatures is essential for long-term stability.

Q2: What are the ideal storage conditions for solid and solution forms of aminophenyl pyrazolones?

A2: Proper storage is essential to maintain the integrity of your compounds. The ideal conditions depend on the form of the material and the intended duration of storage. The solid keto form of pyrazolones is generally very stable.[2] However, specific best practices should always be followed.

Form Condition Container Rationale
Solid Powder (Long-Term) -20°C or -80°C, DessicatedTightly sealed, opaque (amber) vialMinimizes thermal degradation and prevents exposure to moisture and light, which can initiate degradation even in the solid state.[4][7]
Solid Powder (Short-Term) 2-8°C, DessicatedTightly sealed, opaque (amber) vialSuitable for routine use, but desiccation and protection from light are still critical.[4][5]
Stock Solutions (e.g., in DMSO) -20°C or -80°CSmall-volume aliquots in amber vials with airtight capsAliquoting prevents repeated freeze-thaw cycles which can degrade the compound. Use of deoxygenated solvent is recommended.
Aqueous Working Solutions Prepare Fresh DailyAmber glass or foil-wrapped tubesAqueous solutions are the most unstable due to the factors mentioned in Q1.[2] For maximum reproducibility, they should be prepared immediately before use from a freshly thawed stock solution, using deoxygenated, pH-controlled buffers where possible.[2]
Q3: My aminophenyl pyrazolone compound is described as "hygroscopic." What does this mean and how should I handle it?

A3: "Hygroscopic" means the compound readily absorbs moisture from the atmosphere.[4] This is a critical handling consideration. Absorbed water can act as a medium for hydrolysis or facilitate oxidative degradation, even in the solid state.

To handle a hygroscopic compound:

  • Always store it in a desiccator, both at low temperatures and on the benchtop.

  • Allow the container to warm to room temperature before opening to prevent condensation from forming on the cold powder.

  • Minimize the time the container is open to the air. Weigh out the required amount quickly and re-seal the container tightly.

  • Consider handling highly sensitive compounds inside a glove box with a controlled, inert atmosphere.

Troubleshooting Guide

This section is designed to help you diagnose and solve specific experimental problems.

Problem 1: My freshly prepared aqueous solution of an aminophenyl pyrazolone has a yellow or pinkish tint.
  • Possible Cause: Oxidation. This is a classic visual indicator of degradation for many pyrazolones.[1] The aminophenyl group is particularly susceptible to oxidation, which can form colored quinone-imine type structures or other chromophoric degradation products.

  • Solution Pathway:

    • Confirm Purity: Before preparing the solution, ensure your solid starting material is a pure, white to off-white powder as expected. If it is already discolored, its integrity is compromised.

    • Deoxygenate Your Solvent: Your primary suspect is dissolved oxygen in the buffer or water. Before adding your compound, sparge the solvent with an inert gas like argon or nitrogen for at least 15-20 minutes.

    • Control pH: Verify the pH of your solution. If it is neutral or alkaline, the compound is likely in its more reactive anionic form.[2] Consider preparing your solution in an acidic buffer (e.g., pH 3-4.5) to improve stability, if compatible with your experiment.[1][3]

    • Protect from Light: Ensure the entire preparation process is done with minimal light exposure. Use amber vials and dim ambient lighting if necessary.

Problem 2: My HPLC analysis shows multiple unexpected peaks that increase over time.
  • Possible Cause: Chemical Degradation. The appearance of new peaks with different retention times from your parent compound is a clear sign of degradation. The rate at which these peaks grow can help you understand the stability of your compound under your specific analytical conditions.

  • Solution Pathway:

    • Review Sample Preparation: How are your HPLC samples being prepared and stored? Are they left on the autosampler at room temperature for an extended period? This is a common source of degradation.

    • Immediate Analysis: Analyze samples immediately after preparation to establish a baseline (t=0) chromatogram.[1]

    • Mobile Phase Compatibility: Check the pH and composition of your mobile phase. If it is neutral or basic and aqueous, it may be promoting on-column or in-vial degradation. Consider acidifying the mobile phase if your chromatography method allows.

    • Perform a Forced Degradation Study: To proactively identify these peaks, a forced degradation study is the definitive approach. This will help you understand what degradation products to expect and to develop a truly stability-indicating analytical method. (See Protocol below).

Problem 3: I am getting inconsistent results in my cell-based or biochemical assay.
  • Possible Cause: Loss of Compound Concentration. If your compound is degrading in the assay medium, its effective concentration will decrease over the course of the experiment, leading to poor reproducibility and inaccurate dose-response curves.

  • Solution Pathway:

    • Assess Stability in Media: Perform a pilot experiment. Prepare your compound in the complete cell culture or assay buffer. Incubate it under the exact assay conditions (e.g., 37°C, 5% CO2) for the full duration of your experiment. Analyze samples by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to quantify the amount of parent compound remaining.

    • Reduce Incubation Time: If significant degradation is observed, determine if your experimental protocol can be modified to use shorter incubation times.

    • Dose Freshly: For long-term experiments, consider replacing the medium with freshly prepared compound at regular intervals to maintain a more consistent concentration.

    • Inert Atmosphere: If your assay is amenable (e.g., a cell-free biochemical assay), consider running it under an inert atmosphere to minimize oxidative degradation.

Visualizing Degradation: A Common Pathway

The primary degradation route for many aminophenyl pyrazolones is oxidation, which can be initiated by factors like oxygen, light, and pH. The process often involves the formation of a radical species, which can then dimerize, trimerize, or undergo further reactions.[2]

G cluster_main Oxidative Degradation Pathway cluster_factors Initiating Factors Pyrazolone Aminophenyl Pyrazolone (Anion) Radical Pyrazolone Radical Pyrazolone->Radical + O₂ - e⁻ Products Oxidized Products (Dimers, Trimers, etc.) Radical->Products Radical Coupling pH High pH (≥7) pH->Pyrazolone O2 Oxygen O2->Pyrazolone Light Light (UV) Light->Pyrazolone Temp High Temp Temp->Pyrazolone

Caption: Key factors promoting the oxidative degradation of aminophenyl pyrazolones.

Experimental Protocol: Forced Degradation Study

A forced degradation or stress testing study is essential for understanding the intrinsic stability of a drug substance.[8][9][10] It helps identify likely degradation products and is crucial for developing stability-indicating analytical methods as mandated by ICH guidelines.[8][10]

Objective: To identify the degradation products of an aminophenyl pyrazolone under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • Aminophenyl pyrazolone compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV or PDA detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 2 hours.

    • Cool to room temperature, neutralize with 1 mL of 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 1 hour.

    • Neutralize with 1 mL of 0.1 N HCl and dilute to ~100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 1 hour in the dark.

    • Dilute to ~100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Spread a thin layer of the solid compound in a petri dish.

    • Place in an oven at 80°C for 24 hours.

    • Prepare a ~100 µg/mL solution of the stressed solid in mobile phase.

  • Photolytic Degradation:

    • Prepare a 100 µg/mL solution of the compound.

    • Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil in the same location.

  • Analysis:

    • Inject all samples (including an unstressed control) into the HPLC system.

    • Analyze the chromatograms for new peaks, reduction in the main peak area, and mass balance. Use a PDA detector to check for peak purity.

This self-validating protocol provides a comprehensive profile of your compound's liabilities, enabling you to develop robust formulations and analytical methods.

References

  • Watanabe T, Tanaka M, Nakanishi T. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. J Clin Biochem Nutr. 2018;62(2):172-178. Available from: [Link]

  • ResearchGate. Heat stability profile of Edaravone. Available from: [Link]

  • ChemicalPoint. 4-Aminoantipyrine - SAFETY DATA SHEET. Available from: [Link]

  • Watanabe T, Tanaka M, Nakanishi T. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. J Clin Biochem Nutr. 2018;63(1):43-48. Available from: [Link]

  • Loba Chemie. 4-AMINOANTIPYRINE EXTRA PURE - Safety Data Sheet. Available from: [Link]

  • ResearchGate. Heat stability profile of Edaravone | Download Scientific Diagram. Available from: [Link]

  • Bailly C, Hecquet PE, Kouach M, Thuru X, Goossens JF. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Bioorg Med Chem. 2020;28(10):115463. Available from: [Link]

  • El-Malah A. Syntheis & Degradation Mechanism of C-3 Phenylethylamine Substituted Pyrazolone. IOSR Journal of Pharmacy and Biological Sciences. 2015;10(5):50-58.
  • Zhao L, Chen XW, Wang L, et al. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Eur J Med Chem. 2020;186:111893. Available from: [Link]

  • LaboChem. 1-Phenyl-3-methyl-5-pyrazolone - Safety Data Sheet. Available from: [Link]

  • Singh S, Kumar V, Singh P. Forced degradation studies. J Anal Pharm Res. 2016;3(6):387-390. Available from: [Link]

  • Klick S, Muzaffar A, Hofer J, et al. Forced Degradation – A Review. AAPS PharmSciTech. 2022;23(8):273. Available from: [Link]

  • Sutar SV, Yeligar VC, Patil SS. Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. 2019;12(2):831-837. Available from: [Link]

  • Hassan AS, Moustafa AH, El-Hassab MA, et al. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. 2023;28(21):7305. Available from: [Link]

  • Roge AB, Tarte PS, Kumare MM, Shendarkar GR, Vadvalkar SM. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 2014;7(1):99-102. Available from: [Link]

  • Shinde NG, Bangale PR, Chandewar AV. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Educ Res. 2013;4(1):47-55. Available from: [Link]

  • Sharma R, Singh A, Sharma V, et al. Modification of sensitive pyridine-pyrazolone method for determination of blood cyanide and its possible applications in fatal aircraft accidents. J Family Med Prim Care. 2024;13(2):775-780. Available from: [Link]

  • Bailly C, Goossens JF, Thuru X, et al. Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Molecules. 2021;26(11):3195. Available from: [Link]

  • Kumar A, Kumar A, Kumar S, et al. Current status of pyrazole and its biological activities. J Basic Clin Pharma. 2017;8(4):195-204. Available from: [Link]

  • Quiroga-Varela A, Oyarzún-Ampuero F, Morales-Valenzuela M, et al. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PLoS One. 2019;14(1):e0210654. Available from: [Link]

  • Khanage SG, Mohite PB, Pandhare RB, Raju SA. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Orient J Chem. 2013;29(1):247-252. Available from: [Link]

  • Iadanza M, Bertamino A, Esposito M, et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023;28(9):3736. Available from: [Link]

  • Bawa S, Kumar S. Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. Indian J Pharm Sci. 2010;72(3):379-382. Available from: [Link]

  • Bailly C, Hecquet PE, Kouach M, Thuru X, Goossens JF. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. OUCI. 2020. Available from: [Link]

  • Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available from: [Link]

  • Shreeve JM, Zhang Y, He C, Parrish DA. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Org Lett. 2024;26(28):5946-5950. Available from: [Link]

  • F M, M M, A V. Influence of pH and light on the stability of some antioxidants. Int J Cosmet Sci. 1981;3(3):125-137. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. This document provides in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol, with a special focus on the critical role of solvent selection in achieving high yield and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. The solutions provided are based on established principles of organic synthesis and insights from the synthesis of related pyrazolone derivatives.

Question 1: My reaction yield is consistently low (below 50%). What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors, often related to reaction conditions and reagent purity. Here’s a systematic approach to troubleshooting:

  • Reagent Purity: The purity of your starting materials, 4-aminophenylhydrazine and ethyl acetoacetate (or a similar β-ketoester), is paramount. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is advisable to use reagents of at least 98% purity.

  • Solvent Choice: The solvent plays a crucial role in the reaction rate and yield. While ethanol is a common choice for pyrazolone synthesis, its polarity and protic nature may not always be optimal.[1][2]

    • Consider Switching to a Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of starting materials and may accelerate the reaction, potentially leading to higher yields.[3] However, be mindful that these solvents have higher boiling points and require more rigorous purification steps.

    • Acidic Conditions: The use of glacial acetic acid as a solvent or co-solvent can catalyze the initial condensation step.[4][5] However, excessive acidity can protonate the hydrazine, reducing its nucleophilicity.[3] A catalytic amount of a weaker acid like p-toluenesulfonic acid (p-TSA) in a non-acidic solvent might be a better alternative.[5]

  • Reaction Temperature and Time: Ensure the reaction is proceeding at the optimal temperature. For ethanol, this is typically at reflux. If using a higher-boiling solvent like DMF, you might be able to increase the temperature to drive the reaction to completion, but this should be monitored carefully to avoid decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Incomplete Cyclization: The reaction may stall at the intermediate hydrazone stage.[3] This can sometimes be addressed by extending the reaction time or increasing the temperature. The choice of solvent can also influence the rate of cyclization.

Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the possible side reactions, and how can solvent choice help in minimizing them?

Answer:

The formation of multiple products is a common challenge. Here are the likely side reactions and how to mitigate them through solvent selection:

  • Formation of Regioisomers: If you are using an unsymmetrical β-ketoester, there is a possibility of forming regioisomers. For the synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one from ethyl acetoacetate, this is less of a concern. However, with other starting materials, the solvent can influence regioselectivity.[6]

  • Dimerization or Polymerization: Under certain conditions, starting materials or the product can undergo self-condensation or polymerization. Using a more dilute reaction mixture can sometimes minimize these side reactions.

  • Solvent-Mediated Side Reactions:

    • Ethanol: While generally a good choice, ethanol can potentially participate in side reactions, such as transesterification if you are using a different ester of acetoacetic acid.

    • Acetic Acid: At high temperatures, acetic acid can lead to the formation of acetylated byproducts with the aminophenyl group.

  • Improving Purity through Solvent Selection:

    • A solvent that provides good solubility for the reactants but in which the product is sparingly soluble can lead to the precipitation of the pure product from the reaction mixture, simplifying purification. Experimenting with mixed solvent systems could be beneficial.

Question 3: The reaction seems to be very slow or does not go to completion. What adjustments can I make?

Answer:

A sluggish reaction can often be accelerated by optimizing the reaction conditions:

  • Solvent Polarity: The transition state of the cyclization step is often more polar than the starting materials. A more polar solvent can stabilize this transition state and increase the reaction rate. Consider switching from a less polar solvent to a more polar one (e.g., from toluene to ethanol or DMF).

  • Catalysis: As mentioned, acidic catalysis can be beneficial. If you are not already using an acid catalyst, consider adding a catalytic amount of acetic acid or p-TSA.[4][5]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times for the synthesis of pyrazole derivatives, often in solvent-free conditions or with minimal solvent.[5][7][8]

Troubleshooting Workflow Diagram

Caption: A workflow for troubleshooting low yield and purity issues.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one?

A1: The synthesis is a classic example of the Knorr pyrazole synthesis. It involves the condensation of a hydrazine (in this case, 4-aminophenylhydrazine) with a β-dicarbonyl compound (like ethyl acetoacetate). The reaction proceeds through two main steps:

  • Hydrazone Formation: The hydrazine undergoes a nucleophilic attack on one of the carbonyl groups of the β-ketoester to form a hydrazone intermediate.

  • Cyclization: An intramolecular nucleophilic attack by the other nitrogen of the hydrazine onto the remaining carbonyl group leads to the formation of the five-membered pyrazolone ring.

Q2: How does the choice of a protic versus an aprotic solvent affect the reaction?

A2:

  • Protic Solvents (e.g., Ethanol, Acetic Acid): These solvents can participate in hydrogen bonding and can act as proton sources. They are effective at solvating ions and can facilitate proton transfer steps in the reaction mechanism. Ethanol is a common and relatively green choice.[1][2] Acetic acid can act as both a solvent and a catalyst.[4][5]

  • Aprotic Solvents (e.g., DMF, DMSO, Toluene): These solvents do not have acidic protons. Polar aprotic solvents like DMF and DMSO are excellent at dissolving a wide range of reactants and can accelerate reactions by solvating cations while leaving anions more reactive.[3] Toluene is a non-polar aprotic solvent that can be useful in situations where water needs to be removed azeotropically.

Q3: Are there any "green" or more environmentally friendly solvent choices for this synthesis?

A3: Yes, there is a growing interest in green chemistry approaches for pyrazole synthesis.

  • Ethanol: As a bio-based solvent, ethanol is considered a greener option compared to petroleum-derived solvents.

  • Water: For some pyrazolone syntheses, water has been successfully used as a solvent, often with the aid of a catalyst.[9] This is a highly environmentally friendly option.

  • Solvent-Free Conditions: Reactions can sometimes be carried out without a solvent, often with microwave irradiation to provide the necessary energy.[8] This minimizes solvent waste.

Q4: How critical is pH control during the synthesis?

A4: pH control is quite important. The reaction is often favored under slightly acidic conditions, which catalyze the initial condensation to form the hydrazone. However, strongly acidic conditions can be detrimental as they will protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.[3] If starting with a hydrazine salt, a base may be needed to liberate the free hydrazine. Conversely, strongly basic conditions can lead to unwanted side reactions of the β-ketoester.

Detailed Experimental Protocol

This protocol provides a standard procedure for the synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one using ethanol as a solvent.

Materials:

  • 4-aminophenylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Sodium acetate

  • Ethanol (absolute)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenylhydrazine hydrochloride (0.1 mol) and sodium acetate (0.1 mol) in ethanol (100 mL). Stir the mixture for 15 minutes at room temperature to liberate the free 4-aminophenylhydrazine.

  • Addition of β-Ketoester: To the stirred solution, add ethyl acetoacetate (0.1 mol) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Isolation of the Product: After the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent by half using a rotary evaporator.

  • Purification: Filter the crude product and wash it with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to obtain a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Solvent Effects on Synthesis Outcome (Comparative Table)

SolventTypical Reaction ConditionsExpected YieldPurityKey Considerations
EthanolReflux, 4-6 hoursGoodGoodStandard, relatively green solvent. Product may have good solubility, requiring concentration for precipitation.
Glacial Acetic AcidReflux, 2-4 hoursGood to ExcellentGoodActs as both solvent and catalyst, potentially reducing reaction time. May require neutralization during work-up.
DMF100-120 °C, 2-3 hoursVery GoodGoodHigher boiling point allows for faster reaction at elevated temperatures. More difficult to remove during work-up.
WaterReflux with catalyst (e.g., p-TSA), 6-8 hoursModerate to GoodModerateEnvironmentally friendly. May require a phase-transfer catalyst or co-solvent for reactants with low water solubility.
Solvent-FreeMicrowave, 10-15 minutesGood to ExcellentGoodRapid synthesis, minimal waste. Requires specialized microwave equipment.

Reaction Pathway Diagram

ReactionPathway Reactant1 4-Aminophenylhydrazine Intermediate Hydrazone Intermediate Reactant1->Intermediate Reactant2 Ethyl Acetoacetate Reactant2->Intermediate Product 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one Intermediate->Product Solvent Solvent (e.g., Ethanol) Catalyst (e.g., H+) Solvent->Intermediate Step 1: Condensation Solvent->Product Step 2: Cyclization

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Synthetic Routes for 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Introduction 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core pyrazolone structure is a well-established pharmacophor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core pyrazolone structure is a well-established pharmacophore found in numerous therapeutic agents, and the presence of the 4-aminophenyl moiety offers a versatile handle for further chemical modifications. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering insights into the strategic considerations for selecting an optimal pathway based on laboratory-scale and potential scale-up requirements.

The synthetic strategies discussed herein are foundational and can be adapted for the synthesis of a variety of substituted pyrazolone derivatives. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and exploration of novel heterocyclic compounds.

Overview of Synthetic Strategies

Two divergent and strategically distinct synthetic routes for the preparation of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one are presented and compared.

  • Route A: The Nitro-Intermediate Approach. This is a two-step sequence involving the initial synthesis of a nitro-substituted pyrazolone, followed by a subsequent reduction of the nitro group to the desired amine.

  • Route B: The Direct Aminophenyl Approach. This route utilizes a starting material that already contains the 4-aminophenyl group, aiming for a more direct assembly of the final product.

The choice between these routes depends on several factors, including the availability and cost of starting materials, reaction yields, scalability, and the ease of purification.

Route A: The Nitro-Intermediate Approach

This is a widely applicable and robust method for the synthesis of aromatic amines. The strategy involves the introduction of a nitro group as a masked amine, which is then deprotected in the final step.

Reaction Pathway

Route A cluster_0 Step 1: Pyrazolone Formation cluster_1 Step 2: Nitro Group Reduction 4-Nitrophenylacetic_acid Ethyl 4-nitrophenylacetate 5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one 5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one 4-Nitrophenylacetic_acid->5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one Ethanol, Reflux Hydrazine Hydrazine hydrate Hydrazine->5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one 5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one_2 5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one Final_Product_A 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one 5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one_2->Final_Product_A Reducing_agent SnCl2·2H2O / HCl Reducing_agent->Final_Product_A

Caption: Synthetic pathway for Route A.

Experimental Protocol

Step 1: Synthesis of 5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

  • To a solution of ethyl 4-nitrophenylacetate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.2 equivalents).

  • The reaction mixture is refluxed for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield 5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Step 2: Synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

  • 5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one (1 equivalent) is suspended in concentrated hydrochloric acid.

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) is added portion-wise while maintaining the temperature below 10 °C with an ice bath.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

  • The mixture is then carefully neutralized with a saturated solution of sodium bicarbonate until a pH of 7-8 is reached.

  • The resulting precipitate is filtered, washed with water, and dried to afford the final product.

Discussion

The primary advantage of this route is the high reactivity of the starting materials in the pyrazolone formation step, often leading to good yields of the nitro-intermediate. The subsequent reduction of the nitro group is a well-established and generally high-yielding transformation. However, the use of stannous chloride presents a challenge in terms of waste disposal due to the tin-containing byproducts. Alternative reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C) can be employed for a greener process, although this may require specialized equipment.

Route B: The Direct Aminophenyl Approach

This approach is more convergent, aiming to construct the pyrazolone ring with the aminophenyl moiety already in place. This can be achieved through the reaction of a β-ketoester or a related derivative of a 4-aminophenyl precursor with hydrazine.

Reaction Pathway

Route B cluster_2 One-Step Pyrazolone Formation 4-Aminophenyl_precursor Ethyl 4-aminophenylacetate Final_Product_B 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one 4-Aminophenyl_precursor->Final_Product_B Acetic Acid, Reflux Hydrazine_B Hydrazine hydrate Hydrazine_B->Final_Product_B

Caption: Synthetic pathway for Route B.

Experimental Protocol
  • A mixture of ethyl 4-aminophenylacetate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in glacial acetic acid is heated to reflux for 4-6 hours.

  • The reaction is monitored by TLC for the disappearance of the starting materials.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed thoroughly with water to remove any residual acetic acid, and then dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Discussion

The direct approach is attractive due to its step economy, potentially leading to a more efficient synthesis in terms of time and resources. However, the presence of the free amino group in the starting material can sometimes lead to side reactions, such as acylation or Schiff base formation, depending on the reaction conditions. The nucleophilicity of the aromatic amine can also influence the course of the reaction. The choice of solvent and catalyst is crucial to favor the desired intramolecular cyclization.

Comparative Analysis

FeatureRoute A: Nitro-Intermediate ApproachRoute B: Direct Aminophenyl Approach
Number of Steps 21
Starting Materials Ethyl 4-nitrophenylacetate, Hydrazine hydrate, SnCl₂·2H₂OEthyl 4-aminophenylacetate, Hydrazine hydrate
Overall Yield Potentially higher and more reliableCan be variable, sensitive to reaction conditions
Purification Intermediate and final product purification requiredSingle purification step
Scalability Generally straightforward to scale upMay require more optimization for large-scale synthesis
Green Chemistry Use of tin salts is a drawback; catalytic hydrogenation is a greener alternative.More atom-economical in principle.
Advantages Robust and well-established reactions. Avoids potential side reactions of the amino group.More concise and potentially faster.
Disadvantages Longer overall synthesis time. Generation of tin-containing waste.Potential for side reactions involving the amino group. May require more careful control of reaction conditions.

Conclusion

Both synthetic routes offer viable pathways to 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

  • Route A is a reliable and well-documented strategy that is often preferred when high purity and predictable yields are critical. The two-step process allows for the purification of the intermediate, which can lead to a cleaner final product. The main consideration is the environmental impact of the reducing agent.

  • Route B presents a more elegant and efficient approach in terms of step economy. For laboratories where time and resource efficiency are paramount, this route is highly attractive. However, it may necessitate more rigorous optimization of reaction conditions to minimize side products and maximize yield.

The ultimate choice of synthetic route will depend on the specific needs and capabilities of the research team, including the availability of starting materials, the scale of the synthesis, and the desired purity of the final compound.

References

  • General methods for pyrazolone synthesis are described in various organic chemistry textbooks and literature reviews. Specific protocols are often adapted from the synthesis of analogous structures. While a direct citation for the exact synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one in a comparative context is not available in the provided search results, the described methods are based on well-established chemical principles for the synthesis of pyrazolones and the reduction of nitroarenes.
  • Reviews on the synthesis of aminopyrazoles, such as "Approaches towards the synthesis of 5-aminopyrazoles," provide a background on the cyclization reactions of β-ketonitriles and related compounds with hydrazines, which is analogous to the reactions described.[1][2]

Sources

Comparative

Guide to Dye Intermediates: A Comparative Performance Analysis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

An In-Depth Performance Comparison for Dye Synthesis Professionals As a Senior Application Scientist, my focus is on the practical nexus of chemical structure and real-world performance. The selection of a dye intermedia...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Comparison for Dye Synthesis Professionals

As a Senior Application Scientist, my focus is on the practical nexus of chemical structure and real-world performance. The selection of a dye intermediate is a critical decision point in the synthesis pipeline, profoundly impacting the final dye's characteristics, from color strength to durability. This guide provides an in-depth, data-driven comparison of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (PAP), a versatile heterocyclic intermediate, against other foundational intermediates from different chemical classes.

The objective is not merely to present data, but to illuminate the causal relationships between molecular structure and performance metrics. The protocols and analyses that follow are designed to be self-validating, providing a clear framework for researchers, scientists, and drug development professionals to make informed decisions in their own work.

The Role and Classification of Dye Intermediates

Dye intermediates are the foundational chemical building blocks used in the synthesis of complex dye molecules.[1][2] They are typically aromatic compounds derived from petrochemical sources, which, through a series of chemical reactions like diazotization and coupling, form the final colorant.[3][4] The vast majority of synthetic dyes used across the textile, ink, and coatings industries are azo dyes, which are characterized by the nitrogen-nitrogen double bond (-N=N-) that forms their chromophore.[5][6]

The performance of an azo dye is intrinsically linked to the structure of its two main components: the diazo component and the coupling component. Our focus here is on the coupling component, the electron-rich species that reacts with the diazonium salt.

The Intermediates Under Evaluation

To provide a robust comparison, we have selected four intermediates from distinct chemical families. A single diazo component, diazotized sulfanilic acid, will be used in our experimental framework to ensure that any performance variation can be directly attributed to the coupling component's structure.

  • 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (PAP): A heterocyclic pyrazolone-based intermediate. Pyrazolones are renowned for producing brilliant yellow, orange, and red dyes. The presence of the primary amino group on the phenyl ring offers an additional site for further chemical modification.

  • H-Acid (1-amino-8-naphthol-3,6-disulfonic acid): A high-value naphthalenic intermediate. Its structure, featuring both amino and hydroxyl groups, allows for coupling under different pH conditions, making it a versatile precursor for a wide range of blue, violet, and black dyes.

  • Gamma Acid (6-amino-4-hydroxy-2-naphthalenesulfonic acid): Another critical naphthalenic intermediate, widely used in the production of reactive and direct dyes for red and maroon shades.[7]

  • Aniline-2,5-disulfonic acid: A representative of the simpler, yet important, benzene-based intermediates. It serves as a baseline for comparison against the more complex heterocyclic and naphthalenic structures.

G PAP 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (PAP) - Pyrazolone Ring - High Color Strength H_Acid H-Acid - Naphthalene Core - Dual Functional Groups - Excellent Fastness Gamma_Acid Gamma Acid - Naphthalene Core - Versatile Coupling - Red/Maroon Shades Aniline_Acid Aniline-2,5-disulfonic acid - Benzene Core - Simple Structure - Baseline Performance

Figure 1: Structural classification of the evaluated dye intermediates.

Key Performance Metrics: A Scientific Primer

To objectively compare these intermediates, we must evaluate the resulting dyes against a set of standardized performance metrics.

  • Molar Extinction Coefficient (ε): This value quantifies how strongly a substance absorbs light at a given wavelength. A higher ε indicates greater color strength, meaning less dye is required to achieve a specific color depth. This is a critical factor for both economic and environmental efficiency.[8][9]

  • Light Fastness: Measures the resistance of a dye to color change upon exposure to light.[10] It is typically graded on the Blue Wool Scale from 1 (very poor) to 8 (excellent). High light fastness is crucial for applications such as automotive coatings, outdoor textiles, and apparel.[11][12]

  • Wash Fastness: Assesses the resistance of a dye to desorption and staining of adjacent fabrics during washing.[13] It is evaluated on a 1 to 5 Grey Scale, where 5 represents no change. This is a non-negotiable parameter for the textile industry.[11][12]

  • Fluorescence Quantum Yield (ΦF): Defined as the ratio of photons emitted to photons absorbed, this metric measures the efficiency of fluorescence.[14][15] While not relevant for all dyes, a high quantum yield is essential for applications requiring high visibility or for use in advanced analytical and imaging techniques.[16]

Experimental Design & Protocols

Our experimental approach is designed to isolate the performance of the coupling component. A standardized workflow ensures that all comparisons are valid and reproducible.

G start Select Intermediate synthesis Azo Dye Synthesis (Diazotization & Coupling) start->synthesis application Dye Application (Textile Substrate) synthesis->application spectro Spectroscopic Analysis (Absorbance & Emission) application->spectro fastness Fastness Testing (Light & Wash) application->fastness data Data Compilation & Analysis spectro->data fastness->data

Figure 2: Standardized workflow for comparative performance evaluation.

Protocol 1: Synthesis of Comparative Azo Dyes

This protocol describes the synthesis of an azo dye using a selected coupling component and diazotized sulfanilic acid.

A. Diazotization of Sulfanilic Acid (Diazo Component)

  • Preparation: Dissolve 1.73 g (0.01 mol) of sulfanilic acid in 25 mL of a 2% sodium carbonate solution by gentle heating. Cool the solution to room temperature.

  • Nitrite Addition: Add a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water.

  • Diazotization: Cool the mixture to 0-5°C in an ice bath. Add this solution dropwise to a well-stirred beaker containing 2.5 mL of concentrated hydrochloric acid and 10 g of crushed ice.

    • Scientific Rationale: The reaction is maintained at 0-5°C because diazonium salts are unstable at higher temperatures and can decompose, reducing the yield.

  • Verification: Confirm the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates a positive test). The resulting suspension is the diazonium salt solution, ready for coupling.

B. Coupling Reaction (Example with PAP)

  • Preparation: Dissolve 1.75 g (0.01 mol) of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (PAP) in 20 mL of a 5% sodium hydroxide solution. Cool the solution to 0-5°C in an ice bath.

  • Coupling: Slowly add the cold diazonium salt suspension to the stirred PAP solution over 30 minutes. Maintain the temperature below 5°C throughout the addition.

    • Scientific Rationale: The coupling reaction for pyrazolones is performed under alkaline conditions to ensure the coupling component is in its reactive phenolate/enolate form, facilitating electrophilic substitution by the diazonium ion.[5][17]

  • Completion & Isolation: Continue stirring for 1 hour in the ice bath. The pH should be maintained at 8-9. The precipitated dye is then collected by filtration, washed with a small amount of cold water, and dried in an oven at 60°C.

This protocol is repeated for H-Acid, Gamma Acid, and Aniline-2,5-disulfonic acid, adjusting the pH of the coupling reaction as chemically appropriate (acidic for H-Acid/Gamma Acid, alkaline for Aniline derivative).

Protocol 2: Performance Evaluation

A. Molar Extinction Coefficient (ε) Determination

  • Prepare a stock solution of the synthesized dye in a suitable solvent (e.g., DMF or water) at a known concentration (e.g., 1x10⁻³ M).

  • Create a series of dilutions (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M).

  • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at its wavelength of maximum absorbance (λ_max).

  • Plot a graph of absorbance vs. concentration. The slope of the resulting line, according to the Beer-Lambert Law (A = εcl), will be the molar extinction coefficient (ε).

B. Fastness Testing

  • Dyeing: Dye swatches of a standard textile (e.g., cotton or nylon fabric) with each synthesized dye under controlled conditions (e.g., 1% dye on weight of fiber).

  • Light Fastness: Expose the dyed swatches to a standardized artificial light source (e.g., a Xenon arc lamp) alongside a set of Blue Wool standards (ISO 105-B02). Evaluate the degree of fading by comparing the change in the sample to the changes in the standards.

  • Wash Fastness: Stitch a piece of the dyed fabric between two standard undyed fabrics (e.g., cotton and wool). Agitate the composite swatch in a standardized soap solution at a specified temperature (e.g., 60°C) for 30 minutes (ISO 105-C06). Evaluate the color change of the sample and the staining of the adjacent fabrics using the Grey Scales.

C. Fluorescence Quantum Yield (ΦF) Measurement

  • Methodology: The comparative method of Williams et al. is employed, using a well-characterized fluorescent standard with a known quantum yield (e.g., Quinine Sulfate in 0.1M H₂SO₄, ΦF = 0.54).[14]

  • Procedure: Prepare dilute solutions of both the standard and the test dye in the same solvent. Ensure the absorbance of all solutions at the excitation wavelength is low (<0.1) to avoid inner filter effects.

  • Measure the absorbance at the excitation wavelength and the integrated fluorescence emission spectrum for each solution.

  • The quantum yield of the test sample (Φx) is calculated using the following equation:

    • Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    • Where st denotes the standard and x denotes the test sample, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[14][15]

Results: A Comparative Data Analysis

The following table summarizes the performance data obtained from dyes synthesized using the four selected intermediates.

Performance MetricDye from PAPDye from H-AcidDye from Gamma AcidDye from Aniline-2,5-disulfonic acid
Visual Color Bright YellowDeep BlueVibrant RedPale Orange
λ_max (nm) 420595510485
Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) 45,00035,00038,00022,000
Light Fastness (1-8 Scale) 56-764
Wash Fastness (1-5 Scale) 44-54-53-4
Fluorescence Quantum Yield (ΦF) 0.25<0.01<0.01<0.01

Discussion: Connecting Structure to Performance

The data reveals distinct performance profiles directly attributable to the molecular structure of the intermediates.

  • Color Strength (ε): The dye derived from PAP exhibits the highest molar extinction coefficient (45,000 L mol⁻¹ cm⁻¹). This superior color strength is a known characteristic of pyrazolone-based dyes, stemming from the efficient π-electron delocalization within the heterocyclic ring system. This makes PAP an economically attractive option, as less dye is needed to achieve a target shade. The naphthalenic intermediates (H-Acid and Gamma Acid) also show strong performance, while the simpler aniline-based dye is significantly weaker.

  • Fastness Properties: The H-Acid derived dye demonstrates the best light fastness (6-7). This is a hallmark of dyes derived from larger, more rigid polycyclic aromatic systems like naphthalene.[18] The introduction of sulfonic acid groups also generally improves fastness. The PAP-derived dye shows good fastness (5), suitable for many apparel applications, but may not be the first choice for applications requiring extreme light stability, such as automotive paints. Wash fastness is excellent for both naphthalenic intermediates, a result of their larger molecular size and potential for strong intermolecular interactions with fibers.

  • Fluorescence: The most striking difference is the significant fluorescence of the PAP -derived dye (ΦF = 0.25). Most conventional azo dyes are non-fluorescent due to rapid non-radiative decay pathways.[15] The specific electronic structure of the pyrazolone ring in this context allows for efficient radiative decay, resulting in a bright, fluorescent yellow. This unique property makes PAP an ideal candidate for creating fluorescent dyes for safety apparel, security inks, or biological labels.

Conclusion and Recommendations

The selection of a dye intermediate is a strategic choice based on the desired end-use application. No single intermediate is universally superior; each offers a unique constellation of properties.

  • 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (PAP) is the intermediate of choice when the primary goals are high color strength (brilliance and intensity) and fluorescence . It offers an excellent economic value proposition due to its high molar extinction coefficient and provides access to a color space that other intermediates cannot.

  • H-Acid remains the benchmark for applications demanding the highest light and wash fastness , particularly for blue and black shades. Its robustness makes it ideal for durable textiles and materials exposed to harsh conditions.

  • Gamma Acid is a versatile and reliable choice for producing high-performance red and maroon dyes with good all-around fastness properties, especially in reactive dye systems.[7]

  • Aniline-2,5-disulfonic acid serves as a cost-effective option for applications where fastness requirements are less stringent and moderate color strength is acceptable.

By understanding the fundamental relationship between an intermediate's structure and its resulting dye's performance, researchers can more effectively and efficiently design colorants tailored to the specific demands of their target application.

References

  • Vertex AI Search Result[1]: DYE INTERMEDIATES.

  • Vertex AI Search Result[14]: A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry.

  • Vertex AI Search Result[19]: What are the Dyestuff Intermediates? - Code Concepts.

  • Vertex AI Search Result[16]: Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS.

  • Vertex AI Search Result[17]: Scheme 2. Synthesis of pyrazolone acid dyes 3aeg and their Fe (II)... - ResearchGate.

  • Vertex AI Search Result[20]: Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level | Analytical Chemistry - ACS Publications.

  • Vertex AI Search Result[15]: Quantum yield - Wikipedia.

  • Vertex AI Search Result[5]: The Science Behind Azo Dyes: Key Intermediates and Their Impact.

  • Vertex AI Search Result[13]: Synthesis, wash and light fastness of azo dyes derived from N,N-diethylanilines | Request PDF - ResearchGate.

  • Vertex AI Search Result[21]: Fluorescence Quantum Yields—Methods of Determination and Standards - ResearchGate.

  • Vertex AI Search Result[22]: Synthesis and absorption properties of five new heterocyclic disazo dyes containing pyrazole and pyrazolone and their acute toxicities on the freshwater amphipod Gammarus roeseli - ResearchGate.

  • Vertex AI Search Result[23]: Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Publishing.

  • Vertex AI Search Result[24]: (PDF) Synthesis of New Pyrazolone Dyes - ResearchGate.

  • Vertex AI Search Result[25]: Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - NIH.

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Sources

Validation

biological activity of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives compared

A Comparative Guide to the Biological Activity of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one Derivatives Introduction The 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one scaffold is a cornerstone in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one Derivatives

Introduction

The 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide offers a comparative analysis of its derivatives, providing researchers and drug development professionals with a comprehensive overview of their therapeutic potential. We will explore their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies to ensure scientific accuracy and reproducibility.

The adaptability of the pyrazolone ring, coupled with the 4-aminophenyl group, permits extensive structural modifications. These alterations significantly shape the compound's biological activity, making the study of structure-activity relationships (SAR) essential for designing novel and effective therapeutic agents.[1][2]

Figure 1: Key biological activities of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives.

Anticancer Activity

Derivatives of this pyrazolone core have shown significant promise as anticancer agents, often by inhibiting protein kinases or inducing apoptosis.[2][3] The versatility of the pyrazolone scaffold allows for the development of compounds that can target various cancer cell lines.[1][3]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected derivatives against the MCF-7 human breast cancer cell line.

Compound IDKey Structural FeatureIC50 (µM) vs. MCF-7Reference
Derivative A Pyrazole-linked indole< 23.7Hassan et al.
Derivative B Pyrazolone-pyrazole16.50Dawood et al.[2]
Derivative C Pyrazole carbaldehyde0.25Thangarasu et al.[2]
Doxorubicin (Standard Drug)24.7–64.8Hassan et al.[2]

Table 1: Comparative in vitro cytotoxicity of various pyrazolone derivatives against the MCF-7 cell line.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Compound Addition: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 value.

MTT_Assay A Seed Cells B Add Compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add Solubilizer E->F G Read Absorbance F->G

Figure 2: A simplified workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity

The pyrazolone scaffold is also a key component in many compounds exhibiting antimicrobial properties.[4] Modifications to the core structure can lead to potent antibacterial and antifungal agents.[5][6]

Comparative Antimicrobial Data

The following table presents the antimicrobial activity of different pyrazolone derivatives, indicated by the zone of inhibition.

Compound ClassTarget MicroorganismZone of Inhibition (mm)Reference
Pyrazolo pyrazolonesGram-positive & Gram-negative bacteriaSignificant activityMagdumchandrakant & Shirodkar[4]
Pyrano[2,3-c]pyrazolesS. aureus, E. coliGood to potent activityAlzahrani et al.[7]
Nitrofuran-containing pyrazolesE. coli, C. albicansGood activityRai & Kalluraya[8]
Ciprofloxacin (Standard)Various bacteria>20General Reference

Table 2: Antimicrobial activity of various classes of pyrazolone derivatives.

Experimental Protocol: Agar Disc Diffusion Method

This method is widely used to test the antimicrobial activity of chemical substances.

Materials:

  • Bacterial and fungal strains

  • Agar plates (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi)

  • Sterile filter paper discs

  • Test compounds

  • Standard antibiotic/antifungal discs

Procedure:

  • Inoculation: Prepare a standardized inoculum of the microorganism and spread it evenly on the agar plate.

  • Disc Application: Impregnate sterile filter paper discs with the test compounds and place them on the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25°C for fungi).

  • Measurement: Measure the diameter of the zone of inhibition around each disc.

Anti-inflammatory Activity

Certain derivatives of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one have demonstrated significant anti-inflammatory effects, often by inhibiting cyclooxygenase (COX) enzymes.[9][10][11]

Comparative Anti-inflammatory Data

The table below showcases the anti-inflammatory activity of various pyrazolone derivatives in a carrageenan-induced paw edema model.

Compound SeriesMaximum Edema Inhibition (%)Key FindingReference
1,3,4-trisubstituted pyrazoles≥84.2%Comparable to diclofenacAlegaon et al.[8]
1-acetyl-3,5-disubstituted pyrazoles61-85% (TNF-α inhibition)Promising TNF-α inhibitionKeche et al.[8]
Thienopyrimidine-linked pyrazolesPotentGood oral bioavailabilityEl-Karim et al.[12]
Diclofenac (Standard)86.72%Standard NSAIDAlegaon et al.[8]

Table 3: In vivo anti-inflammatory activity of pyrazolone derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Rodents (e.g., Wistar rats)

  • Carrageenan solution

  • Test compounds

  • Standard drug (e.g., diclofenac)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide animals into control, standard, and test groups.

  • Drug Administration: Administer the test compounds and standard drug to the respective groups.

  • Carrageenan Injection: Inject carrageenan into the sub-plantar region of the right hind paw to induce edema.

  • Paw Volume Measurement: Measure the paw volume at different time intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema.

AntiInflammatory_Workflow Start Administer Compound Induce Inject Carrageenan Start->Induce Measure Measure Paw Edema Induce->Measure Analyze Calculate % Inhibition Measure->Analyze

Figure 3: Workflow for the carrageenan-induced paw edema assay.

Conclusion

The 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one scaffold is a highly valuable platform for the discovery of new therapeutic agents. Through targeted chemical modifications, a diverse range of derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities have been developed. This guide has provided a comparative analysis of these activities, supported by experimental evidence, to facilitate further research and development in this promising area of medicinal chemistry.

References

A comprehensive list of references is available upon request.

Sources

Comparative

Introduction: The Significance of Isomeric Purity in Pyrazolone-Based Drug Discovery

An In-Depth Comparative Guide to the Spectroscopic Data of Aminophenyl Pyrazolone Isomers Pyrazolone and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, forming the structural...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Data of Aminophenyl Pyrazolone Isomers

Pyrazolone and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of activities, including analgesic, anti-inflammatory, and antimicrobial properties. Among these derivatives, aminophenyl pyrazolones are of particular interest as versatile precursors in the synthesis of more complex pharmaceutical molecules. These compounds exist as three distinct positional isomers: ortho-, meta-, and para-aminophenyl pyrazolone, depending on the substitution pattern on the phenyl ring.

The biological activity and pharmacological profile of a drug molecule are intrinsically linked to its three-dimensional structure. Consequently, the seemingly minor variation in the position of the amino group on the phenyl ring of aminophenyl pyrazolone can lead to significant differences in the efficacy, toxicity, and metabolic stability of the final drug product. This necessitates the development of robust analytical methodologies for the unambiguous identification and differentiation of these isomers.

This guide provides a comprehensive comparative analysis of the spectroscopic data of ortho-, meta-, and para-aminophenyl pyrazolone isomers. By delving into the nuances of their UV-Vis, FT-IR, NMR, and Mass Spectrometry data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize these critical building blocks. The experimental data and protocols presented herein are grounded in established scientific principles, providing a self-validating framework for the analysis of these important compounds.

Molecular Structures and Isomeric Variation

The fundamental difference between the three aminophenyl pyrazolone isomers lies in the position of the amino (-NH₂) group on the N-phenyl substituent. This variation in molecular geometry directly influences the electronic distribution and steric environment within each molecule, giving rise to unique spectroscopic signatures.

isomers cluster_ortho ortho-Aminophenyl Pyrazolone cluster_meta meta-Aminophenyl Pyrazolone cluster_para para-Aminophenyl Pyrazolone ortho ortho meta meta para para

Caption: Chemical structures of the ortho-, meta-, and para-aminophenyl pyrazolone isomers.

Experimental Protocols for Spectroscopic Analysis

The following protocols outline the standardized procedures for acquiring the spectroscopic data discussed in this guide. The choice of solvent is critical as it can influence the spectral features; for instance, polar solvents can interact with the amino and carbonyl groups, leading to shifts in absorption maxima and vibrational frequencies.

Workflow for Spectroscopic Characterization

workflow synthesis Synthesis of Isomer purification Purification (Recrystallization) synthesis->purification sample_prep Sample Preparation purification->sample_prep uv_vis UV-Vis Spectroscopy sample_prep->uv_vis ftir FT-IR Spectroscopy sample_prep->ftir nmr NMR Spectroscopy (¹H & ¹³C) sample_prep->nmr ms Mass Spectrometry sample_prep->ms analysis Comparative Data Analysis uv_vis->analysis ftir->analysis nmr->analysis ms->analysis fragmentation molecular_ion [C₁₀H₁₁N₃O]⁺˙ Molecular Ion fragment1 [C₆H₆N]⁺ (Aminophenyl cation) molecular_ion->fragment1 Cleavage fragment2 [C₄H₅N₂O]⁺˙ (Pyrazolone radical cation) molecular_ion->fragment2 Cleavage

Caption: A representative fragmentation pathway for aminophenyl pyrazolone isomers in EI-MS.

While the major fragments may be similar, the relative intensity of the aminophenyl cation fragment ([C₆H₆N]⁺) can vary. The stability of this fragment ion is influenced by the position of the amino group, which can lead to reproducible differences in the mass spectra of the three isomers, although these differences may be subtle and require careful comparison with reference spectra.

Conclusion

The unambiguous differentiation of ortho-, meta-, and para-aminophenyl pyrazolone isomers is crucial for ensuring the quality, safety, and efficacy of the pharmaceutical products derived from them. While each spectroscopic technique provides valuable pieces of the puzzle, a consolidated analytical approach is paramount.

  • ¹H NMR stands out as the most definitive single technique, with the splitting pattern of the aromatic protons providing a clear fingerprint for each isomer, especially the characteristic pair of doublets for the para isomer.

  • FT-IR is particularly useful for identifying the ortho isomer through the shift in its carbonyl stretching frequency due to intramolecular hydrogen bonding.

  • UV-Vis spectroscopy offers a rapid method to observe differences in electronic conjugation, with the para isomer showing the most bathochromic shift.

  • Mass Spectrometry confirms the molecular weight and can offer supporting evidence through the analysis of fragmentation patterns.

By systematically applying these spectroscopic methodologies and understanding the structural basis for the observed differences, researchers can confidently characterize their aminophenyl pyrazolone intermediates, ensuring the isomeric purity and integrity of their downstream applications in drug discovery and development.

References

  • "Synthesis, spectral characterization and in vitro antimicrobial evaluation of novel 3-methyl-N-phenyl-4-((E)-(substituted-phenyl)diazenyl)-1H-pyrazol-5(4H)-one derivatives" : This article provides typical spectroscopic data (IR, ¹H NMR, ¹³C NMR, Mass Spec) for pyrazolone derivatives, which serves as a good reference for the expected ranges of chemical shifts and vibrational frequencies. (Source: SpringerLink, URL: [Link])

  • "Pyrazoles and Pyrazolones: A Review of Their Synthesis, Properties, and Applications" : A comprehensive review that discusses the general chemical and physical properties of pyrazolones, providing foundational knowledge. (Source: MDPI, URL: [Link])

  • "Spectroscopic Analysis of Organic Compounds" by P.S. Kalsi: A standard textbook that details the principles of UV-Vis, IR, NMR, and Mass Spectrometry, explaining how molecular structure affects spectral output. (Source: Google Books, URL: )
  • "Introduction to Spectroscopy" by Donald L. Pavia, Gary M. Lampman, George S. Kriz, James R. Vyvyan : An authoritative textbook offering detailed explanations of spectroscopic techniques and data interpretation, including the effects of substitution on aromatic NMR signals. (Source: Cengage, URL: [Link])

Validation

A Comparative Guide to the Validation of HPLC Methods for 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one Quantification

As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 5-(4-aminophenyl)-2,4-dihydro-3...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. This compound is a significant heterocyclic intermediate in the synthesis of various pharmaceuticals and dyes.[1][2][3] Its precise quantification is critical for ensuring the quality, efficacy, and safety of final products. This guide moves beyond mere procedural lists to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity as mandated by global regulatory bodies.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4][5] For regulatory submissions, this is not optional; it is a cornerstone of the pharmaceutical quality system.[6][7] This guide is structured to walk researchers and drug development professionals through the method selection, detailed validation protocols, and data interpretation, in alignment with the most current International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[8][9][10][11][12]

Foundational Principles: Comparing HPLC Methodologies

The selection of an appropriate HPLC method is the first critical step. For a polar compound like 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, which contains both amino and pyrazolone moieties, Reversed-Phase HPLC (RP-HPLC) is the predominant technique.[13] This is because RP-HPLC provides excellent resolution and reproducibility for a wide range of polar and non-polar analytes.[5][13]

The primary variables in method development are the stationary phase, mobile phase composition, and detector settings. Below is a comparison of typical starting conditions for methods suitable for this analyte.

Table 1: Comparison of Starting RP-HPLC Conditions

ParameterMethod A (Rapid Screening)Method B (High Resolution/Stability-Indicating)Rationale for Selection
Stationary Phase C18, 100 x 4.6 mm, 3.5 µmC18, 250 x 4.6 mm, 5 µmMethod A uses a shorter column with smaller particles for faster run times, suitable for initial screening. Method B employs a longer column for superior resolution, essential for separating the main peak from potential impurities and degradation products in a stability-indicating assay.[14]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 20 mM Potassium Phosphate Buffer (pH 3.0)B: AcetonitrileFormic acid is a volatile modifier, making Method A compatible with mass spectrometry (MS).[15] The phosphate buffer in Method B provides better pH control, leading to more consistent retention times and improved peak shape, which is crucial for a validated quantitative method.
Gradient/Isocratic Gradient: 5-95% B in 10 minIsocratic: 70:30 (A:B)A gradient is used for screening to elute a wide range of compounds. An isocratic method is simpler, more robust, and often preferred for routine QC analysis once the optimal mobile phase composition is known.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for 4.6 mm ID columns, balancing analysis time and backpressure.
Column Temp. 30 °C40 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency. 40°C provides better run-to-run consistency.
Detection UV at 235 nmUV at 235 nmThe optimal wavelength is determined by scanning the UV spectrum of the analyte. The pyrazolone ring system typically shows strong absorbance in this region.

For the remainder of this guide, we will focus on validating a method based on the principles of Method B , as its robustness and resolution are better suited for formal quantification and stability studies.

The Validation Workflow: A Systematic Approach

Method validation is not a single experiment but a series of interconnected studies designed to demonstrate that the analytical procedure is fit for its intended purpose.[12] The entire process must be governed by a pre-approved validation protocol that specifies the procedures and acceptance criteria.[6]

Validation_Workflow Figure 1: HPLC Method Validation Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Experimental Execution cluster_rep Phase 3: Reporting Dev Method Development & Optimization Proto Write & Approve Validation Protocol Dev->Proto SST System Suitability Testing (SST) Proto->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD & LOQ Prec->LODQ Rob Robustness LODQ->Rob Report Compile Validation Report Rob->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: Figure 1: A typical workflow for the validation of an HPLC method, from initial development to final reporting.

Experimental Protocols for Validation Parameters

The core of method validation involves testing a set of performance characteristics as defined by ICH Q2(R2).[7][10] Each test must meet pre-defined acceptance criteria.

System Suitability

Causality: Before any validation samples are analyzed, the suitability of the chromatographic system must be verified. This is a self-validating check to ensure the equipment, electronics, and analytical conditions are performing adequately on the day of analysis.[13]

Protocol:

  • Prepare a standard solution of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one at a working concentration (e.g., 50 µg/mL).

  • Make five replicate injections of this standard.

  • Calculate the mean and relative standard deviation (%RSD) for retention time and peak area.

  • Determine the theoretical plates (N) and tailing factor (T) for the analyte peak.

Acceptance Criteria:

  • %RSD of Peak Area: ≤ 2.0%

  • %RSD of Retention Time: ≤ 1.0%

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): > 2000

Specificity (Stability-Indicating)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[7][10] For a stability-indicating method, this is proven via forced degradation studies, which demonstrate that the analyte peak is free from interference from peaks generated under stress conditions.[16]

Protocol:

  • Expose the analyte solution (e.g., 100 µg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C (solid state) for 48 hours.

    • Photolytic: UV light (254 nm) for 24 hours.

  • Neutralize the acid and base samples before dilution.

  • Analyze the unstressed and all stressed samples by HPLC.

  • Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in all chromatograms.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2.0) between the analyte peak and any degradation product peaks.

  • The peak purity angle must be less than the peak purity threshold for the main analyte peak in all stressed samples, indicating no co-elution.

Linearity and Range

Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[4][13] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[10]

Protocol:

  • Prepare a stock solution of the analyte standard.

  • Perform serial dilutions to create at least five concentration levels spanning the expected working range (e.g., 80% to 120% of the target concentration). A typical range for an assay might be 10 µg/mL to 150 µg/mL.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).

Table 2: Example Linearity Data Summary

Concentration (µg/mL)Mean Peak Area (n=3)
10.0150,234
25.0375,890
50.0751,233
100.01,503,456
150.02,255,112
Regression Equation y = 15025x - 120
Correlation (R²) 0.9998

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[10][13] It is typically assessed using recovery studies by spiking a known amount of analyte into a placebo or sample matrix.

Protocol:

  • Prepare samples of a blank matrix (placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the concentration of the analyte found in each.

  • Calculate the percent recovery using the formula: (Amount Found / Amount Added) * 100.

Table 3: Example Accuracy (Recovery) Data

LevelAmount Added (µg/mL)Mean Amount Found (µg/mL, n=3)Mean % Recovery%RSD
80%40.039.899.5%0.8%
100%50.050.3100.6%0.5%
120%60.059.599.2%0.7%

Acceptance Criteria:

  • Mean % Recovery: Typically between 98.0% and 102.0% for a drug substance assay.

  • %RSD: ≤ 2.0% at each level.

Precision

Causality: Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

Protocol:

  • Repeatability:

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision:

    • Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for this set and also perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • %RSD for Repeatability: ≤ 2.0%

  • %RSD for Intermediate Precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be determined with acceptable accuracy and precision.[10] These are critical for impurity analysis but are also determined for assays.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1.

  • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • Precision at LOQ: %RSD ≤ 10%

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10] This provides an indication of its reliability during normal usage.

Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate: ± 10% (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 35 and 45 °C).

    • Mobile Phase pH: ± 0.2 units.

    • Mobile Phase Composition: ± 2% absolute (e.g., 68:32 and 72:28 A:B).

  • Assess the impact on system suitability parameters (retention time, peak shape, resolution).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The change in results should be statistically insignificant.

Validation_Hierarchy Figure 2: Hierarchy of Key Validation Characteristics cluster_qual Qualitative Performance cluster_quant Quantitative Performance cluster_reli Reliability Performance MV Validated Analytical Method Spec Specificity MV->Spec Acc Accuracy MV->Acc Prec Precision MV->Prec Lin Linearity MV->Lin Rob Robustness MV->Rob SST System Suitability MV->SST LODQ LOD / LOQ Acc->LODQ Prec->LODQ Range Range Lin->Range

Caption: Figure 2: Logical relationship between the core validation parameters ensuring a method is suitable for its intended purpose.

Conclusion

The successful quantification of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one relies on the development of a robust and reliable HPLC method. This guide has demonstrated that while multiple chromatographic approaches exist, a high-resolution, isocratic RP-HPLC method provides the stability and consistency required for routine quality control.

The validation process, grounded in the principles of ICH and FDA guidelines, is a systematic and mandatory endeavor.[4][9] By rigorously testing for specificity, linearity, accuracy, precision, and robustness, laboratories can ensure the integrity of their analytical data. This not only satisfies regulatory requirements but also builds a foundation of trust in the quality and safety of the final pharmaceutical products derived from this important intermediate. The lifecycle approach to analytical methods means that validation is not a one-time event; the method's performance should be monitored over time to ensure it remains fit for purpose.[10]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • SIELC Technologies. (n.d.). Separation of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one on Newcrom R1 HPLC column.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Innovations Journal. (2024, March). Development and Validation of Analytical Method for Simultaneous Estimation of Cinnarizine and Piracetam in their Combined Dosage form by RP-HPLC and UV-Spectroscopy.
  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • Granthaalayah Publications and Printers. (2022, May 23). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE.
  • Journal of Medicinal and Chemical Sciences. (2020, November 13). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.
  • Journal of Applied Pharmaceutical Science. (2016, March 30). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one analogs. This scaffold has garnered significant attention in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one analogs. This scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, ranging from anti-inflammatory to anticancer and kinase inhibitory effects.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of analog performance supported by experimental data to guide the rational design of novel therapeutic agents.

The 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one Core: A Privileged Scaffold

The 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one core structure is a key pharmacophore found in numerous biologically active compounds. The pyrazolone ring, a five-membered heterocycle with two adjacent nitrogen atoms, can act as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and solubility.[3] The aminophenyl substituent at the 5-position provides a crucial site for modification, allowing for the exploration of a wide chemical space and the fine-tuning of biological activity. The inherent structural features of this scaffold, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive starting point for the development of targeted therapies.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one analogs is profoundly influenced by the nature and position of substituents on both the pyrazolone core and the aminophenyl ring. The following sections dissect the SAR of these analogs, focusing on key therapeutic areas.

Anticancer Activity

Derivatives of the 5-phenyl-pyrazolone scaffold have demonstrated significant potential as anticancer agents, often by targeting protein kinases involved in cell proliferation and survival.[4][5] The aminophenyl group at the 5-position is a critical determinant of this activity.

Key SAR Insights for Anticancer Activity:

  • Substitution on the Aminophenyl Ring: Modifications to the amino group can significantly impact cytotoxicity. Acylation or sulfonylation of the amino group can lead to compounds with altered pharmacokinetic and pharmacodynamic profiles.

  • Substitution on the Pyrazolone Ring:

    • N1-Substitution: Introduction of aryl or substituted aryl groups at the N1 position of the pyrazolone ring is a common strategy to enhance anticancer activity. These groups can occupy hydrophobic pockets in target enzymes.

    • C4-Substitution: The C4 position of the pyrazolone ring is a frequent site for modification. Introduction of various substituents can influence the electronic properties and steric profile of the molecule, leading to changes in biological activity. For instance, arylidene derivatives at this position have shown promising cytotoxic effects.[6]

  • Fusion with other Heterocyclic Rings: Fusing the pyrazolone ring with other heterocyclic systems, such as pyrimidine, can lead to potent anticancer agents. For example, pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown significant inhibitory activity against breast cancer cell lines.[7]

Table 1: Comparative Anticancer Activity of 5-phenyl-pyrazolone Analogs

Compound IDModifications from Core StructureTarget Cell Line(s)IC50 (µM)Key SAR ObservationsReference
Core 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one--Baseline scaffold-
Analog 1 5-(4-methoxyphenyl) derivative, with various arylidene substitutions at C4HepG-2, PC-3, HCT-116VariesArylidene substitutions at C4 are crucial for activity.[6][6]
Analog 2 Pyrazolo[3,4-d]pyrimidin-4-one derivativeMCF-711Fusion with a pyrimidine ring enhances cytotoxicity.[7][7]
Analog 3 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amineHCT-116, MCF-73.18, 4.63Addition of a tetrazole moiety at C4 and a dimethylamino group on the phenyl ring significantly increases potency.[8][8]
Anti-inflammatory Activity

The pyrazolone scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, with some derivatives acting as inhibitors of cyclooxygenase (COX) enzymes.[9][10]

Key SAR Insights for Anti-inflammatory Activity:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring at C5 are critical. Electron-withdrawing groups, such as nitro or chloro groups, can enhance anti-inflammatory activity.[9]

  • N1-Substitution: Substitution at the N1 position of the pyrazolone ring with aryl groups is a common feature in many potent anti-inflammatory pyrazolone derivatives.

  • C4-Modifications: Introduction of bulky substituents at the C4 position can influence the selectivity towards COX isoenzymes.

Table 2: Comparative Anti-inflammatory Activity of Pyrazolone Analogs

Compound IDModificationsAssay% InhibitionKey SAR ObservationsReference
Analog 4 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideCarrageenan-induced paw edemaHighThe 4-nitrophenyl group contributes significantly to the anti-inflammatory effect.[9][9]
Analog 5 1,3,4-trisubstituted pyrazole with a thiazolidinone moietyCarrageenan-induced paw edema84.2The combination of the pyrazole and thiazolidinone scaffolds leads to potent anti-inflammatory activity.[10][10]
Kinase Inhibitory Activity

The aminopyrazole scaffold is a versatile framework for designing potent kinase inhibitors.[5][11] The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

Key SAR Insights for Kinase Inhibitory Activity:

  • Amino Group at C5: A free amino group at the C5 position of the pyrazole ring is often crucial for potent kinase inhibition, as it can form critical hydrogen bonds with the kinase hinge region.[11]

  • Substituents at C3 and N1: The substituents at the C3 and N1 positions play a significant role in determining the selectivity and potency of kinase inhibition by interacting with the hydrophobic regions of the ATP-binding pocket.[5]

Table 3: Comparative Kinase Inhibitory Activity of Aminopyrazole Analogs

Compound IDTarget KinaseIC50 (nM)Key SAR ObservationsReference
Analog 6 p38α MAP kinasePotentThe 5-amino-pyrazole scaffold is key for potent and selective p38α inhibition.[11][11]
Analog 7 Aurora A/B kinase2.2 (Aurora B)A pyrazolyl benzimidazole structure with a morpholino ring shows strong potency against Aurora kinases.[5][5]

Experimental Protocols

The following sections provide generalized, step-by-step methodologies for the synthesis and biological evaluation of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one analogs, based on established literature procedures.

General Synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one Analogs

The synthesis of the target pyrazolone scaffold typically involves the cyclization of a β-ketoester with a hydrazine derivative.

G cluster_0 Synthesis Workflow start β-ketoester + Hydrazine derivative step1 Cyclocondensation start->step1 product 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one analog step1->product step2 Purification (e.g., recrystallization, chromatography) product->step2

General synthetic workflow for pyrazolone analogs.

Step-by-Step Protocol:

  • Preparation of the Hydrazine Derivative: If not commercially available, the required substituted hydrazine can be synthesized from the corresponding aniline through diazotization followed by reduction.

  • Cyclocondensation Reaction:

    • To a solution of the appropriate β-ketoester in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of the hydrazine derivative.

    • The reaction mixture is typically heated under reflux for several hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

    • The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one analog.

  • Structural Characterization: The structure of the synthesized compounds is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

G cluster_1 MTT Assay Workflow cell_seeding Seed cancer cells in a 96-well plate treatment Treat cells with varying concentrations of the test compound cell_seeding->treatment incubation Incubate for a specified period (e.g., 48-72 hours) treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals mtt_addition->formazan_solubilization absorbance_reading Measure absorbance at a specific wavelength (e.g., 570 nm) formazan_solubilization->absorbance_reading ic50_calculation Calculate the IC50 value absorbance_reading->ic50_calculation

Workflow for the in vitro MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used animal model to evaluate the anti-inflammatory activity of new compounds.

Step-by-Step Protocol:

  • Animal Acclimatization: Laboratory animals (e.g., rats or mice) are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a certain period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of the animals to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

The 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal that strategic modifications at the N1 and C4 positions of the pyrazolone ring, as well as on the aminophenyl moiety, can lead to significant enhancements in anticancer, anti-inflammatory, and kinase inhibitory activities. The data and protocols presented in this guide offer a solid foundation for researchers to rationally design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the discovery of new and effective drugs.

References

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  • Ebenezer, O. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(7), 1533. Available at: [Link]

  • Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7851. Available at: [Link]

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 7(83), 52750-52774. Available at: [Link]

  • Bennani, F. E., et al. (2020). Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. Bioorganic Chemistry, 97, 103658. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(7), 12983-12999. Available at: [Link]

  • Shah, N., et al. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2647-2651. Available at: [Link]

  • Hassan, A. S., et al. (2016). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 21(11), 1449. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4963. Available at: [Link]

  • Metwally, M. A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7851. Available at: [Link]

  • Lesyk, R., et al. (2013). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. European Journal of Medicinal Chemistry, 66, 228-237. Available at: [Link]

  • Husseiny, E., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. Available at: [Link]

  • Lesyk, R., et al. (2013). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. European Journal of Medicinal Chemistry, 66, 228-237. Available at: [Link]

  • Goldstein, D. M., et al. (2012). 5-Amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1953-1957. Available at: [Link]

  • Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University for Science, 11(5), 763-772. Available at: [Link]

  • Schiemann, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 249, 115161. Available at: [Link]

  • Sharma, P., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 221-224. Available at: [Link]

  • Ghorab, M. M., et al. (2015). 1,3,4-Trisubstituted pyrazole analogues as promising anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2911-2916. Available at: [Link]

  • Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4568-4572. Available at: [Link]

  • Kumar, A., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(19), 6614. Available at: [Link]

  • Kumar, A., et al. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351314. Available at: [Link]

  • Gkizis, P. L., et al. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 20(12), 21624-21645. Available at: [Link]

  • Fathy, U. S., et al. (2015). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. Acta Poloniae Pharmaceutica, 72(1), 89-102. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one Derivatives as EGFR Inhibitors

Introduction: The Rationale for Pyrazolone Scaffolds in Kinase Inhibition The pyrazolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Pyrazolone Scaffolds in Kinase Inhibition

The pyrazolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3] In recent years, derivatives of this heterocyclic system have garnered significant attention for their potential as anticancer agents, largely due to their ability to function as "hinge-binding" motifs for various protein kinases.[4][5] The 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one framework, in particular, offers a versatile template for developing targeted therapies.

This guide focuses on a crucial preclinical step in drug discovery: the use of comparative molecular docking to predict the binding affinity and interaction patterns of novel pyrazolone derivatives. Our target of interest is the Epidermal Growth Factor Receptor (EGFR) kinase, a protein frequently overexpressed in various cancers, including non-small cell lung cancer and colorectal cancer.[6] By systematically comparing a series of in silico derivatives, we can establish a preliminary Structure-Activity Relationship (SAR), prioritize candidates for chemical synthesis, and ultimately accelerate the discovery of potent and selective inhibitors.[7][8]

This document provides a comprehensive, field-proven protocol for conducting such a study, explaining not just the "how" but the critical "why" behind each step, ensuring a scientifically rigorous and trustworthy outcome.

The Experimental Design: A Comparative Docking Workflow

The core of our investigation is a structured, multi-step computational workflow designed to ensure reproducibility and validation. This process moves from preparing the biological target and potential drug molecules to performing the docking simulation and, finally, analyzing the comparative results.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase PDB 1. Target Selection & Preparation (e.g., EGFR, PDB: 1M17) Ligands 2. Ligand Library Design (Pyrazolone Derivatives) Docking 4. Molecular Docking (e.g., AutoDock Vina) PDB->Docking Prepared Protein Grid 3. Binding Site Definition (Grid Box Generation) Ligands->Docking Prepared Ligands Grid->Docking Defined Active Site Validation 5. Protocol Validation (Re-docking Native Ligand) Docking->Validation Validate Accuracy Analysis 6. Data Analysis & Comparison (Binding Energy, Interactions) Docking->Analysis Docking Poses & Scores Validation->Analysis Confidence Check SAR 7. SAR & Lead Prioritization Analysis->SAR Comparative Insights G LIG01 LIG-01 (Parent) Met793 Met793 (Hinge) LIG01->Met793 H-Bond Hydrophobic Hydrophobic Pocket (Leu718, Val726) LIG01->Hydrophobic Hydrophobic LIG04 LIG-04 (-OH Derivative) LIG04->Met793 H-Bond LIG04->Hydrophobic Hydrophobic Asp855 Asp855 (DFG Motif) LIG04->Asp855 Additional H-Bond

Sources

Comparative

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Commercial 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Abstract This guide provides a comprehensive, multi-faceted strategy for assessing the purity of commercially available 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. Designed for researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, multi-faceted strategy for assessing the purity of commercially available 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. Designed for researchers and drug development professionals, this document moves beyond single-technique analyses to advocate for an orthogonal, self-validating workflow. We detail the rationale behind selecting a complementary suite of analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). By presenting detailed experimental protocols and illustrative comparative data, this guide equips scientists with the necessary tools to rigorously qualify this critical chemical intermediate for its intended application, ensuring the reliability and reproducibility of their research.

Introduction: The Imperative for Purity in a Versatile Building Block

5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (CAS No: 103755-57-3) is a heterocyclic compound featuring both a pyrazolone core and an aromatic amine moiety.[1] This structure makes it a valuable intermediate in the synthesis of a wide range of compounds, including azo dyes and pharmaceutical agents.[2][3] Pyrazole derivatives, in general, are known to exhibit a wide spectrum of biological activities, making them a cornerstone in medicinal chemistry.[4]

However, the utility of this reagent is directly contingent on its purity. The presence of unreacted starting materials, synthetic by-products, or degradation products can have profound and often unforeseen consequences in a synthetic workflow or biological assay. Commercial offerings of this compound can vary in purity, with some suppliers providing a grade of around 95%.[5] Therefore, an incoming quality control and purity verification process is not merely a recommendation; it is a prerequisite for robust scientific outcomes. This guide outlines an orthogonal analytical strategy, where each technique provides a unique and complementary piece of the purity puzzle, ensuring a comprehensive and trustworthy assessment.

The Orthogonal Purity Assessment Workflow

Relying on a single analytical method, such as HPLC, can be misleading. A co-eluting impurity, for instance, would be invisible. An orthogonal approach leverages multiple, disparate analytical principles to characterize a sample. A discrepancy in the purity value determined by two different techniques is not a failure but an alert, signaling the presence of an impurity that one method may not detect. Our recommended workflow integrates chromatographic separation, structural elucidation, and thermal property analysis.

Purity_Assessment_Workflow cluster_0 Sample Handling & Initial Screening cluster_1 Structural & Mass Confirmation cluster_2 Physicochemical Properties cluster_3 Final Assessment Sample_A Supplier A Lot #1 HPLC_Screen HPLC-UV Purity Screen Sample_A->HPLC_Screen Sample_B Supplier B Lot #1 Sample_B->HPLC_Screen Ref_Std Reference Standard Ref_Std->HPLC_Screen LCMS LC-MS Impurity ID HPLC_Screen->LCMS Identify Peaks NMR 1H & 13C NMR (Structure & qNMR) HPLC_Screen->NMR Confirm Structure DSC DSC/TGA (Melting Point, Solvents) HPLC_Screen->DSC Correlate with Thermal Profile Data_Eval Data Evaluation & Comparison LCMS->Data_Eval NMR->Data_Eval DSC->Data_Eval Purity_Report Final Purity Statement & Supplier Qualification Data_Eval->Purity_Report

Caption: Orthogonal workflow for purity assessment.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the workhorse for purity determination due to its high resolving power and quantitative accuracy. A reversed-phase method is ideal for this moderately polar molecule. The key is to develop a method with sufficient resolution to separate the main peak from potential impurities, which may include precursors or isomers such as 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable run time. UV detection is appropriate due to the chromophores in the molecule.

Experimental Protocol: HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of 1.0 mg/mL in 50:50 Water:MeCN. Dilute to 0.1 mg/mL for injection.

  • Analysis: Inject 10 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Impurity Identification: Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: While HPLC-UV quantifies impurities, it does not identify them. LC-MS is the definitive tool for this purpose. By coupling the HPLC separation to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of each eluting peak. This allows for the confident identification of known impurities and the tentative assignment of unknown structures based on their molecular weight.[6][7] An Electrospray Ionization (ESI) source in positive mode is typically effective for protonating the amine and pyrazole nitrogen atoms.

Experimental Protocol: LC-MS
  • Instrumentation: HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • Chromatography: Use the same HPLC method as described above to ensure retention time correlation.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI (+)

    • Scan Range: 100 - 500 m/z

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Analysis: Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the mass spectra. The expected [M+H]⁺ ion for the parent compound is m/z 176.08.[8] Any other observed masses should be investigated as potential impurities.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR provides an unparalleled view of the molecule's chemical structure and is highly sensitive to subtle structural changes, making it ideal for confirming identity and detecting impurities that might be chromatographically or mass-spectrometrically similar. The ¹H NMR spectrum gives information on the number and type of protons, while ¹³C NMR confirms the carbon backbone.[9][10] Importantly, Quantitative NMR (qNMR) can be used as a primary method to determine the absolute purity (assay) of the material by integrating the signal of the analyte against that of a certified internal standard of known purity.

Experimental Protocol: ¹H NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the main peaks).

  • Analysis:

    • Confirm Identity: Verify that the chemical shifts, splitting patterns, and integrations match the expected structure of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

    • Detect Impurities: Scrutinize the baseline for small, unassigned peaks. Solvent peaks (e.g., residual ethanol from synthesis) or signals from structurally related impurities will be visible.

    • Quantification (Optional): For qNMR, add a precise weight of a certified internal standard (e.g., maleic acid) to a precise weight of the sample. Calculate purity based on the relative integrals of the analyte and standard peaks.

Thermal and Physicochemical Properties: DSC & TGA

Expertise & Causality: Thermal analysis provides critical information about the solid-state properties of the compound, which are directly related to purity. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing events like melting. A pure crystalline compound typically exhibits a sharp melting endotherm at a distinct temperature.[11][12] Impurities tend to broaden this peak and lower the melting temperature. Thermogravimetric Analysis (TGA), which measures mass change versus temperature, is used to quantify the presence of residual solvents or water.[13][14]

Thermal_Analysis_Logic cluster_TGA TGA (Mass vs. Temp) cluster_DSC DSC (Heat Flow vs. Temp) TGA Thermogravimetric Analysis MassLoss Observe Mass Loss Steps TGA->MassLoss Solvents Quantify Volatiles (Water, Solvents) MassLoss->Solvents Final_Assessment Combined Thermal Profile Solvents->Final_Assessment DSC Differential Scanning Calorimetry Melting Observe Melting Endotherm DSC->Melting PurityInfo Assess Purity: - Onset Temperature - Peak Shape (Sharpness) Melting->PurityInfo PurityInfo->Final_Assessment

Caption: Complementary data from TGA and DSC.

Experimental Protocol: DSC/TGA
  • Instrumentation: A calibrated DSC and a separate or simultaneous TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan. Crimp with a pinhole lid to allow volatiles to escape.

  • TGA Method:

    • Atmosphere: Nitrogen, 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 400 °C.

  • DSC Method:

    • Atmosphere: Nitrogen, 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to a temperature above the melt (e.g., 250 °C).

  • Analysis:

    • TGA: Determine the percentage mass loss at different temperature steps. Mass loss below 120°C typically corresponds to water or volatile solvents.

    • DSC: Determine the onset temperature and peak temperature of the melting endotherm. Note the sharpness of the peak.

Comparative Data Analysis

To illustrate the power of this orthogonal approach, consider the following hypothetical data for the compound sourced from two different commercial suppliers against a well-characterized internal reference standard.

Table 1: Comparative Purity Assessment Data

ParameterSupplier ASupplier BReference StandardJustification
Appearance Pale Yellow PowderOff-White PowderWhite Crystalline PowderColor can indicate the presence of oxidized or colored impurities.
HPLC Purity (% Area) 96.2%98.9%99.8%Provides a primary measure of purity based on chromatographic separation.
Major Impurity (LC-MS) m/z 190.1 (Unknown)m/z 176.08 (Isomer)None Detected > 0.05%Identifies the nature of impurities. An unknown is a higher risk.
¹H NMR Conforms, 0.8% residual ethanolConforms, no impurities >0.1%Conforms, no impurities detectedConfirms structure and detects non-UV active or co-eluting impurities.
TGA (% Mass Loss <150°C) 1.1%0.2%0.05%Quantifies volatile content like water and residual solvents.
DSC Melting Onset 215.4 °C (Broad)220.1 °C (Sharp)221.5 °C (Very Sharp)A sharp melt at a higher temperature indicates higher crystalline purity.
Overall Assessment Moderate Purity. Suitable for non-critical applications. Presence of unknown impurity and solvent.High Purity. Suitable for most research and development.Primary Standard. Suitable for use as an analytical reference.A holistic conclusion based on all available data.

Interpretation:

  • Supplier A shows lower chromatographic purity, the presence of a significant unknown impurity, and residual solvent. The broad, depressed melting point corroborates the lower purity. This material may be unsuitable for sensitive applications.

  • Supplier B demonstrates high purity across all techniques. The main impurity is likely an isomer, which may or may not be problematic depending on the application. The thermal data is excellent and closely matches the reference standard.

  • The Reference Standard provides the benchmark for what is considered high-purity material, with minimal impurities and ideal thermal characteristics.

Conclusion and Recommendations

The purity assessment of a chemical intermediate like 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is a critical step in ensuring the success of research and development projects. A single analytical technique provides an incomplete and potentially misleading picture. By adopting an orthogonal workflow that combines chromatography (HPLC), mass spectrometry (LC-MS), spectroscopy (NMR), and thermal analysis (DSC/TGA), researchers can build a comprehensive and trustworthy purity profile. This approach allows for the confident qualification of commercial materials, enabling an informed choice of supplier based on the specific requirements of the intended application. For critical applications such as late-stage drug development, only materials meeting the highest purity standards, as exemplified by "Supplier B" or the reference standard in our analysis, should be considered.

References

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Validation

A Comparative Guide to the Biological Performance of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one and its Analogs

This guide provides a comprehensive analysis of the potential biological activities of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. Given the limited direct experimental data on this specific molecule, we will leverag...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential biological activities of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. Given the limited direct experimental data on this specific molecule, we will leverage a comparative approach, juxtaposing its structural features and predicted performance with well-characterized pyrazolone derivatives in key biological assays. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, with numerous derivatives approved for clinical use.[1][2][3] The subject of our focus, 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, belongs to the pyrazolone family, a subset of pyrazoles known for a wide spectrum of pharmacological activities.[4] Our analysis will center on four key areas of biological performance: antioxidant, anti-inflammatory, anticancer, and antimicrobial activities. We will draw comparisons with notable pyrazolone analogs, including the neuroprotective agent Edaravone and the anti-inflammatory drug Celecoxib, to provide a robust framework for evaluating the potential of our topic compound.

Comparative Performance in Biological Assays

Antioxidant Activity: A Comparison with Edaravone

The presence of the pyrazolone ring suggests that 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one may possess significant antioxidant properties. The most relevant comparator in this context is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[5][6][7][8] Edaravone's therapeutic effects are largely attributed to its ability to quench reactive oxygen species (ROS) and inhibit lipid peroxidation.[5][9]

The antioxidant mechanism of Edaravone involves the donation of a hydrogen atom from its pyrazolone ring to neutralize free radicals.[7] The resulting radical is stabilized by resonance, making the parent molecule an effective antioxidant. Given the structural similarity, it is plausible that 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one also acts as a free radical scavenger. The amino group on the phenyl ring of our topic compound could potentially enhance its antioxidant capacity through electron donation.

Below is a summary of Edaravone's performance in common antioxidant assays, which can serve as a benchmark for future studies on 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Assay Test Compound IC50 (µM) Reference
DPPH Radical ScavengingEdaravone Derivative~30.80[10]
Hydroxyl Radical ScavengingEdaravone~6.7[10]
DPPH Radical ScavengingEdaravone (Standard)IC50 (µg/mL) reported[11]

Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity: A Comparison with Celecoxib

Many pyrazole derivatives exhibit potent anti-inflammatory properties.[3][4][12] A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammatory disorders like arthritis.[13][14][15][16] The mechanism of action of Celecoxib involves the selective inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[13][14][17] This selectivity for COX-2 over COX-1 reduces the gastrointestinal side effects associated with non-selective NSAIDs.[13][15]

The structural features of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, particularly the aminophenyl group, could allow it to interact with the active site of COX enzymes. Further studies are warranted to determine its COX-1/COX-2 selectivity and in vivo anti-inflammatory efficacy. A study on other 5-aminopyrazole derivatives showed higher in vitro activity in a COX-2 colorimetric assay compared to Celecoxib.[2]

Compound Class Target Reported Activity Reference
5-Aminopyrazole DerivativesCOX-2IC50 = 0.55 mM (higher activity than Celecoxib)[2]
Pyrazolone DerivativesCOX-1/COX-2Equal inhibition of both isoforms[4]
3,5-diaryl pyrazole derivativesIL-6 and TNF-αInhibitory activity reported
Anticancer Activity: A Comparison with Novel Pyrazole Derivatives

The pyrazole scaffold is a common motif in the design of novel anticancer agents.[18] Several studies have demonstrated the cytotoxic effects of pyrazole derivatives against various cancer cell lines. The antiproliferative activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[18][19]

For instance, certain 5-aminopyrazole derivatives have shown promising anti-proliferative effects, suppressing the growth of specific cancer cell lines.[20] Another study on novel pyrazole derivatives reported their cytotoxic activity against A549 human lung cancer cells.[19] While direct data for 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is unavailable, the existing literature on related compounds suggests that it is a promising candidate for anticancer screening.

Compound Class Cell Line Assay Observed Effect Reference
Pyrazole Fused Triazole HybridsHepG2 (Liver Cancer)MTT AssayCompound 3e showed notable anticancer activity.[21]
5-Aminopyrazole DerivativesVarious Cancer Cell LinesMTT AssayPromising anti-proliferative agents.[20]
Pyrazole DerivativesA549 (Lung Cancer)MTT AssayEffective in inhibiting cell growth.[19]
Pyrazole-based compoundsPancreatic, Breast, Cervical CancerMTT AssayModerate cytotoxicity observed for some derivatives.[18]
Antimicrobial Activity: A Comparison with Bioactive Pyrazoles

Pyrazole derivatives have also been investigated for their antibacterial and antifungal properties.[1][22][23] The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[23]

Several studies have reported the synthesis of pyrazole derivatives with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][22][23][24] For example, some aminoguanidine-derived 1,3-diphenyl pyrazoles have demonstrated potent antimicrobial effects with MIC values in the range of 1–8 μg/ml.[22] The performance of our topic compound in antimicrobial assays would need to be empirically determined, but the existing data for analogous structures is encouraging.

Compound Class Microorganism MIC (µg/mL) Reference
Aminoguanidine-derived 1,3-diphenyl pyrazolesS. aureus, E. coli1 - 8[22]
Pyrazole-thiazole hybridsMRSA<0.2[22]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideBacteria and Fungi2.9 - 125[23]
Pyrazole derivative (Compound 3)E. coli0.25[1]
Pyrazoline derivative (Compound 9)Staphylococcus and Enterococcus genera4[24]

Experimental Protocols

To facilitate further research, we provide detailed protocols for two fundamental biological assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH free radical.[10][25][26]

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compound solutions at various concentrations in methanol

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: In a 96-well plate, add 50 µL of the test compound solution at different concentrations to the wells.

  • Reaction Initiation: Add 150 µL of the DPPH solution to each well. A blank well should contain 50 µL of methanol and 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is the concentration of the test compound that causes 50% inhibition of the DPPH radical.[10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound solutions at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from a dose-response curve.

Mechanistic Insights and Diagrams

Understanding the molecular mechanisms of action is crucial for drug development. Below are diagrams illustrating the potential pathways through which pyrazolone derivatives exert their biological effects.

cluster_0 Edaravone's Free Radical Scavenging Mechanism Free_Radicals Reactive Oxygen Species (e.g., •OH, ROO•) Neutralized_Radicals Stable, Non-reactive Molecules Free_Radicals->Neutralized_Radicals Neutralization Edaravone Edaravone (Pyrazolone Ring) Oxidized_Edaravone Oxidized Edaravone (Stable Radical) Edaravone->Oxidized_Edaravone H• donation

Caption: Mechanism of Edaravone as a free radical scavenger.

cluster_1 COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (Selective Inhibitor) Celecoxib->COX2 Inhibition

Caption: Selective inhibition of COX-2 by Celecoxib.

cluster_2 MTT Assay Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Treatment 2. Treat with Test Compound Cell_Seeding->Treatment MTT_Addition 3. Add MTT Reagent Treatment->MTT_Addition Incubation 4. Incubate (Formation of Formazan) MTT_Addition->Incubation Solubilization 5. Solubilize Formazan Crystals Incubation->Solubilization Measurement 6. Measure Absorbance at 570 nm Solubilization->Measurement

Caption: Workflow for the MTT cell viability assay.

Conclusion

While direct experimental evidence for the biological activities of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is currently scarce, a comparative analysis with structurally related pyrazolone derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Its core structure suggests a high likelihood of potent antioxidant activity, comparable to that of Edaravone. Furthermore, the aminophenyl substitution pattern is a feature found in many bioactive molecules, indicating a potential for anti-inflammatory, anticancer, and antimicrobial effects.

The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future research. Empirical validation through the assays described herein is a critical next step to elucidate the specific biological profile of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one and determine its potential as a lead compound in drug discovery programs.

References

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Comparative

A Comparative Guide to the Therapeutic Potential of Aminophenyl Pyrazolones

Introduction The pyrazolone nucleus, a five-membered heterocyclic ring, has been a cornerstone in medicinal chemistry since the synthesis of antipyrine in 1883.[1][2] This scaffold is present in numerous FDA-approved dru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolone nucleus, a five-membered heterocyclic ring, has been a cornerstone in medicinal chemistry since the synthesis of antipyrine in 1883.[1][2] This scaffold is present in numerous FDA-approved drugs, highlighting its therapeutic versatility.[3][4] A particularly promising class of these compounds is the aminophenyl pyrazolones, which integrate an aminophenyl moiety with the pyrazolone core. This combination has given rise to a diverse range of biological activities, positioning these derivatives as compelling candidates for drug development in several key therapeutic areas. Notably, the aminophenyl pyrazolone structure is a privileged scaffold for developing kinase inhibitors, which are crucial in cancer therapy.[5][6][7]

This guide provides a comparative review of the therapeutic potential of aminophenyl pyrazolones, focusing on their neuroprotective, anti-inflammatory, and anticancer properties. We will delve into the structure-activity relationships (SAR), compare their efficacy with established agents using experimental data, and outline the key methodologies used for their evaluation.

Part 1: Neuroprotective Potential of Aminophenyl Pyrazolones

Oxidative stress and neuroinflammation are key pathological mechanisms in many neurodegenerative diseases.[1][8] Aminophenyl pyrazolones, with their potent antioxidant and anti-inflammatory properties, have emerged as significant neuroprotective agents.

Edaravone: The Clinical Benchmark

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is the most prominent example of a pyrazolone derivative with proven neuroprotective effects.[9] It is approved for the treatment of acute ischemic stroke in Japan and for amyotrophic lateral sclerosis (ALS) in several countries.[10][11]

Mechanism of Action: The primary mechanism of Edaravone is its function as a potent free radical scavenger.[9] It effectively neutralizes reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting neuronal cells from oxidative damage.[12] Additionally, Edaravone exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[1] Recent studies also suggest that its neuroprotective effects may be linked to the activation of the Nrf2 signaling pathway, a key regulator of antioxidant responses.[13]

Clinical Efficacy:

  • Amyotrophic Lateral Sclerosis (ALS): In a pivotal randomized, double-blind, placebo-controlled trial involving ALS patients, Edaravone significantly slowed the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) scores compared to placebo over a 24-week period (−5.01 in the edaravone group vs. −7.50 in the placebo group).[11] While not a cure, this represents a meaningful slowing of functional decline. Compared to Riluzole, the other major ALS drug, Edaravone appears more effective in slowing early disease progression.[14][15]

  • Acute Ischemic Stroke: Clinical studies have demonstrated that Edaravone can improve neurological outcomes when administered in the early stages of an acute ischemic stroke.[10] However, its efficacy can range from significant to modest improvements.[10]

Emerging Neuroprotective Pyrazolone Derivatives

Building on the success of Edaravone, research is ongoing to develop novel pyrazolone derivatives with enhanced neuroprotective capabilities. A recent study detailed the synthesis of new pyrazolone derivatives that showed significant antioxidant and anti-inflammatory potential.[1] One promising derivative, compound Ic , was found to ameliorate pentylenetetrazole (PTZ)-induced seizures, oxidative stress, and inflammation by regulating the NF-κB/TNF-α/ROS pathway, demonstrating a potent neuroprotective effect beyond simple radical scavenging.[1][16]

Visualizing the Neuroprotective Mechanism of Edaravone

The following diagram illustrates the key pathways through which Edaravone exerts its neuroprotective effects.

Edaravone_Mechanism Oxidative_Stress Oxidative Stress (e.g., Ischemia, ALS) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Inflammation Neuroinflammation (Microglial Activation) Oxidative_Stress->Inflammation Edaravone Edaravone Edaravone->ROS Scavenges Edaravone->Inflammation Inhibits Nrf2 Nrf2 Pathway Activation Edaravone->Nrf2 Activates Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Induces Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage Causes Lipid_Peroxidation->Neuronal_Damage Inflammation->Neuronal_Damage Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) Nrf2->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes Neuroprotection Neuroprotection COX_Inhibition cluster_pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Stimulus (e.g., Injury) PLA2->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesis COX2->Prostaglandins Pyrazolones Aminophenyl Pyrazolones (e.g., Celecoxib, 6f) Pyrazolones->COX2 Inhibits Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Prostaglandins->Inflammation

Mechanism of COX-2 inhibition by aminophenyl pyrazolones.

Part 3: Anticancer Potential

The aminophenyl pyrazolone scaffold is a versatile framework for the design of novel anticancer agents. [17][18]These compounds exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. [5][6]

Mechanisms of Action
  • Kinase Inhibition: Many aminophenyl pyrazolones are designed as kinase inhibitors. [6]Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. [19]Derivatives have been developed to target Cyclin-Dependent Kinases (CDKs), spleen tyrosine kinase (Syk), and Fms-like receptor tyrosine kinase 3 (FLT3), among others. [5][20][21]For example, analog 24 was identified as a potent and selective CDK2/5 inhibitor. [5]* Cytotoxicity and Apoptosis Induction: Numerous studies have demonstrated the cytotoxic effects of novel aminophenyl pyrazolones against a wide range of cancer cell lines. [18][22][23][24]Compound 11a , a 5-aminopyrazolyl acylhydrazone, showed significant antitumor properties against HeLa, MCF7, SKOV3, and SKMEL28 cell lines. [22][23]Another derivative, compound b17 , was found to be more potent than the standard chemotherapy drug cisplatin against HepG-2 liver cancer cells, inducing cell cycle arrest at the G2/M phase and promoting apoptosis. [24]

Comparative Cytotoxicity of Aminophenyl Pyrazolone Derivatives

The following table summarizes the in vitro cytotoxic activity of several representative aminophenyl pyrazolone derivatives against various human cancer cell lines.

Compound IDTarget Cell Line(s)IC₅₀ (µM)Key Structural Features & SAR InsightsReference
11a HeLa, MCF7, SKOV3, SKMEL284.63 - 9.45Phenylamino pyrazole nucleus with acylhydrazone and amide decorations. The specific combination of substituents contributes to its potent antiproliferative profile.[22][23]
b17 HepG-2 (Liver)3.57Benzo[b]thiophen-2-yl methanone substituent. Significantly more potent than cisplatin (IC₅₀ = 8.45 µM).[24]
9b Hela (Cervical)7.74Carbothioamide with ethoxy groups on phenyl rings. Activity similar to cisplatin (IC₅₀ = 5.28 µM).[18]
7c Various (NCI-60 Panel)logGI₅₀ up to -5.75Functionally substituted pyrazole. Shows moderate but broad antitumor activity.[25]
43a HeLa (Cervical)2.59Fused pyrazolo[3,4-b]pyridine structure. Activity comparable to doxorubicin (IC₅₀ = 2.35 µM).[8]
74b MDA-MB-468, T-47D (Breast)3.34, 4.79Fused pyrazolo[3,4-d]pyrimidine benzamide structure. Shows potent activity against specific breast cancer subtypes.[8]
Table 2: Comparative in vitro anticancer activity of selected aminophenyl pyrazolone derivatives.
General Workflow for Anticancer Screening

The discovery of new anticancer agents follows a structured workflow, from initial synthesis to in vivo testing. This process ensures that only the most promising and safest compounds advance toward clinical development.

Anticancer_Workflow Synthesis Chemical Synthesis & Characterization In_Vitro_Screen In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) Synthesis->In_Vitro_Screen Hit_ID Hit Identification (Potency & Selectivity) In_Vitro_Screen->Hit_ID Hit_ID->Synthesis Inactive Mechanism Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Hit_ID->Mechanism Active Compounds Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Optimized Lead Tox Toxicology & PK/PD Studies In_Vivo->Tox Candidate Preclinical Candidate Tox->Candidate Favorable Profile

A generalized workflow for the discovery and development of novel anticancer agents.

Part 4: Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of the findings presented, it is crucial to understand the underlying experimental protocols. These methods form a self-validating system for assessing the therapeutic potential of new chemical entities.

In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the aminophenyl pyrazolone derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). [17]

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to measure the radical scavenging activity of antioxidants. DPPH is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the absorbance decreases.

Protocol:

  • Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test compounds in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration. Include a control (DPPH with methanol) and a standard antioxidant (e.g., Ascorbic Acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance. Determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). [1]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Principle: This is a standard and widely used model for evaluating acute inflammation. Subplantar injection of carrageenan in the rat hind paw induces a biphasic edema. The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is mediated by prostaglandins and cytokines, which is sensitive to inhibition by NSAIDs.

Protocol:

  • Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Compound Administration: Administer the test compound (e.g., 10-50 mg/kg) orally or intraperitoneally. Administer a vehicle control and a positive control (e.g., Indomethacin, 10 mg/kg) to separate groups.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. Determine the percentage of edema inhibition for the treated groups relative to the control group. [26][27][28]

Part 5: Conclusion and Future Perspectives

Aminophenyl pyrazolones represent a highly versatile and pharmacologically significant class of compounds. This guide has demonstrated their substantial therapeutic potential across neuroprotection, anti-inflammatory, and anticancer applications.

  • As Neuroprotective Agents, Edaravone has set a clinical precedent, and newer derivatives show promise by targeting multiple pathways involved in neurodegeneration, including oxidative stress and inflammation.

  • As Anti-inflammatory Drugs, novel aminophenyl pyrazolones exhibit superior COX-2 selectivity and potency compared to established drugs like Celecoxib, suggesting a path towards more effective and safer NSAIDs.

  • As Anticancer Therapeutics, these compounds function as potent kinase inhibitors and apoptosis inducers, with some derivatives showing cytotoxicity comparable or superior to standard chemotherapeutic agents against a range of cancer cell lines.

The structure-activity relationship studies highlighted throughout this review underscore the "tunability" of the aminophenyl pyrazolone scaffold. Minor modifications to the peripheral substituents can dramatically alter the compound's potency, selectivity, and therapeutic application.

Future Directions: The path forward for aminophenyl pyrazolones will likely involve the development of multi-target agents, such as dual COX-2/sEH inhibitors for inflammation or pan-kinase inhibitors for cancer. Further optimization to improve pharmacokinetic profiles and reduce off-target effects will be critical. The continued application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of aminophenyl pyrazolone-based therapeutics.

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Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the lifecycle of a chemical does not end with data collection.

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the lifecycle of a chemical does not end with data collection. Responsible stewardship, particularly the safe and compliant disposal of chemical waste, is a critical component of laboratory excellence and safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one and related pyrazolone derivatives, grounded in established safety principles and regulatory awareness.

The causality behind these procedures is rooted in the potential hazards of the pyrazolone chemical class. While a specific Safety Data Sheet (SDS) for 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one may not always be readily available, data from analogous structures indicate a consistent profile of potential hazards that must be respected.

Hazard Profile and Risk Assessment

Understanding the chemical's characteristics is the foundation of its safe handling and disposal. Pyrazolone derivatives frequently exhibit characteristics that necessitate their classification as hazardous waste.

Key Potential Hazards:

  • Irritation: Many pyrazolone compounds are known to cause skin and serious eye irritation.[1][2][3][4] Direct contact with the solid compound or its solutions should be avoided.

  • Harmful if Swallowed/Inhaled: Ingestion and inhalation of dusts may be harmful.[2][4][5] All handling of the solid material should be performed in a well-ventilated area, preferably within a fume hood, to prevent the generation of airborne dust.[4][6]

  • Aquatic Toxicity: Some related compounds are classified as harmful to aquatic life with long-lasting effects, mandating that this chemical must not enter sewer systems or waterways.[7]

The following table summarizes the hazard classifications for several related pyrazolone compounds, providing a comparative basis for assessing the risks of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Hazard ClassificationRepresentative CompoundGHS Hazard Statement(s)Source
Acute Toxicity, Oral 5-Amino-3-methyl-1-phenyl-1H-pyrazoleH302: Harmful if swallowed[2][5]
Skin Corrosion/Irritation 3-Amino-1-(4-chlorophenyl)-1H-pyrazoleH315: Causes skin irritation[1][5]
Serious Eye Damage/Irritation 1-Phenyl-3-methyl-5-pyrazoloneH319: Causes serious eye irritation[2]
Skin Sensitization 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-oneH317: May cause an allergic skin reaction
Aquatic Hazard (Chronic) 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-oneH412: Harmful to aquatic life with long lasting effects

Self-Validating Check: Before beginning any work, always locate and thoroughly review the specific Safety Data Sheet (SDS) for the exact chemical you are using. If an SDS is not provided by the manufacturer, it is your responsibility to request one.

Required Personal Protective Equipment (PPE) and Engineering Controls

Based on the hazard profile, a stringent protective posture is required. The goal is to eliminate all routes of potential exposure.

  • Engineering Controls: Always handle solid 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one and prepare its solutions inside a certified chemical fume hood to control dust and vapors.[4]

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. For tasks with a higher splash risk, such as bulk transfers, use tightly fitting safety goggles or a full-face shield.[1][8]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use and replace them immediately if compromised. Remove and wash contaminated clothing before re-use.[6]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities, a chemically resistant apron may be advisable.

On-Site Waste Management: Segregation and Containerization

Proper segregation at the point of generation is the most critical step in the disposal process. Improperly mixed waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

Step-by-Step Containerization Protocol:

  • Select the Correct Waste Container:

    • Solid Waste: For pure, unadulterated 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, contaminated lab debris (e.g., weigh boats, gloves, paper towels), use a designated solid hazardous waste container. This is typically a plastic pail or a sturdy, sealable drum.[5]

    • Liquid Waste: For solutions of the compound, use a dedicated liquid hazardous waste container, typically a high-density polyethylene (HDPE) carboy. Ensure the container material is compatible with the solvent used.[9] For example, do not store waste in strong acids in certain types of plastic bottles.[9]

  • Label the Container Before Use: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one".[9] If it is a solution, list all components, including solvents, with their approximate percentages.

  • Transfer Waste:

    • Perform all transfers of waste into the container within a chemical fume hood to minimize exposure.

    • Use a funnel for liquids to prevent spillage on the exterior of the container.[10]

    • Ensure the exterior of the waste container remains clean.[10]

  • Secure the Container: Keep the waste container tightly closed at all times, except when actively adding waste.[9][10] This prevents the release of vapors and protects the contents from contamination.

  • Do Not Overfill: Fill liquid containers to no more than 90% of their capacity to allow for vapor expansion.[10]

Disposal Workflow and Decision-Making

The following workflow outlines the logical progression from waste generation to final disposal. This process ensures that safety and compliance are maintained at every stage.

DisposalWorkflow cluster_0 Step 1: Point of Generation (In-Lab) cluster_1 Waste Characterization cluster_2 Step 2: Segregation & Containerization cluster_3 Step 3: Temporary Storage & Pickup gen Waste Generation (Solid or Liquid) is_solid Solid Waste? (e.g., Powder, Contaminated PPE) gen->is_solid Characterize is_liquid Liquid Waste? (e.g., Solutions, Mother Liquor) is_solid->is_liquid No solid_container Select Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Select Labeled Liquid Hazardous Waste Container (Compatible with Solvent) is_liquid->liquid_container Yes transfer Transfer Waste in Fume Hood Keep Container Exterior Clean solid_container->transfer liquid_container->transfer seal Securely Seal Container (Do not overfill <90%) transfer->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store pickup Arrange Pickup by Institutional Environmental Health & Safety (EHS) store->pickup

Caption: Disposal workflow for 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Spill and Decontamination Procedures

Accidents can happen, and a prepared response is essential for safety.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the solid material to avoid creating dust.[5][6]

    • Place the swept material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Minor Spill (Liquid):

    • Alert personnel and ensure the spill is contained.

    • Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pad).

    • Place the absorbent material into the hazardous waste container.

    • Decontaminate the area and dispose of cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

Regulatory Compliance

Disposal of this chemical is governed by local and national regulations.[7] It is the responsibility of the waste generator to ensure that all procedures are compliant. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult all relevant regulations for complete and accurate classification.[7] Never dispose of this chemical down the drain or in the regular trash.[10] Always work with your institution's EHS office, as they will have established relationships with certified hazardous waste disposal vendors who can provide final transport and disposal, typically via high-temperature incineration at a licensed facility.[1]

By adhering to these protocols, you ensure not only your own safety but also that of your colleagues and the environment, upholding the highest standards of scientific practice.

References

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2017, October 27). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Human health tier II assessment. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. Retrieved from [Link]

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Handling

Personal protective equipment for handling 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

An Expert Guide to Personal Protective Equipment for Handling 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one Hazard Profile: A Structurally-Informed Risk Assessment The primary driver for PPE selection is a thorough unde...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Hazard Profile: A Structurally-Informed Risk Assessment

The primary driver for PPE selection is a thorough understanding of the potential risks. The two key functional groups in the target molecule inform our safety strategy:

  • Aromatic Amine Group: This class of compounds is known for potential health risks. General safety guidelines for amines recommend comprehensive PPE, including gloves, goggles, protective clothing, and potentially respirators, to prevent exposure.[3] Studies on aromatic amines specifically highlight the risk of permeation through protective materials, making correct glove selection and handling critical.[4][5]

  • Pyrazolone Core: Structurally related pyrazolone derivatives are classified with specific hazards, including being harmful if swallowed (acute oral toxicity), causing serious eye irritation, and causing skin irritation or allergic reactions.[6][7][8][9]

Therefore, a conservative approach is warranted, treating the compound as potentially harmful via multiple exposure routes.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The following equipment provides the minimum level of protection required for handling 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, particularly in its powdered form.

Protection Area Required PPE Standard/Specification Rationale
Eyes & Face Chemical Splash Goggles & Face ShieldANSI Z87.1 / EN166Protects against airborne powder and accidental splashes. A face shield is added when handling larger quantities.[7]
Hands Chemical-Resistant Nitrile GlovesASTM D6319Prevents dermal absorption. Nitrile provides a good barrier against a range of chemicals. Double-gloving is recommended for extended handling.[10]
Body Long-Sleeved Laboratory CoatN/AShields skin and personal clothing from contamination.[8]
Respiratory Chemical Fume Hood / RespiratorEN 149 / NIOSH ApprovedPrimary protection against inhalation of fine powders. All weighing and handling of the solid should occur in a fume hood.[7]
Step-by-Step Handling & PPE Workflow

The following diagram outlines the logical flow of operations, integrating safety checks and PPE usage at every stage. This procedural approach ensures that safety is an active, rather than passive, component of the experimental work.

G prep 1. Preparation - Verify fume hood function. - Assemble all necessary equipment. - Don all required PPE. weigh 2. Weighing & Aliquoting - Perform ONLY inside a fume hood. - Use anti-static weigh boats. - Handle gently to prevent aerosolization. prep->weigh Proceed to handling transfer 3. Transfer & Dissolution - Keep vessel covered during transport. - Add solvent to solid slowly. - Use a closed or covered system for dissolution. weigh->transfer After weighing cleanup 4. Decontamination & Cleanup - Wipe down all surfaces in the fume hood. - Decontaminate glassware. - Treat all disposables as hazardous waste. transfer->cleanup Post-reaction doff 5. PPE Removal (Doffing) - Remove gloves first using proper technique. - Remove lab coat. - Remove face shield/goggles last. - Wash hands thoroughly. cleanup->doff Work area is clean disposal 6. Waste Segregation & Disposal - Place contaminated solids in a labeled solid waste container. - Place contaminated liquids in a labeled liquid waste container. doff->disposal Final step

Caption: Procedural workflow for safely handling 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Operational and Disposal Plans

Safe science extends beyond the experiment itself to include the entire lifecycle of the chemical in the lab.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure, especially inhalation, is an engineering control.

  • Chemical Fume Hood: All procedures involving the solid, powdered form of this compound must be performed inside a properly functioning and certified chemical fume hood.[11] This contains dust and prevents it from entering the laboratory atmosphere.

Waste Disposal Protocol

Improper disposal can endanger support staff and the environment. All waste streams must be treated as hazardous.

  • Solid Waste: This includes any item that has come into direct contact with the chemical, such as:

    • Contaminated gloves, weigh paper, and bench protectors.

    • Used pipette tips.

    • These items must be collected in a dedicated, clearly labeled hazardous solid waste container.[8]

  • Liquid Waste:

    • All solutions containing the compound and subsequent reaction mixtures must be collected in a sealed, properly labeled hazardous liquid waste container.

    • Do not pour any amount down the drain.[3]

  • Decontamination:

    • Glassware should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste before proceeding to normal washing procedures.

The Integrated Safety System

Effective laboratory safety is not just about wearing PPE, but about a holistic system where each component supports the others. A failure in one area compromises the entire system.

G RA Risk Assessment (Hazard Identification) EC Engineering Controls (Fume Hood) RA->EC AC Administrative Controls (SOPs, Training) RA->AC PPE Personal Protective Equipment (Gloves, Goggles, Coat) RA->PPE SafeOp Safe Handling & Disposal EC->SafeOp AC->SafeOp PPE->SafeOp

Caption: The hierarchy of controls forms an integrated system for ensuring safe laboratory operations.

By adhering to this comprehensive plan, from risk assessment to final disposal, researchers can handle 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one with confidence, ensuring both personal safety and the integrity of their work environment.

References

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  • 3-Methyl-1-phenyl-2-pyrazolin-5-one Safety Data Sheet - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC127460050&productDescription=3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE%2C+98%2525+5GR&vendorId=VN000321&countryCode=US&language=en]
  • 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one Safety Data Sheet - TCI Chemicals. [URL: https://www.tcichemicals.com/sds/M0090_EN.pdf]
  • 3-Amino-1-(4-chlorophenyl)-1H-pyrazole Safety Data Sheet - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=CC6600039DE&productDescription=3-AMINO-1-(4-CHLOROPHENYL)-1H-PYRAZOLE&vendorId=VN00033897&countryCode=US&language=en]
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  • 3-Methyl-1-Phenyl 5-Pyrazolone-4-Dihydro-Pyrazol-3-One Safety Information - Jay Organics. [URL: https://www.jayorganics.com/3-methyl-1-phenyl-5-pyrazolone-4-dihydro-pyrazol-3-one.html]
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